Losoxantrone
描述
Structure
3D Structure
属性
IUPAC Name |
6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29/h1-5,23-25,28-30H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROQEQPFUCPDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236949 | |
| Record name | Losoxantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88303-60-0 | |
| Record name | Losoxantrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88303-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Losoxantrone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088303600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Losoxantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOSOXANTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47KPH00809 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Losoxantrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losoxantrone, also known as DuP 941, is a potent anthrapyrazole antineoplastic agent that emerged from the quest for safer and more effective cancer chemotherapeutics. As an analog of mitoxantrone, it was developed to retain high antitumor activity while potentially reducing the cardiotoxicity associated with earlier anthracyclines. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It details the synthetic pathways, presents quantitative data on its cytotoxic and topoisomerase II inhibitory activities, and outlines key experimental protocols for its characterization. Visual diagrams of the synthesis and signaling pathways are included to facilitate a comprehensive understanding of this important anticancer agent.
Discovery and Development
This compound was developed as part of a program aimed at identifying novel anticancer agents with a broader spectrum of activity and an improved safety profile compared to existing drugs. It is a synthetic anthracenedione and an analog of the clinically used drug mitoxantrone. Research leading to the discovery of this compound was prominently featured in a 1987 publication by Showalter et al. in the Journal of Medicinal Chemistry.[1] This work described the synthesis and structure-activity relationships of a series of anthrapyrazoles, including the compound that would become known as this compound, against murine leukemias.[1]
Synthesis Pathway
The synthesis of this compound has been described in the scientific literature, with key contributions from Showalter et al. (1987) and an improved synthesis reported by Beylin et al. (1989).[1] The general approach involves the construction of the anthrapyrazole core followed by the introduction of the side chains.
A representative synthesis of this compound is outlined below:
Mechanism of Action: Topoisomerase II Inhibition
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[2] Similar to its analog mitoxantrone, this compound acts as a "topoisomerase II poison." It intercalates into DNA and stabilizes the transient covalent complex formed between topoisomerase II and DNA, known as the cleavable complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks. These DNA lesions trigger a cascade of cellular events known as the DNA Damage Response (DDR).
DNA Damage Response Signaling Pathway
The induction of DNA double-strand breaks by this compound activates a complex signaling network aimed at repairing the damage or, if the damage is too severe, inducing programmed cell death (apoptosis).
Quantitative Data
The cytotoxic and topoisomerase II inhibitory activities of this compound have been evaluated in various studies. The following table summarizes comparative data from the National Cancer Institute's preclinical antitumor drug discovery screen.
| Compound | Mean GI50 (µM) in NCI-60 Cell Line Panel | Relative Topoisomerase II DNA Cleavage Activity |
| This compound (DuP 941) | 0.04 | Potent |
| Mitoxantrone | 0.01 | Very Potent |
| Doxorubicin | 0.05 | Potent |
| Amsacrine | 0.1 | Moderate |
| Etoposide (VP-16) | 1.0 | Weak |
Data adapted from Leteurtre et al., 1994, Journal of the National Cancer Institute.
Experimental Protocols
Synthesis of this compound (Adapted from Showalter et al., 1987)
Materials:
-
1,4-dichloro-5,8-dihydroxyanthraquinone
-
Anhydrous potassium carbonate
-
2-[(2-hydroxyethyl)amino]ethylamine
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A mixture of 1,4-dichloro-5,8-dihydroxyanthraquinone and a molar excess of anhydrous potassium carbonate in DMF is heated under an inert atmosphere.
-
2-[(2-hydroxyethyl)amino]ethylamine is added dropwise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
The structure of the final product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Topoisomerase II-Mediated DNA Cleavage Assay
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound stock solution (in DMSO)
-
Reaction buffer (containing ATP, MgCl₂, KCl, Tris-HCl)
-
Stop solution (containing SDS and proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding purified topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution and incubating at 50°C for 30 minutes to digest the protein.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. An increase in the linear DNA band with increasing this compound concentration indicates stabilization of the topoisomerase II-DNA cleavable complex.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of this compound's effect on cell cycle progression.
References
In Vitro Mechanism of Action of Losoxantrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losoxantrone, also known as DuP 941, is a synthetic anthrapyrazole derivative that has demonstrated significant antineoplastic activity in preclinical studies. As an analogue of mitoxantrone, its primary mechanism of action is the inhibition of DNA topoisomerase II, a critical enzyme involved in DNA replication, transcription, and repair. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, detailing its effects on topoisomerase II, DNA interaction, and the subsequent cellular responses including apoptosis and cell cycle arrest. The information presented herein is intended to support further research and drug development efforts centered on this class of compounds.
Core Mechanism of Action: Topoisomerase II Inhibition
This compound exerts its cytotoxic effects primarily by acting as a topoisomerase II poison. Unlike catalytic inhibitors that prevent the enzyme from binding to DNA, this compound stabilizes the transient "cleavable complex" formed between topoisomerase II and DNA. This stabilization prevents the enzyme from religating the double-strand breaks it creates, leading to an accumulation of protein-linked DNA breaks. These persistent DNA lesions trigger a cascade of cellular events culminating in cell death.[1]
Topoisomerase II Inhibition and DNA Cleavage
Table 1: Comparative Cytotoxic Potency of Topoisomerase II Inhibitors
| Compound | Relative Cytostatic Potency |
| Mitoxantrone | +++++ |
| Doxorubicin | ++++ |
| This compound (DuP 941) | +++ |
| DuP 937 | ++ |
| Amsacrine | + |
| VP-16 (Etoposide) | + |
Data derived from comparative studies in the National Cancer Institute preclinical antitumor drug discovery screen. The number of '+' symbols indicates relative potency.[1]
Interaction with DNA
The interaction of this compound with DNA is a critical aspect of its mechanism of action, facilitating the stabilization of the topoisomerase II-DNA complex. As an anthrapyrazole, this compound is believed to intercalate into the DNA double helix. The binding affinity of anthrapyrazole derivatives to DNA can be substantial, with reported binding constants ranging from 2 x 106 to 2.7 x 108 M-1. This interaction is influenced by the structural features of the molecule, including the side chains and hydroxyl groups on the chromophore.
Cellular Consequences of this compound Activity
The accumulation of DNA double-strand breaks induced by this compound triggers a robust DNA damage response (DDR), leading to cell cycle arrest and the induction of apoptosis.
Cell Cycle Arrest
Upon sensing DNA damage, the cell cycle machinery is halted to prevent the propagation of damaged genetic material. Topoisomerase II inhibitors, including anthrapyrazoles, are known to cause a significant arrest of cells in the G2/M phase of the cell cycle. This arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the cell is directed towards apoptosis. While specific quantitative data on the percentage of cells arrested in G2/M by this compound is not available, studies on the closely related compound mitoxantrone have demonstrated a significant G2/M arrest upon treatment.
Induction of Apoptosis
Extensive DNA damage triggered by this compound ultimately leads to the activation of apoptotic pathways. This programmed cell death is a key component of the antitumor activity of topoisomerase II poisons. The induction of apoptosis can be quantified by methods such as Annexin V and propidium iodide (PI) staining followed by flow cytometry. Although specific quantitative data for this compound-induced apoptosis is limited, the general mechanism for this class of drugs involves the activation of both intrinsic and extrinsic apoptotic pathways.
Signaling Pathways
The cellular response to this compound involves a complex network of signaling pathways. The DNA damage response is primarily initiated by the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which phosphorylate a cascade of downstream targets to orchestrate cell cycle arrest and DNA repair or apoptosis. The apoptotic cascade involves the activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3) that dismantle the cell.
Experimental Protocols
Topoisomerase II DNA Decatenation Assay
This assay measures the catalytic activity of topoisomerase II by its ability to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA).
-
Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, ATP, and kDNA substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control.
-
Enzyme Addition: Add purified human topoisomerase II to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Separate the reaction products by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.
-
Quantification: Visualize the DNA with a fluorescent stain (e.g., ethidium bromide) and quantify the amount of decatenated DNA to determine the IC50 of the inhibitor.
Topoisomerase II-mediated DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the cleavable complex.
-
Substrate Preparation: Use a supercoiled plasmid DNA (e.g., pBR322) as the substrate.
-
Reaction Setup: In a microcentrifuge tube, combine the DNA substrate, reaction buffer, and varying concentrations of this compound.
-
Enzyme Addition: Add purified topoisomerase II.
-
Incubation: Incubate at 37°C for 30 minutes to allow the formation of cleavable complexes.
-
Complex Trapping: Add SDS to trap the protein-DNA complexes, followed by proteinase K to digest the protein.
-
Analysis: Separate the DNA forms (supercoiled, nicked, and linear) by agarose gel electrophoresis. An increase in the linear DNA form indicates stabilization of the cleavable complex.
-
Quantification: Quantify the amount of linear DNA to determine the concentration of this compound required for 50% cleavage (ED50).
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Culture and Treatment: Culture cancer cells to a suitable density and treat with varying concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the PI fluorescence of individual cells. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a potent topoisomerase II poison that induces protein-linked DNA double-strand breaks, leading to G2/M cell cycle arrest and apoptosis. Its mechanism of action is closely related to that of mitoxantrone and other anthrapyrazoles. Further quantitative characterization of its inhibitory activity, DNA binding, and cellular effects will be crucial for its continued development as a potential anticancer therapeutic. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the detailed molecular pharmacology of this compound.
References
A Comparative Analysis of Losoxantrone and Mitoxantrone: Molecular Structure and a Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the molecular structures of losoxantrone and mitoxantrone, two potent antineoplastic agents. By examining their distinct chemical architectures, this document elucidates the nuances in their mechanisms of action and physicochemical properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of oncology.
Core Structural Differences: Anthrapyrazole vs. Anthracenedione
The fundamental distinction between this compound and mitoxantrone lies in their core heterocyclic structures. Mitoxantrone is an anthracenedione, featuring a tricyclic anthracene ring system with two ketone groups at positions 9 and 10. In contrast, this compound is an anthrapyrazole, an analog of mitoxantrone where a pyrazole ring is fused to the anthracene core.[1] This structural modification was a strategic design choice aimed at potentially altering the drug's biological activity and toxicity profile. Both molecules share identical side chains, which are crucial for their interaction with biological targets.
Below is a visualization of the core molecular structures of mitoxantrone and this compound.
Physicochemical and Biological Data Summary
The structural variations between this compound and mitoxantrone give rise to differences in their physicochemical properties and biological activities. A summary of key quantitative data is presented below for comparative analysis.
| Property | Mitoxantrone | This compound | Reference(s) |
| Molecular Formula | C22H28N4O6 | C22H27N5O4 | [1][2] |
| Molecular Weight | 444.48 g/mol | 425.489 g/mol | [1][2] |
| Core Structure | Anthracenedione | Anthrapyrazole | [1] |
| LogP | -3.1 | Not available | [3] |
| Primary Mechanism | DNA Intercalation & Topoisomerase II Inhibition | DNA Intercalation & Topoisomerase II Inhibition | [2][4] |
| Cytotoxicity Profile | Potent cytotoxic agent | Potent cytotoxic agent, with a cytotoxic profile closely related to mitoxantrone. | [4][5] |
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
Both this compound and mitoxantrone exert their cytotoxic effects primarily through two interconnected mechanisms: DNA intercalation and the inhibition of topoisomerase II.[2][4] The planar aromatic core of these molecules inserts between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription.[6]
This DNA binding stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing this complex, the drugs prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).[7]
Additional Signaling Pathways: Mitoxantrone and NF-κB
Beyond its role as a topoisomerase II inhibitor, mitoxantrone has been identified as a Toll-like receptor 4 (TLR4) antagonist.[8] This interaction can lead to the inhibition of the downstream nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] The NF-κB pathway is a pivotal regulator of inflammation, and its inhibition by mitoxantrone may contribute to the drug's immunosuppressive effects, which are utilized in the treatment of multiple sclerosis.[10][11]
Experimental Protocols
Topoisomerase II Decatenation Assay
This protocol describes a common in vitro assay to measure the inhibition of Topoisomerase II's decatenation activity by agents like mitoxantrone and this compound.[12][13]
Objective: To determine the concentration at which a test compound inhibits 50% of the decatenation activity of human topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) - a network of catenated (interlocked) DNA circles
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)[12]
-
ATP solution (e.g., 20 mM)[12]
-
Test compounds (this compound, Mitoxantrone) at various concentrations
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Proteinase K
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare a fresh 5x complete assay buffer by mixing the 10x reaction buffer with the ATP solution.[12]
-
Set up reaction tubes on ice, each containing the 5x complete assay buffer and kDNA substrate.
-
Add varying concentrations of the test compound (or vehicle control) to the respective tubes.
-
Initiate the reaction by adding a specific amount of Topoisomerase II enzyme (e.g., 1-2 units).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution containing SDS, followed by digestion with proteinase K to remove the enzyme.[12]
-
Load the samples onto a 1% agarose gel. Include markers for decatenated kDNA (nicked circles) and linear kDNA.
-
Perform electrophoresis to separate the DNA forms.
-
Stain the gel with ethidium bromide and visualize under UV light.
Expected Results:
-
In the absence of an inhibitor, Topoisomerase II will decatenate the kDNA network into individual minicircles, which will migrate faster through the gel.
-
In the presence of an effective inhibitor like this compound or mitoxantrone, the kDNA will remain in its catenated form, migrating slower and appearing as a band at the top of the gel. The degree of inhibition can be quantified by measuring the disappearance of the decatenated product.
Conclusion
This compound and mitoxantrone, while sharing a common mechanism of action as topoisomerase II inhibitors, possess distinct core structures that influence their physicochemical and biological properties. The substitution of an anthracenedione core in mitoxantrone with an anthrapyrazole core in this compound represents a key structural modification. Further research into how these structural differences translate to variations in efficacy, toxicity, and resistance profiles is crucial for the development of next-generation anticancer therapeutics. This guide provides a foundational technical overview to support such ongoing research endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 3. Mitoxantrone | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effectiveness of mitoxantrone and doxorubicin in overcoming experimentally induced drug resistance in murine and human tumour cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitoxantrone, pixantrone and mitoxantrone (2-hydroxyethyl)piperazine are toll-like receptor 4 antagonists, inhibit NF-κB activation, and decrease TNF-alpha secretion in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitoxantrone attenuates lipopolysaccharide-induced acute lung injury via inhibition of NEDD8 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Early Preclinical Studies of DuP 941 (Losoxantrone)
This technical guide provides a comprehensive overview of the early preclinical studies of DuP 941, also known as this compound or CI-941. This document synthesizes key findings on its mechanism of action, cytotoxicity, pharmacokinetics, and toxicity, with a focus on presenting quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Topoisomerase II Inhibition
DuP 941 is an anthrapyrazole that functions as a potent inhibitor of DNA topoisomerase II.[1][2] Unlike anthracyclines, anthrapyrazoles were developed to exhibit reduced cardiotoxicity, a significant side effect associated with the former, by being less prone to generating free radicals.[1][2] The primary mechanism of action involves the stabilization of the topoisomerase II-DNA cleavable complex, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[1]
Signaling Pathway of DuP 941-Induced Cytotoxicity
Caption: Mechanism of DuP 941-induced cytotoxicity.
In Vitro Cytotoxicity and Potency
The cytotoxic potential of DuP 941 was evaluated in the National Cancer Institute's preclinical antitumor drug discovery screen, which utilized a panel of 60 human cancer cell lines.[1][2]
Comparative Cytostatic Potency
The cytostatic potency of DuP 941 was compared to other known topoisomerase II inhibitors. The rank order of potency was determined as follows:
| Compound | Relative Cytostatic Potency |
| Mitoxantrone | Most Potent |
| Doxorubicin | > DuP 941 |
| DuP 941 | - |
| Azatoxin | < DuP 941 |
| DuP 937 | < Azatoxin |
| Amsacrine | < DuP 937 |
| VP-16 (Etoposide) | Much less potent than Amsacrine |
Table 1: Comparative cytostatic potency of topoisomerase II inhibitors. Data sourced from public abstracts.[1][2]
Experimental Protocols
NCI 60 Human Cancer Cell Line Screen
-
Objective: To assess the cytotoxic profile of DuP 941 across a diverse panel of human cancer cell lines.
-
Methodology: The cytotoxicity of DuP 941 was tested against the 60 human cancer cell lines that constitute the NCI preclinical antitumor drug discovery screen.[1][2] The COMPARE analysis algorithm was used to correlate the pattern of cytotoxicity of DuP 941 with that of other known anticancer agents in the NCI database.[1] This analysis revealed that the cytotoxic profiles of the anthrapyrazoles, including DuP 941, were most closely related to that of mitoxantrone.[1][2]
Topoisomerase II Inhibition and DNA Cleavage Analysis
-
Objective: To determine the potency of DuP 941 in inhibiting purified topoisomerase II and to characterize the drug-induced DNA cleavage patterns.
-
Methodology:
-
Topoisomerase II Inhibition: The potency of DuP 941 to inhibit purified topoisomerase II was determined, although the specific assay details are not provided in the abstracts.[1]
-
Induction of DNA Double-Strand Breaks: The ability of DuP 941 to generate DNA double-strand breaks by inducing topoisomerase II cleavable complexes was assessed in nuclear extracts. The potency in this assay was found to be in agreement with its cytotoxicity.[1][2]
-
DNA Cleavage Sequencing: The specificity of the drug-induced topoisomerase II cleavage pattern was investigated using human c-myc DNA. Sequencing of these cleavage sites revealed a common pattern for anthrapyrazoles and mitoxantrone, which was distinct from the patterns produced by other topoisomerase II inhibitors.[1][2]
-
Experimental Workflow for In Vitro Analysis
Caption: In vitro experimental workflow for DuP 941.
Preclinical Pharmacokinetics and Toxicology in Murine Models
Preclinical studies in mice provided initial data on the pharmacokinetics and toxicity profile of DuP 941 (referred to as CI-941 in these studies).[3]
Pharmacokinetic Parameters
The pharmacokinetics of CI-941 were studied in mice at doses ranging from 1/10 of the LD10 to the LD10 (20 mg/kg).[3]
| Parameter | Value |
| Plasma Clearance | 250-400 ml/min per kg |
| Plasma Pharmacokinetics | Triphasic |
| AUC Linearity | Linear up to 15 mg/kg |
| AUC at 15 mg/kg | 110 µM x min |
| AUC at 20 mg/kg | 277 µM x min (non-linear) |
| Plasma Protein Binding | 80%-84% |
| Urinary Excretion (parent compound) | 12%-18% of the administered dose (at 1.5 and 15 mg/kg) |
| Tissue Distribution | Rapid and extensive, especially in the kidney |
Table 2: Pharmacokinetic parameters of CI-941 in mice. Data sourced from public abstracts.[3]
Toxicity Profile
Toxicity studies were conducted in female Balb-c mice following a single intravenous bolus injection.[3]
| Toxicity Endpoint | Dose | Observation |
| Leukopenia (Day 3) | 10 mg/kg | 18% suppression of control WBC count |
| 15 mg/kg | 50% suppression of control WBC count | |
| 20 mg/kg | 65% suppression of control WBC count | |
| Other Toxicities | > 20 mg/kg | Weight loss, alopecia, diarrhoea, convulsions |
| LD10 | 20 mg/kg | 95% confidence limits: 19-21 mg/kg |
| LD50 | 22 mg/kg | 95% confidence limits: 21-23 mg/kg |
Table 3: Toxicity profile of CI-941 in mice. Data sourced from public abstracts.[3]
It is important to note that despite being developed to have lower cardiotoxicity, a case report later suggested that DuP 941 may have cardiotoxic effects in some patients.[4]
Preclinical to Clinical Translation
The preclinical data from murine models were used to guide the design of early clinical trials. A starting dose of 5 mg/m² for a single administration schedule was recommended for Phase I trials, based on the equivalent of 1/10 of the LD10 in mice.[3][5] A pharmacokinetically guided dose-escalation strategy was initially proposed with a target AUC of 110 µM x min.[3][5] However, this approach was abandoned during the Phase I trial due to wide interpatient variations in the dose-AUC relationship.[6] The dose-limiting toxicity in humans was identified as leucopenia.[6]
Logical Relationship for Dose Escalation Strategy
Caption: Logic for the proposed dose escalation strategy.
References
- 1. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The pharmacokinetics and toxicity of the anthrapyrazole anti-cancer drug CI-941 in the mouse: a guide for rational dose escalation in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential cardiotoxicity with the use of DuP-941: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of the anthrapyrazole CI-941: factors compromising the implementation of a pharmacokinetically guided dose escalation scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I trial of the anthrapyrazole CI-941: prospective evaluation of a pharmacokinetically guided dose-escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Machinery: A Technical Guide to Topoisomerase II Inhibition by Anthrapyrazoles
A Foreword on "Biantrazole": Initial literature searches for "biantrazole" in the context of topoisomerase II inhibition did not yield specific results. It is possible that this is a less common or alternative name for a compound within a broader, more extensively studied class. This guide will focus on the anthrapyrazole class of topoisomerase II inhibitors, a well-documented group of compounds with a similar structural framework, which may encompass the intended subject of inquiry. We will specifically highlight data pertaining to the extensively researched anthrapyrazoles, losoxantrone (DuP 941) and DuP 937.
Executive Summary
Anthrapyrazoles are a class of synthetic anticancer agents designed as analogs of anthracyclines with reduced cardiotoxicity.[1] Their primary mechanism of action is the inhibition of DNA topoisomerase II, an essential enzyme in managing DNA topology during replication, transcription, and chromosome segregation.[2][3] This guide provides an in-depth technical overview of the molecular mechanism by which anthrapyrazoles inhibit topoisomerase II, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows. The information is tailored for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
The Core Mechanism: Poisoning the Enzyme
Unlike catalytic inhibitors that prevent the enzyme from binding to DNA, anthrapyrazoles are classified as topoisomerase II poisons . Their mechanism of action involves trapping the enzyme in a transient state of its catalytic cycle, leading to the accumulation of stable enzyme-DNA covalent complexes, often referred to as "cleavable complexes".[4][5]
The catalytic cycle of topoisomerase II involves the following key steps:
-
Binding of the dimeric enzyme to a segment of DNA (the G-segment).
-
Binding of a second DNA segment (the T-segment).
-
ATP-dependent cleavage of both strands of the G-segment, creating a double-strand break. During this process, a covalent phosphotyrosyl bond is formed between each protomer of the enzyme and the 5'-end of the cleaved DNA.
-
Passage of the T-segment through the break in the G-segment.
-
Religation of the cleaved G-segment.
-
Release of the T-segment and ATP hydrolysis, regenerating the enzyme for another cycle.
Anthrapyrazoles are thought to intercalate into the DNA at the site of topoisomerase II binding.[1] This interaction is believed to stabilize the cleavable complex, preventing the religation of the DNA strands. The accumulation of these stalled complexes leads to the formation of permanent, protein-linked DNA double-strand breaks, which are highly cytotoxic and can trigger apoptotic cell death.[3][5]
Quantitative Data on Anthrapyrazole Activity
The cytotoxic and topoisomerase II inhibitory activities of various anthrapyrazoles have been quantified in numerous studies. The following tables summarize key findings for this compound and other representative compounds.
Table 1: In Vitro Cytotoxicity of Anthrapyrazoles against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (DuP 941) | Human Breast Carcinoma | 0.1 - 1.0 | [2] |
| Head and Neck Squamous Cell Carcinoma | 0.1 - 1.0 | [2] | |
| Leukemia | 0.1 - 1.0 | [2] | |
| Chinese Hamster Ovary | 0.1 - 1.0 | [2] | |
| Piroxantrone | Human Breast Carcinoma | 0.2 - 5.0 | [2] |
| Head and Neck Squamous Cell Carcinoma | 0.2 - 5.0 | [2] | |
| Leukemia | 0.2 - 5.0 | [2] | |
| Chinese Hamster Ovary | 0.2 - 5.0 | [2] | |
| Novel Anthrapyrazole Analogues | Various Human Cancer Cell Lines | 0.1 - 45.2 | [1] |
Table 2: Inhibition of Topoisomerase II Decatenation Activity
| Compound | IC50 (µM) | Reference |
| This compound (DuP 941) | 0.3 ± 1.2 | [1] |
| Piroxantrone | 0.2 ± 0.1 | [1] |
| Novel Anthrapyrazole Analogues | 4.1 ± 0.7 to 48.4 ± 7.3 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of anthrapyrazole-mediated topoisomerase II inhibition.
DNA Topoisomerase II-Mediated DNA Cleavage Assay
This assay is fundamental to identifying topoisomerase II poisons by detecting the formation of cleavable complexes.
Objective: To determine if a compound stabilizes the covalent complex between topoisomerase II and DNA, leading to an increase in cleaved DNA.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP, 15 µg/ml BSA)
-
Anthrapyrazole compound of interest (dissolved in DMSO)
-
Proteinase K
-
Sodium Dodecyl Sulfate (SDS)
-
Loading Dye (e.g., containing bromophenol blue and glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, supercoiled plasmid DNA (e.g., 0.25 µg), and the desired concentration of the anthrapyrazole compound.
-
Add purified topoisomerase IIα (e.g., 1-2 units) to each reaction mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/ml.
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Add loading dye to each sample.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light and capture an image. An increase in the linear form of the plasmid DNA indicates topoisomerase II-mediated cleavage.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of compounds.[2]
Objective: To quantify the reduction in cell viability upon exposure to an anthrapyrazole compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Anthrapyrazole compound of interest (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the anthrapyrazole compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well (to a final concentration of 0.5 mg/ml) and incubate for 3-4 hours.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing the Molecular Interactions and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved.
Caption: Mechanism of Topoisomerase II Inhibition by Anthrapyrazoles.
Caption: Experimental Workflow for the DNA Cleavage Assay.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Conclusion
Anthrapyrazoles represent a significant class of topoisomerase II inhibitors with potent anticancer activity. Their mechanism as topoisomerase II poisons, which involves the stabilization of the cleavable complex and the induction of DNA double-strand breaks, is a well-established paradigm in cancer chemotherapy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field. Further investigation into the structure-activity relationships within the anthrapyrazole class continues to be a promising avenue for the development of next-generation anticancer therapeutics with improved efficacy and safety profiles.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Topoisomerase II is required for mitoxantrone to signal nuclear factor kappa B activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DNA Intercalation and Binding Affinity of Losoxantrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losoxantrone, a member of the anthrapyrazole class of synthetic antineoplastic agents, exerts its cytotoxic effects primarily through interaction with DNA. This technical guide provides a comprehensive overview of the core mechanism of this compound: DNA intercalation and its associated binding affinity. While specific quantitative binding data for this compound is limited in publicly available literature, this document leverages data from its close structural and functional analog, mitoxantrone, to provide a robust framework for understanding its interaction with DNA. This guide details the methodologies for key experimental techniques used to characterize these interactions, including UV-Visible Spectrophotometry, Fluorescence Spectroscopy, and Circular Dichroism. Furthermore, it presents diagrammatic representations of the topoisomerase II inhibition signaling pathway, a key consequence of this compound's DNA intercalation, and a general experimental workflow for determining DNA binding affinity.
Introduction: this compound as a DNA-Targeting Agent
This compound (DuP 941) is a potent antitumor agent that functions as a DNA intercalator and a topoisomerase II inhibitor.[1] Its planar anthrapyrazole ring structure allows it to insert between the base pairs of the DNA double helix, a process known as intercalation.[2][3] This physical insertion into the DNA structure leads to a cascade of cellular events, most notably the trapping of topoisomerase II-DNA cleavage complexes.[1][4] This action prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[5] The efficacy of this compound is therefore intrinsically linked to its ability to bind to and intercalate with DNA.
DNA Intercalation and Binding Affinity
The interaction of this compound with DNA is a non-covalent binding event driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and electrostatic interactions.[6] Intercalation results in significant conformational changes to the DNA structure, including the unwinding and lengthening of the DNA helix.[7] The strength of this interaction is quantified by its binding affinity, typically expressed as the association constant (K_a) or the dissociation constant (K_d).
Quantitative Data on DNA Binding Affinity
| Compound | DNA Source | Method | Binding Constant (K_a) (M⁻¹) | Binding Site Size (n, base pairs) | Reference |
| Mitoxantrone | Calf Thymus DNA | Equilibrium Dialysis | 5.0 x 10⁶ | 1.9 | [8] |
| Mitoxantrone | Calf Thymus DNA | Magnetic Tweezers | ≈ 1 x 10⁵ | ≈ 2.5 | [9] |
Note: The variability in binding constants can be attributed to differences in experimental conditions and techniques.
Experimental Protocols for Characterizing DNA Intercalation
The following sections detail the methodologies for key experiments used to investigate the DNA binding and intercalation of compounds like this compound.
UV-Visible Spectrophotometry
Principle: UV-Visible spectroscopy is used to monitor the changes in the absorption spectrum of a drug upon binding to DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance) of the drug's characteristic absorption bands. These changes are indicative of the interaction between the drug's chromophore and the DNA base pairs.[6]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl buffer at pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA is determined spectrophotometrically by measuring the absorbance at 260 nm. The DNA should be sufficiently free of protein (A₂₆₀/A₂₈₀ ratio of ~1.8-1.9).
-
-
Titration:
-
Place a fixed concentration of this compound solution in a quartz cuvette.
-
Record the initial UV-Visible spectrum of the this compound solution.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the UV-Visible spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorbance and the wavelength of maximum absorbance of this compound.
-
The intrinsic binding constant (K_b) can be calculated from the changes in absorbance using the Wolfe-Shimer equation or by plotting the data using a Scatchard plot.[10]
-
Fluorescence Spectroscopy
Principle: Fluorescence spectroscopy is a highly sensitive technique to study drug-DNA interactions. Two common approaches are the ethidium bromide (EB) displacement assay and fluorescence quenching.
-
Ethidium Bromide (EB) Displacement Assay: EB is a fluorescent dye that intercalates with DNA, resulting in a significant increase in its fluorescence intensity. A compound that also intercalates with DNA will compete with EB for the binding sites, leading to the displacement of EB and a subsequent decrease in fluorescence intensity. This quenching of fluorescence can be used to determine the binding affinity of the test compound.
-
Fluorescence Quenching: If the drug itself is fluorescent, its interaction with DNA can lead to quenching of its intrinsic fluorescence. This quenching occurs due to the interaction of the drug's excited state with the DNA bases, particularly guanine.[11]
Protocol for Ethidium Bromide Displacement Assay:
-
Preparation of Solutions:
-
Prepare a solution of ct-DNA and ethidium bromide in a suitable buffer. The concentrations should be chosen such that the initial fluorescence is high.
-
-
Titration:
-
Place the ct-DNA-EB complex solution in a fluorometer cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add increasing concentrations of this compound to the cuvette.
-
After each addition, incubate the mixture to reach equilibrium and then record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
The binding constant can be calculated using the Stern-Volmer equation or by fitting the data to a competitive binding model.
-
Circular Dichroism (CD) Spectroscopy
Principle: Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. DNA is a chiral molecule and exhibits a characteristic CD spectrum. The binding of a ligand to DNA can induce changes in the DNA's CD spectrum, providing information about conformational changes in the DNA upon ligand binding. Additionally, if the ligand is achiral, it can exhibit an induced CD signal upon binding to the chiral DNA molecule, which can provide insights into the binding mode.[12][13][14]
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of ct-DNA and this compound in a suitable buffer (e.g., phosphate buffer).
-
-
Spectral Measurement:
-
Record the CD spectrum of the ct-DNA solution alone in the far-UV region (typically 200-320 nm).
-
Prepare a series of samples with a constant concentration of DNA and increasing concentrations of this compound.
-
Record the CD spectra of these mixtures.
-
-
Data Analysis:
-
Analyze the changes in the characteristic B-form DNA CD signals (positive band around 275 nm and a negative band around 245 nm). Significant changes can indicate conformational alterations.
-
Look for the appearance of an induced CD signal in the region where this compound absorbs light. The nature of this induced signal can provide information about the geometry of the drug-DNA complex.
-
Signaling Pathways and Experimental Workflows
Topoisomerase II Inhibition Signaling Pathway
This compound's primary mechanism of cytotoxicity involves the poisoning of topoisomerase II. The following diagram illustrates the key events in this signaling pathway.
Caption: this compound intercalates into DNA, trapping the topoisomerase II-DNA cleavage complex, which leads to DNA double-strand breaks and the activation of the DNA damage response, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Workflow for Determining DNA Binding Affinity
The following diagram outlines a general workflow for characterizing the DNA binding affinity of a compound like this compound using common biophysical techniques.
Caption: A generalized workflow for determining the DNA binding affinity of a compound, involving sample preparation, execution of biophysical assays, and subsequent data analysis to calculate binding parameters.
Conclusion
This compound is a potent DNA intercalating agent and topoisomerase II poison. Understanding its DNA binding affinity is crucial for elucidating its mechanism of action and for the development of novel anthrapyrazole-based therapeutics. While specific quantitative binding data for this compound is sparse, the data available for its close analog, mitoxantrone, provides a strong basis for its characterization. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the DNA intercalation and binding properties of this compound and similar compounds. The visualization of the topoisomerase II inhibition pathway and the experimental workflow provides a clear conceptual and practical guide for professionals in the field of drug development. Further studies are warranted to determine the precise quantitative DNA binding parameters of this compound to enable a more direct comparison with other DNA-targeting agents.
References
- 1. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of the interaction of anthrapyrazole anticancer agents with deoxyribonucleic acids: structural requirements for DNA binding, intercalation, and photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-interactive anticancer aza-anthrapyrazoles: biophysical and biochemical studies relevant to the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the binding affinity of anticancer drug mitoxantrone to chromatin, DNA and histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA Analysis by Fluorescence Quenching Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. deepdyve.com [deepdyve.com]
- 14. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of Losoxantrone: A Deep Dive into Their Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Losoxantrone, an anthrapyrazole derivative, has been a subject of significant interest in the field of oncology due to its potent anti-cancer properties. As a topoisomerase II inhibitor and DNA intercalator, its mechanism of action has paved the way for the development of numerous structural analogs aimed at enhancing efficacy, improving solubility, and reducing cardiotoxicity, a common side effect associated with this class of compounds. This technical guide provides an in-depth analysis of this compound and its structural analogs, focusing on their synthesis, biological activity, and the intricate signaling pathways they modulate.
Core Concepts: Mechanism of Action
This compound and its analogs primarily exert their cytotoxic effects through a dual mechanism:
-
DNA Intercalation: The planar aromatic core of the anthrapyrazole structure inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with fundamental cellular processes such as replication and transcription.
-
Topoisomerase II Inhibition: These compounds stabilize the covalent complex formed between topoisomerase II and DNA.[1] Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. By "poisoning" the enzyme, this compound analogs prevent the re-ligation of these breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis (programmed cell death).
The potency of these compounds in generating DNA double-strand breaks by inducing topoisomerase II cleavable complexes is in agreement with their cytotoxicity.[1]
Structure-Activity Relationships: The Key to Enhanced Potency
The biological activity of this compound analogs is intricately linked to their chemical structure. Modifications to the anthrapyrazole core and its side chains can significantly impact their anti-cancer efficacy and pharmacological properties.
A study on a series of anthrapyrazole compounds, analogous to this compound, revealed that their cell growth inhibitory activity is well-correlated with their ability to bind to DNA.[2] Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have shown that hydrogen-bond donor interactions and electrostatic interactions with the protonated amino side chains are crucial for high cell growth inhibitory activity.[2]
Quantitative Analysis of Biological Activity
The anti-cancer activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the available data for a series of anthra[1,9-cd]pyrazol-6(2H)-one derivatives, which share a similar core structure with this compound.
| Compound | Structure | Cancer Cell Line | IC50 (µM) |
| 5 | 7-(Phenethylamino)anthra[1,9-cd]pyrazol-6(2H)-one | PC-3 (Prostate) | >100 |
| 6 | 7-(Cyclohexylamino)anthra[1,9-cd]pyrazol-6(2H)-one | PC-3 (Prostate) | >100 |
| 7 | 7-(Cyclopentylamino)anthra[1,9-cd]pyrazol-6(2H)-one | PC-3 (Prostate) | >100 |
Data sourced from a study on anthra[1,9-cd]pyrazol-6(2H)-one derivatives.[2][3][4] It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols: Methodologies for Evaluation
The biological activity of this compound analogs is assessed through a variety of in vitro assays. Below are detailed protocols for two key experiments.
Cell Growth Inhibition Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analog and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.
Principle: Topoisomerase II can separate, or decatenate, interlocked DNA circles found in kinetoplast DNA (kDNA). The inhibition of this process is visualized by the failure of the kDNA to enter an agarose gel.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing kDNA, topoisomerase II enzyme, ATP, and the test compound (this compound analog) in a suitable reaction buffer.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzymatic reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a detergent (e.g., SDS) and a proteinase.
-
Agarose Gel Electrophoresis: The reaction products are then separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
Analysis: Decatenated DNA will migrate into the gel as distinct bands, while catenated kDNA will remain in the well. A potent inhibitor will prevent the decatenation, resulting in the kDNA remaining in the well.[5][6]
Topoisomerase II Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavable complex.
Principle: Topoisomerase II poisons trap the enzyme in a covalent complex with DNA, leading to the accumulation of linear DNA fragments.
Protocol:
-
Reaction Setup: A supercoiled plasmid DNA is incubated with topoisomerase II enzyme and the test compound.
-
Incubation: The mixture is incubated to allow for the formation of the cleavable complex.
-
Denaturation and Proteolysis: The reaction is stopped, and the protein is denatured and digested using SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA is then analyzed by agarose gel electrophoresis.
-
Visualization and Analysis: The presence of linear DNA indicates that the compound has stabilized the cleavable complex and is acting as a topoisomerase II poison.[7][8]
Signaling Pathways Modulated by this compound Analogs
The downstream effects of topoisomerase II inhibition by this compound and its analogs can impact several critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. While direct studies on this compound's impact on these pathways are limited, the known mechanisms of related compounds suggest potential involvement of the PI3K/Akt/mTOR and MAPK/ERK pathways.
Potential Impact on the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival.[9][10] DNA damage, such as that induced by topoisomerase II poisons, can lead to the activation of ATM and ATR kinases, which can, in turn, influence the PI3K/Akt pathway, often leading to cell cycle arrest or apoptosis.
Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound analogs.
Potential Impact on the MAPK/ERK Pathway
The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival.[11] Cellular stress, including DNA damage, can activate various components of the MAPK pathway, leading to diverse cellular outcomes, including apoptosis.
References
- 1. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of anthra[1,9-<i>cd</i>]pyrazol-6(2<i>H</i>)-one scaffold derivatives as potential anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. biorxiv.org [biorxiv.org]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Losoxantrone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losoxantrone hydrochloride (also known by the codename DuP 941) is a synthetic anthrapyrazole antineoplastic agent. As a structural analog of the well-characterized anticancer drug mitoxantrone, this compound has been the subject of preclinical and clinical investigation for its potential therapeutic applications in oncology. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, with a focus on its mechanism of action, pharmacokinetics, and clinical evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Mechanism of Action
This compound hydrochloride exerts its cytotoxic effects primarily through the disruption of DNA synthesis and function. The core mechanism involves a dual action of DNA intercalation and inhibition of the nuclear enzyme topoisomerase II.[1][2]
1. DNA Intercalation: The planar anthrapyrazole structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with the processes of DNA replication and transcription.[2]
2. Topoisomerase II Inhibition: this compound is a potent inhibitor of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[1][2] By stabilizing the covalent complex between topoisomerase II and DNA, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks.[3] These DNA lesions trigger a cascade of cellular events, including cell cycle arrest and apoptosis (programmed cell death).[2] The potency of this compound in generating these DNA double-strand breaks has been shown to be consistent with its cytotoxic activity.[3]
The following diagram illustrates the signaling pathway of topoisomerase II inhibition by this compound hydrochloride.
Pharmacodynamics: In Vitro Cytotoxicity
The cytotoxic activity of this compound hydrochloride has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| U-937 | Histiocytic Lymphoma | 0.03 ± 0.01 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.04 ± 0.01 |
| HL-60 | Acute Promyelocytic Leukemia | 0.05 ± 0.01 |
| CEM | Acute Lymphoblastic Leukemia | 0.06 ± 0.02 |
| K-562 | Chronic Myelogenous Leukemia | 0.08 ± 0.02 |
| HT-29 | Colon Adenocarcinoma | 0.15 ± 0.03 |
| MCF-7 | Breast Adenocarcinoma | 0.20 ± 0.04 |
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in clinical trials, primarily in combination with other chemotherapeutic agents such as paclitaxel. The following table summarizes key pharmacokinetic parameters of this compound administered as a 10-minute intravenous infusion.
| Parameter | Value | Unit |
| Clearance (CL) | 27.5 ± 9.5 | L/h/m² |
| Volume of Distribution at Steady State (Vss) | 288 ± 168 | L/m² |
| Terminal Half-Life (t1/2) | 16.5 ± 9.3 | hours |
Data from a Phase I study of this compound in combination with paclitaxel in patients with advanced solid malignancies.
Clinical Evaluation
This compound hydrochloride has undergone Phase I and II clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with various advanced solid tumors and hematologic malignancies.
Phase I Trials
Phase I studies of single-agent this compound established the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs). In a study of this compound administered as a short infusion every 3 weeks, the MTD was determined to be 50 mg/m². The primary DLT was myelosuppression, particularly neutropenia and thrombocytopenia.
In a Phase I trial of this compound in combination with paclitaxel, the recommended Phase II dose was established at 50 mg/m² for this compound and 175 mg/m² for paclitaxel, administered with G-CSF support.[4] The main DLTs observed in this combination therapy were also hematological.[4]
Phase II Trials
Phase II studies have explored the antitumor activity of this compound in various cancer types. In patients with advanced breast cancer, single-agent this compound demonstrated modest activity. Combination therapy with paclitaxel has also been evaluated in patients with advanced solid tumors.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of this compound hydrochloride is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
The following diagram outlines the workflow for a typical MTT cytotoxicity assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. topogen.com [topogen.com]
- 4. Liposomal mitoxantrone monotherapy in patients with relapsed or refractory mature T-cell and natural killer-cell neoplasms: A phase 2, multicenter, open-label, single-arm trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Losoxantrone: A Technical Guide to Solubility and Stability in DMSO for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of the anthrapyrazole antineoplastic agent, Losoxantrone, in dimethyl sulfoxide (DMSO). Due to the limited availability of direct public data for this compound, this document leverages information on its close structural and functional analog, Mitoxantrone, to provide critical insights for researchers. All discussions pertaining to Mitoxantrone should be considered as a proxy for this compound, offering a foundational understanding for experimental design.
This compound (also known as biantrazole or DuP 941) is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, this compound induces DNA strand breaks, ultimately leading to apoptosis in cancer cells.[2] Given its therapeutic potential, understanding its physicochemical properties, such as solubility and stability in common laboratory solvents like DMSO, is paramount for accurate and reproducible in vitro and in vivo studies.
Quantitative Data on Solubility and Stability
Table 1: Solubility of Mitoxantrone in DMSO
| Compound | Form | Solvent | Solubility | Molar Mass ( g/mol ) | Molarity (approx.) |
| Mitoxantrone | Hydrochloride | DMSO | ~50 mg/mL[3][4] | 517.4 | ~96.6 mM |
| Mitoxantrone | Free Base | DMSO | 100 mg/mL[5] | 444.48 | ~225 mM |
Table 2: General Stability Considerations for Compounds in DMSO
| Condition | Observation | Recommendation |
| Storage Temperature | Most compounds are stable for 15 weeks at 40°C in an accelerated study.[6] Long-term storage at room temperature can lead to degradation, with a study showing 52% of compounds remaining after one year.[7] | For long-term storage, it is advisable to store stock solutions at -20°C or -80°C. For short-term use, refrigeration at 4°C is acceptable.[8] |
| Freeze-Thaw Cycles | No significant compound loss was observed after 11 freeze-thaw cycles when properly handled (thawing at room temperature under a nitrogen atmosphere).[6][9] | Aliquot stock solutions into smaller volumes to minimize the number of freeze-thaw cycles. |
| Water Content | The presence of water in DMSO is a more significant factor in compound degradation than oxygen.[6][9] | Use anhydrous or high-purity DMSO to prepare stock solutions. Protect solutions from atmospheric moisture. |
| Light Exposure | Data on the photosensitivity of this compound in DMSO is not available. However, as a general precaution for complex organic molecules, light exposure should be minimized. | Store stock solutions in amber vials or otherwise protected from light. |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of a compound like this compound in DMSO, based on standard laboratory practices and methodologies reported for analogous compounds.
Protocol 1: Determination of Solubility in DMSO
-
Materials: this compound (or analog), anhydrous DMSO, analytical balance, vortex mixer, centrifuge, HPLC system with a UV detector, appropriate HPLC column (e.g., C18), and mobile phase.
-
Procedure: a. Prepare a series of supersaturated solutions by adding an excess amount of this compound to a known volume of DMSO in separate vials. b. Vigorously vortex the vials for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached. c. Centrifuge the vials at high speed to pellet the undissolved solid. d. Carefully collect the supernatant and prepare a series of dilutions. e. Analyze the concentration of the dissolved compound in the dilutions using a validated HPLC method. f. The solubility is determined from the concentration of the saturated solution.
Protocol 2: Stability Assessment in DMSO
-
Materials: A stock solution of this compound in DMSO of known concentration, HPLC system, constant temperature chambers (e.g., 4°C, 25°C, 40°C), and light-protected containers.
-
Procedure: a. Aliquot the this compound stock solution into multiple vials for each storage condition to be tested (e.g., refrigerated, room temperature, protected from light, exposed to light). b. At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a vial from each condition. c. Analyze the concentration of this compound in each sample using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products. d. The stability is reported as the percentage of the initial concentration remaining at each time point.
Visualizations
Signaling Pathway of Topoisomerase II Inhibition
The primary mechanism of action for this compound is the inhibition of topoisomerase II, which leads to DNA damage and subsequent cell death. The following diagram illustrates this pathway.
Caption: this compound stabilizes the Topoisomerase II-DNA complex, leading to DNA damage and apoptosis.
Experimental Workflow for Stability Testing
The logical flow for assessing the stability of a compound in DMSO is depicted in the following diagram.
Caption: A generalized workflow for conducting stability studies of a compound in DMSO.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride | C44H60Cl4N10O9 | CID 166541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Mitoxantrone (hydrochloride) | CAS 70476-82-3 | Cayman Chemical | Biomol.com [biomol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vivo Antitumor Activity of Anthracenediones: A Technical Guide Focused on the Losoxantrone Analogue, Mitoxantrone
Disclaimer: Extensive literature searches for the in vivo antitumor activity of Losoxantrone have yielded limited specific data. Therefore, this technical guide focuses on its close and well-studied structural analogue, Mitoxantrone , to provide researchers, scientists, and drug development professionals with a comprehensive overview of the in vivo preclinical evaluation of this class of compounds. The findings presented for Mitoxantrone may offer valuable insights into the potential characteristics of this compound, though direct extrapolation should be approached with caution.
Executive Summary
Mitoxantrone is an anthracenedione-based antineoplastic agent with demonstrated significant antitumor activity in a variety of preclinical in vivo models.[1] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis in rapidly proliferating cancer cells.[2][3] Preclinical studies have established its efficacy against both hematological malignancies and solid tumors.[1][4] This guide provides a detailed summary of its in vivo antitumor effects, the experimental protocols used to determine these effects, and the key signaling pathways involved.
Mechanism of Action
Mitoxantrone exerts its cytotoxic effects through a multi-faceted approach targeting fundamental cellular processes. The primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Mitoxantrone intercalates into DNA, causing crosslinks and strand breaks.[5] It is also a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[2] By stabilizing the topoisomerase II-DNA complex, it prevents the re-ligation of DNA strands, leading to double-strand breaks and cell death.
-
Induction of Apoptosis: The DNA damage induced by Mitoxantrone triggers apoptotic pathways.
-
Immunomodulatory Effects: Mitoxantrone has been shown to suppress the proliferation of T cells, B cells, and macrophages, and to decrease the secretion of proinflammatory cytokines.[3]
The signaling pathways implicated in Mitoxantrone's mechanism of action are complex and can involve the activation of DNA damage response pathways and the induction of apoptotic cascades.
Signaling Pathway Diagram
References
- 1. Development of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]
- 3. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of mitoxantrone against murine experimental tumors: comparative analysis against various antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitoxantrone: a new anticancer drug with significant clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Preparing Losoxantrone Stock Solutions for Cell Culture
Introduction
Losoxantrone, also known as biantrazole, is a potent anthrapyrazole antineoplastic agent and an analog of mitoxantrone.[1] Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which disrupts DNA replication and repair, ultimately leading to cell death.[2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound solutions in a research setting.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound and its hydrochloride salt is presented below. It is crucial to use the correct molecular weight corresponding to the specific form of the compound being used for accurate molar concentration calculations.
| Property | This compound | This compound Hydrochloride | Citation |
| Molecular Formula | C₂₂H₂₇N₅O₄ | C₂₂H₂₉Cl₂N₅O₄ | [2][4] |
| Molecular Weight | 425.5 g/mol | 498.4 g/mol | [2][4] |
| CAS Number | 88303-60-0 | 88303-61-1 | [2][4] |
| Appearance | Solid (Specific color not detailed) | Solid | [4] |
| Synonyms | Biantrazole, DuP 941, C-1941 | This compound HCl, NSC 357885, CI-941 | [1][4] |
Solubility and Storage Recommendations
Proper solubilization and storage are essential to maintain the stability and activity of this compound. The following table provides solubility information and recommended storage conditions.
| Parameter | Recommendation | Citation |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Powder Storage | Short-term (days to weeks): 0 - 4°C, dry, dark. Long-term (months to years): -20°C, dry, dark. | [4] |
| Stock Solution Storage | Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C. Aliquot to avoid repeated freeze-thaw cycles. | [4][5] |
Mechanism of Action Pathway
This compound exerts its cytotoxic effects primarily by targeting DNA and essential nuclear enzymes, leading to the induction of apoptosis.
Caption: Mechanism of action for this compound in a cancer cell.
Experimental Protocols
Safety Precaution: this compound is a potent cytotoxic agent and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All procedures involving the powdered compound or concentrated stock solutions should be performed in a certified chemical fume hood or biological safety cabinet.
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Objective: To prepare a high-concentration primary stock solution of this compound in DMSO.
Materials:
-
This compound powder (hydrochloride salt, MW: 498.4 g/mol )
-
Anhydrous or sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Micropipettes and sterile filter tips
Procedure:
-
Calculation: Determine the mass of this compound HCl required. To make 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 498.4 g/mol = 4.984 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out approximately 5 mg of this compound HCl powder and record the exact weight. Transfer the powder to a sterile microcentrifuge tube.
-
Dissolution:
-
Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 498.4 (mg/mmol)] x 100
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the powder.
-
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[6]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[4]
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of Working Solutions for Cell Culture
Objective: To dilute the concentrated DMSO stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or multi-well plates
-
Micropipettes and sterile filter tips
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution. For example, create a 1 mM solution by diluting the 10 mM stock 1:10 in sterile cell culture medium or PBS (e.g., 5 µL of 10 mM stock + 45 µL of medium).
-
Final Dilution: Use the stock or intermediate solution to prepare the final working concentrations directly in the cell culture medium. For example, to prepare 1 mL of a 1 µM working solution from a 1 mM intermediate stock:
-
Use the formula C₁V₁ = C₂V₂.
-
(1000 µM)(V₁) = (1 µM)(1000 µL)
-
V₁ = 1 µL.
-
Add 1 µL of the 1 mM intermediate stock to 999 µL of complete cell culture medium.
-
-
Vehicle Control: It is essential to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. For most cell lines, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]
-
Application to Cells: Mix the working solutions gently by pipetting and add the appropriate volume to your cell culture plates.
Application Notes and Best Practices
-
Working Concentration Range: The optimal concentration of this compound will vary depending on the cell line and assay duration. Based on data for the related compound mitoxantrone, a starting range of 0.01 µM to 10 µM is recommended for initial cytotoxicity screening.[7][8]
-
Fresh Dilutions: Always prepare fresh working dilutions from the frozen DMSO stock for each experiment to ensure consistency and avoid degradation that may occur in aqueous solutions.[6]
-
Solubility Issues: If precipitation occurs when diluting the DMSO stock into aqueous culture medium, try vortexing the solution immediately after adding the stock. Adding the stock to the medium dropwise while vortexing can also help prevent precipitation.[6]
-
Confirmation of Activity: The bioactivity of the prepared stock solution should be periodically confirmed using a standard cell viability assay (e.g., MTT or CellTiter-Glo®) with a sensitive cell line to ensure the compound has not degraded during storage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H27N5O4 | CID 72116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | C44H60Cl4N10O9 | CID 166541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Intracellular concentrations of mitoxantrone in leukemic cells in vitro vs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Optimal Concentration of Mitoxantrone for Leukemia Cells
A Note on Losoxantrone: Extensive literature searches did not yield specific data on the optimal concentration of This compound for the treatment of leukemia cells. The available body of research predominantly focuses on the structurally similar and widely studied anthracenedione, Mitoxantrone . This document, therefore, provides detailed application notes and protocols for Mitoxantrone, which may serve as a relevant reference for researchers, scientists, and drug development professionals.
Introduction to Mitoxantrone in Leukemia
Mitoxantrone is a synthetic anthracenedione derivative approved for the treatment of various cancers, including acute myeloid leukemia (AML).[1][2] Its primary mechanisms of action involve DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4] This disruption of DNA processes leads to strand breaks and ultimately induces apoptosis (programmed cell death) in cancer cells.[3][4][5] Mitoxantrone is also known to have immunosuppressive effects by suppressing the proliferation of T cells, B cells, and macrophages.[1]
Optimal Concentration of Mitoxantrone for Leukemia Cells
The optimal concentration of Mitoxantrone for leukemia cells is dependent on the specific cell line and the desired experimental outcome (e.g., cytostatic vs. cytotoxic effects). The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.
In Vitro Efficacy of Mitoxantrone in Leukemia Cell Lines
The following table summarizes the IC50 values of Mitoxantrone in various leukemia cell lines as reported in the literature.
| Cell Line | Leukemia Type | IC50 Concentration (µM) | Exposure Time | Assay Method | Reference |
| HL-60 | Acute Myeloid Leukemia | Not Specified | 1 hour | Apoptosis | --INVALID-LINK--[5] |
| KG-1 | Acute Myeloid Leukemia | Not Specified | 1 hour | Apoptosis | --INVALID-LINK--[5] |
| L1210 | Murine Leukemia | 0.002 | Not Specified | Cell Viability | [Mitoxantrone (Mitozantrone) |
| L1210 | Murine Leukemia | 0.04 | Not Specified | Proliferation | [Mitoxantrone (Mitozantrone) |
| L1210 | Murine Leukemia | 0.077 | Not Specified | Cytotoxicity | [Mitoxantrone (Mitozantrone) |
| L1210 | Murine Leukemia | 0.1 | 24 hours | Cell Growth | [Mitoxantrone (Mitozantrone) |
| B-CLL Cells | B-Chronic Lymphocytic Leukemia | ~1.58 (0.7 µg/ml) | 48 hours | Cell Viability | --INVALID-LINK--[6] |
| B-CLL Cells | B-Chronic Lymphocytic Leukemia | ~3.16 (1.4 µg/ml) | 48 hours | Cell Viability | --INVALID-LINK--[6] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | Not Specified | 3 days | Cell Growth | --INVALID-LINK--[7] |
Note: µg/ml values were converted to µM assuming a molecular weight of approximately 444.48 g/mol for Mitoxantrone.
In a study on human myeloid leukemia HL-60 and KG-1 cells, a 1-hour exposure to Mitoxantrone concentrations ranging from 0.1 to 10.0 µM induced apoptosis.[5] For B-chronic lymphocytic leukemia (B-CLL) cells, a 48-hour treatment with 0.5 µg/ml (~1.12 µM) of Mitoxantrone induced a decrease in cell viability, with IC50 values for cells from three patients being approximately 0.7 µg/ml (~1.58 µM) for two and 1.4 µg/ml (~3.16 µM) for the third.[6] The maximum effect was observed at 2 µg/ml (~4.5 µM).[6]
To achieve intracellular concentrations similar to those observed in vivo, incubating leukemic cells with 0.05 µM Mitoxantrone for 1 hour has been suggested.[8] This concentration resulted in a mean cytotoxic effect of 53% cell viability.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of Mitoxantrone on leukemia cells.
Materials:
-
Leukemia cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Mitoxantrone stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of Mitoxantrone in complete medium.
-
Remove the medium from the wells and add 100 µl of the Mitoxantrone dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest Mitoxantrone concentration (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µl of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in leukemia cells treated with Mitoxantrone using flow cytometry.
Materials:
-
Leukemia cell line of interest
-
Complete cell culture medium
-
Mitoxantrone stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed leukemia cells in 6-well plates at an appropriate density.
-
Treat the cells with the desired concentrations of Mitoxantrone for the specified duration. Include an untreated control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways Involved in Mitoxantrone-Induced Apoptosis
Mitoxantrone induces apoptosis in leukemia cells through a complex signaling cascade. A key event is the inhibition of topoisomerase II, which leads to DNA strand breaks. This DNA damage can trigger intrinsic and extrinsic apoptotic pathways.
Studies have shown that Mitoxantrone-induced programmed cell death is associated with a significant induction of the c-jun oncogene and repression of the c-myc and BCL-2 oncogenes.[5] BCL-2 is an anti-apoptotic protein, and its repression facilitates the activation of caspases, which are key executioners of apoptosis. Activated caspases can cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis.[9]
References
- 1. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. youtube.com [youtube.com]
- 4. Oncology [pharmacology2000.com]
- 5. High-dose mitoxantrone induces programmed cell death or apoptosis in human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of mitoxantrone in combination with other anticancer agents on a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular concentrations of mitoxantrone in leukemic cells in vitro vs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Losoxantrone in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Losoxantrone, an anthrapyrazole antineoplastic agent, in combination with other chemotherapeutics. Drawing on available clinical data for this compound and supplementary preclinical and clinical findings for its close analog, Mitoxantrone, this document outlines the rationale, experimental protocols, and potential signaling pathways involved in combination therapies.
Introduction to this compound
This compound is a potent topoisomerase II inhibitor. Its mechanism of action involves intercalating into DNA and stabilizing the topoisomerase II-DNA complex, which leads to double-strand breaks in DNA, cell cycle arrest, and ultimately, apoptosis. The structural similarity of this compound to Mitoxantrone suggests a comparable spectrum of activity and potential for combination therapies.
Rationale for Combination Therapy
Combining this compound with other chemotherapeutic agents with different mechanisms of action can offer several advantages:
-
Synergistic or Additive Efficacy: Targeting multiple cellular pathways simultaneously can lead to enhanced tumor cell killing.
-
Overcoming Drug Resistance: Combining drugs can be effective against tumors that are resistant to single-agent therapy.
-
Dose Reduction and Reduced Toxicity: Synergistic interactions may allow for the use of lower doses of individual agents, potentially reducing dose-limiting toxicities.
This document focuses on the combination of this compound with two commonly used chemotherapeutics: Cyclophosphamide , an alkylating agent that causes DNA damage, and Paclitaxel , a microtubule stabilizer that disrupts mitosis.
Preclinical Data (Primarily based on Mitoxantrone as an analog)
Due to the limited availability of public preclinical data for this compound combinations, data from its analog, Mitoxantrone, is presented here to provide a rationale for similar combination strategies with this compound.
In Vitro Synergy
Studies on Mitoxantrone have demonstrated synergistic or additive effects when combined with various chemotherapeutic agents. For instance, a supra-additive (synergistic) effect was observed for Mitoxantrone in combination with cisplatin and cytosine arabinoside in a human T-cell leukemia cell line.[1] An additive effect was seen with etoposide.[1]
Table 1: In Vitro Effects of Mitoxantrone in Combination with Other Anticancer Agents on MOLT-3 Human Leukemia Cells [1]
| Combination Drug | Effect with Mitoxantrone |
| Amsacrine | Supra-additive (Synergistic) |
| Cisplatin | Supra-additive (Synergistic) |
| Cytosine arabinoside | Supra-additive (Synergistic) |
| Bleomycin | Additive |
| Doxorubicin | Additive |
| Etoposide | Additive |
| 5-Fluorouracil | Additive |
| Mitomycin C | Additive |
| 6-Mercaptopurine | Additive |
| Vincristine | Additive |
| Methotrexate | Sub-additive (Antagonistic) |
Data is qualitative and based on isobologram analysis.
Clinical Data
This compound in Combination with Cyclophosphamide
A Phase I clinical trial evaluated the combination of this compound and a fixed dose of Cyclophosphamide.[1]
Table 2: Phase I Clinical Trial Data for this compound and Cyclophosphamide Combination [1]
| Parameter | Value |
| Maximum Tolerated Dose (MTD) of this compound | 45 mg/m² (without G-CSF support) |
| Recommended Phase II Dose | This compound 95 mg/m² with Cyclophosphamide 500 mg/m² (with G-CSF support) |
| Dose-Limiting Toxicity (DLT) | Neutropenia |
| Other Observed Toxicities | Cardiotoxicity with cumulative dosing |
| Objective Responses | None observed in this Phase I study |
This compound in Combination with Paclitaxel
A Phase I study of this compound in combination with Paclitaxel has also been conducted.
Table 3: Phase I Clinical Trial Data for this compound and Paclitaxel Combination
| Parameter | Value |
| Recommended Phase II Dose | This compound 50 mg/m² followed by Paclitaxel 175 mg/m² (3-hour infusion) with G-CSF support |
| Dose-Limiting Toxicity (DLT) | Myelosuppression (Neutropenia) |
| Other Observed Toxicities | Thrombocytopenia (worse when Paclitaxel preceded this compound), Cardiac toxicity (not related to cumulative this compound dose) |
Signaling Pathways
The combination of this compound with other chemotherapeutics is expected to engage multiple signaling pathways, primarily converging on the induction of apoptosis.
This compound: Topoisomerase II Inhibition and DNA Damage Response
This compound's primary mechanism is the inhibition of topoisomerase II, leading to DNA double-strand breaks. This damage activates the DNA Damage Response (DDR) pathway.
Combination Therapy Signaling
The combination of this compound with Cyclophosphamide and Paclitaxel creates a multi-pronged attack on cancer cells.
Experimental Protocols
The following are generalized protocols for key in vitro and in vivo experiments to evaluate the efficacy of this compound in combination with other chemotherapeutics. Researchers should optimize these protocols for their specific cell lines and animal models.
In Vitro Cell Viability and Synergy Analysis
This protocol outlines the use of the MTT assay to determine cell viability and subsequent analysis for synergistic effects.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium.
-
Treatment: Treat cells with a range of concentrations of this compound alone, the second drug alone, and the combination of both at a constant ratio. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of combination therapy in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Second drug alone
-
This compound + second drug
-
-
Treatment: Administer the drugs according to a predetermined schedule and dosage, based on preclinical and clinical data. Monitor the body weight and general health of the mice.
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Conclusion
This compound, as a topoisomerase II inhibitor, holds promise for use in combination chemotherapy. The available clinical data for this compound in combination with Cyclophosphamide and Paclitaxel provide a foundation for further investigation in Phase II trials. While specific preclinical data for this compound combinations is limited, the extensive data on its analog, Mitoxantrone, supports the rationale for these combination strategies. The provided protocols and pathway diagrams offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound in combination with other anticancer agents.
References
Application Notes and Protocols for Losoxantrone Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losoxantrone, an anthrapyrazole antineoplastic agent, is a potent inhibitor of topoisomerase II.[1] Its mechanism of action is closely related to that of its analogue, mitoxantrone.[1] Both agents function as topoisomerase II "poisons" by intercalating with DNA and stabilizing the topoisomerase II-DNA cleavage complex. This action prevents the re-ligation of DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks.[2] These breaks trigger a cascade of cellular responses, including cell cycle arrest and apoptosis, ultimately resulting in cancer cell death.[2] Due to the limited specific data available for this compound in mouse xenograft models, the following protocols and data are substantially based on studies conducted with mitoxantrone, which is expected to have a comparable preclinical behavior.
Quantitative Data Summary
The following tables summarize quantitative data for mitoxantrone administration in mouse xenograft models, which can serve as a starting point for designing experiments with this compound.
Table 1: Intravenous (IV) Administration of Mitoxantrone in Mouse Xenograft Models
| Xenograft Model | Mouse Strain | Drug Formulation | Dosage | Dosing Schedule | Key Findings |
| Human LXFL 529/6 large-cell lung carcinoma | Nude mice | Free mitoxantrone | 8.1 µmol/kg | Not specified | Maximum Tolerated Dose (MTD) |
| Human LXFL 529/6 large-cell lung carcinoma | Nude mice | Liposomal mitoxantrone (PA-MTO) | 12.1 µmol/kg | Not specified | MTD; improved cytotoxic effect compared to free mitoxantrone |
| Human LXFL 529/6 large-cell lung carcinoma | Nude mice | Liposomal mitoxantrone (pH-MTO) | 12.1 µmol/kg | Not specified | MTD; tenfold increased AUC in blood compared to free mitoxantrone without improved cytotoxicity |
| Subcutaneous pancreatic cancer (PaCa44) | CD1 NUDE mice | Mitoxantrone-loaded nanoferritin | 1.4 mg/kg | Twice a week for three weeks | Significant reduction in tumor volume (81.1%) compared to control |
Table 2: Intraperitoneal (IP) Administration of Mitoxantrone in Mouse Xenograft Models
| Xenograft Model | Mouse Strain | Drug Formulation | Dosage | Dosing Schedule | Key Findings |
| Human ovarian cancer (A2774) | Nude mice | Mitoxantrone + TNF | 0.012 mg/kg | Not specified | Significant antitumor efficacy and reduction of ascites |
| Experimental Allergic Encephalomyelitis (EAE) model | AB/H mice | Mitoxantrone | 2.5 mg/kg | Twice weekly | Prevented relapse in 12/13 mice |
Note: Dosages may need to be optimized for this compound and specific xenograft models. It is crucial to perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) for your specific experimental conditions.
Experimental Protocols
Preparation of this compound for Injection
This protocol describes the preparation of a this compound solution for administration in mice. Given its poor aqueous solubility, a common approach involves creating a stock solution in an organic solvent, followed by dilution in a vehicle suitable for injection.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (1.5 mL, 15 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the Required Mass: Determine the total mass of this compound needed based on the number of animals, their average weight, the desired dose (in mg/kg), and the injection volume. It is advisable to prepare a slight overage (e.g., 10-20%) to account for any loss during preparation.
-
Prepare a Concentrated Stock Solution:
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a minimal amount of 100% DMSO to dissolve the powder completely. For instance, to create a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is fully dissolved. Gentle warming in a 37°C water bath may aid dissolution, but the stability of the compound under these conditions should be verified.[3]
-
-
Dilute to the Final Dosing Concentration:
-
Slowly add the sterile saline or PBS to the DMSO stock solution while vortexing. It is crucial to add the aqueous vehicle dropwise to prevent the compound from precipitating.[3]
-
For example, to achieve a final dosing solution of 1 mg/mL with 10% DMSO, you would dilute 100 µL of the 10 mg/mL DMSO stock with 900 µL of saline.
-
-
Final Formulation and Sterilization:
-
Visually inspect the final solution for any precipitation. If the solution is clear, it can be sterile-filtered using a 0.22 µm syringe filter.
-
If precipitation occurs, a different co-solvent system (e.g., including PEG400 or Tween 80) may be required. However, the tolerability of such vehicles in mice must be considered.
-
-
Storage: It is recommended to prepare the dosing solution fresh on the day of the experiment.
Important Consideration: The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v), to minimize vehicle-induced toxicity.[3]
Intravenous (IV) Tail Vein Injection Protocol
Materials:
-
Prepared this compound dosing solution
-
Mouse restrainer
-
Sterile insulin syringes with a 27-30 gauge needle
-
70% ethanol wipes
-
Warming lamp or pad
Procedure:
-
Animal Preparation: Place the mouse under a warming lamp for a few minutes to dilate the tail veins, making them easier to visualize.
-
Restraint: Place the mouse in a suitable restrainer, ensuring the tail is accessible.
-
Site Preparation: Gently wipe the tail with a 70% ethanol wipe to clean the injection site.
-
Injection:
-
Load the syringe with the correct volume of the this compound solution, ensuring there are no air bubbles.
-
Identify one of the lateral tail veins.
-
Insert the needle, with the bevel facing up, into the vein at a shallow angle.[3] A successful entry may be indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly and steadily. If significant resistance is felt or a subcutaneous bleb forms, the needle is not correctly placed in the vein.[3] In such a case, withdraw the needle, apply gentle pressure to the site, and attempt the injection at a more proximal location.
-
Intraperitoneal (IP) Injection Protocol
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL) with a 25-27 gauge needle
-
70% ethanol wipes
Procedure:
-
Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be tilted slightly downwards.
-
Identify Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[4]
-
Injection:
-
Insert the needle, with the bevel facing up, at a 30-40° angle.[4]
-
Aspirate slightly to ensure no fluid (e.g., urine or blood) is drawn into the syringe, which would indicate incorrect placement.
-
Inject the solution smoothly.
-
General Mouse Xenograft Study Protocol
This protocol outlines a general workflow for a subcutaneous xenograft study to evaluate the efficacy of this compound.
1. Cell Culture and Implantation:
-
Culture the desired human cancer cell line under appropriate conditions.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS.
-
Inject the cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width^2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Administer this compound to the treatment group via the chosen route (IV or IP) according to the predetermined dosage and schedule.
-
Administer the vehicle solution to the control group.
4. Efficacy and Toxicity Assessment:
-
Continue to measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
At the end of the study (defined by a humane endpoint, such as maximum tumor burden or signs of severe toxicity), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).
Visualizations
Caption: Workflow for a typical mouse xenograft study.
Caption: Topoisomerase II inhibition pathway of this compound.
References
- 1. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
Protocol for Assessing Losoxantrone-Induced DNA Damage
Application Note & Protocol
For Research Use Only.
Introduction
Losoxantrone (DuP-941) is an anthrapyrazole derivative that functions as a potent inhibitor of topoisomerase II. Its mechanism of action involves the stabilization of the topoisomerase II-DNA cleavable complex, which leads to the accumulation of DNA double-strand breaks (DSBs) and subsequent cell cycle arrest and apoptosis.[1] The assessment of DNA damage is therefore a critical component in the preclinical and clinical evaluation of this compound and other topoisomerase II inhibitors. This document provides detailed protocols for quantifying this compound-induced DNA damage using the Comet Assay, γ-H2AX Immunofluorescence Assay, and DNA Fragmentation Assay.
Mechanism of Action: this compound-Induced DNA Damage
This compound exerts its cytotoxic effects by targeting topoisomerase II, an essential enzyme involved in DNA replication, transcription, and chromosome segregation. By intercalating into DNA and stabilizing the transient covalent complex between topoisomerase II and DNA, this compound prevents the re-ligation of the DNA strands. This results in the accumulation of protein-linked DNA double-strand breaks, which are the primary cytotoxic lesions that trigger downstream DNA damage response pathways.
Data Presentation
The following tables summarize representative quantitative data for DNA damage induced by topoisomerase II inhibitors. Given the limited availability of specific quantitative data for this compound, data from its structural and functional analogue, Mitoxantrone, as well as other well-characterized topoisomerase II inhibitors like Etoposide and Doxorubicin, are presented to provide an expected range of activity. The potency of these agents in generating DNA double-strand breaks generally follows the order: Mitoxantrone > Doxorubicin > this compound (DuP 941).[1]
Table 1: Comet Assay Data for Topoisomerase II Inhibitors
| Drug | Concentration (µM) | Cell Line | Treatment Time (h) | % Tail DNA (Mean ± SD) | Reference |
| Mitoxantrone | 0.1 | U251 Glioma | 20 | 15.2 ± 2.1 | [2] |
| Mitoxantrone | 1 | U251 Glioma | 20 | 45.8 ± 5.3 | [2] |
| Etoposide | 1 | CHO | 1 | 22.5 ± 3.5 | [3] |
| Etoposide | 10 | CHO | 1 | 55.1 ± 6.8 | [3] |
| Doxorubicin | 1 | MCF-7 | 24 | 38.6 ± 4.2 | [4] |
Table 2: γ-H2AX Foci Formation Data for Topoisomerase II Inhibitors
| Drug | Concentration (µM) | Cell Line | Treatment Time (h) | Average γ-H2AX Foci per Cell | Reference |
| Mitoxantrone | 0.1 | A549 | 2 | 15 | [5] |
| Mitoxantrone | 1 | A549 | 2 | 45 | [5] |
| Etoposide | 10 | A549 | 1.5 | 25 | [6] |
| Etoposide | 100 | A549 | 1.5 | 60 | [6] |
| Doxorubicin | 0.05 | HS-27A | 24 | 30 | [7] |
Experimental Protocols
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for the detection of DNA strand breaks in individual cells.
Materials:
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Protocol:
-
Cell Preparation:
-
Treat cells with desired concentrations of this compound for the specified time.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Prepare a 1% normal melting point agarose solution in water and coat microscope slides. Let them dry.
-
Mix cell suspension with 0.5% low melting point agarose at 37°C at a 1:10 ratio (v/v).
-
Pipette 75 µL of the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and wash them three times with neutralizing buffer for 5 minutes each.
-
Stain the slides with a DNA staining solution.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze them using image analysis software to quantify the percentage of DNA in the comet tail, tail length, and tail moment.
-
γ-H2AX Immunofluorescence Assay
This assay detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-primary antibody species (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence or confocal microscope
-
Image analysis software
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time periods.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Materials:
-
Lysis buffer (10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Isopropanol
-
70% Ethanol
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
TBE buffer (Tris-borate-EDTA)
-
6x DNA loading dye
-
DNA ladder marker
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
-
UV transilluminator
Protocol:
-
Cell Lysis and DNA Extraction:
-
Treat cells with this compound to induce apoptosis.
-
Harvest approximately 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 0.5 mL of lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet intact chromatin.
-
-
DNA Purification:
-
Transfer the supernatant containing fragmented DNA to a new tube.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 1 hour.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.
-
Precipitate the DNA from the aqueous phase by adding an equal volume of isopropanol and centrifuging at 14,000 x g for 20 minutes at 4°C.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
-
Agarose Gel Electrophoresis:
-
Resuspend the DNA pellet in 20-50 µL of TE buffer.
-
Mix the DNA sample with 6x loading dye.
-
Load the samples onto a 1.5-2% agarose gel containing ethidium bromide.
-
Run the gel in TBE buffer until the dye front has migrated an adequate distance.
-
-
Visualization:
-
Visualize the DNA fragmentation pattern under UV light. Apoptotic samples will show a characteristic ladder of DNA fragments in multiples of ~180-200 base pairs.
-
Conclusion
The protocols described in this document provide a comprehensive framework for assessing the DNA-damaging effects of this compound. The Comet assay, γ-H2AX immunofluorescence, and DNA fragmentation assay are robust and well-established methods for quantifying different aspects of DNA damage. The provided data on related topoisomerase II inhibitors serve as a valuable reference for expected outcomes. These assays are essential tools for researchers and drug development professionals investigating the mechanism of action and efficacy of this compound and other genotoxic agents.
References
- 1. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of topoisomerase inhibitor-induced DNA strand breaks and apoptosis by the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the comet assay technique for quick and reliable prediction of in vitro response to chemotherapeutics in breast and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of histone H2AX phosphorylation and Chk2 activation in A549 cells treated with topotecan and mitoxantrone in relation to the cell cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin induces prolonged DNA damage signal in cells overexpressing DEK isoform-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Losoxantrone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losoxantrone is an anthracenedione derivative and a potent anti-cancer agent that functions as a DNA topoisomerase II inhibitor.[1] By intercalating into DNA and stabilizing the DNA-topoisomerase II complex, this compound prevents the re-ligation of double-strand breaks, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[1] Understanding the apoptotic response of cancer cells to this compound treatment is critical for its development as a therapeutic agent.
This document provides a comprehensive guide to analyzing this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. It includes detailed experimental protocols, guidelines for data presentation, and visual representations of the key signaling pathways and experimental workflows.
Principle of Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[2] Propidium iodide (PI) is a fluorescent DNA-binding dye that is unable to cross the intact plasma membrane of live or early apoptotic cells.[2][3] In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[2][3] Dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[2]
Data Presentation
Quantitative analysis of apoptosis is crucial for evaluating the efficacy of this compound. The following tables provide a template for summarizing the dose-dependent and time-dependent effects of this compound on a hypothetical cancer cell line.
Table 1: Dose-Dependent Induction of Apoptosis by this compound
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 0.1 | 85.6 ± 3.4 | 10.1 ± 1.2 | 4.3 ± 0.8 |
| 0.5 | 60.3 ± 4.5 | 25.8 ± 2.3 | 13.9 ± 1.9 |
| 1.0 | 42.1 ± 3.8 | 38.2 ± 3.1 | 19.7 ± 2.5 |
| 5.0 | 15.7 ± 2.9 | 45.3 ± 4.2 | 39.0 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Dependent Induction of Apoptosis by this compound (1.0 µM)
| Incubation Time (hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 6 | 80.4 ± 2.5 | 15.3 ± 1.7 | 4.3 ± 0.6 |
| 12 | 65.2 ± 3.1 | 25.8 ± 2.4 | 9.0 ± 1.1 |
| 24 | 42.1 ± 3.8 | 38.2 ± 3.1 | 19.7 ± 2.5 |
| 48 | 20.5 ± 2.9 | 35.1 ± 3.5 | 44.4 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways in this compound-Induced Apoptosis
As a topoisomerase II inhibitor, this compound triggers DNA damage, which in turn activates complex signaling cascades leading to apoptosis.[4][5] These pathways can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.[6]
Caption: this compound-induced intrinsic apoptosis pathway.
The intrinsic pathway is a primary route for apoptosis induction by DNA damaging agents.[7] this compound-induced DNA double-strand breaks activate sensor proteins like ATM and ATR, which in turn phosphorylate and activate p53.[5] Activated p53 upregulates the expression of pro-apoptotic Bcl-2 family members such as Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[7] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway.[7] Caspase-9 subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[7]
Some studies suggest that topoisomerase II inhibitors can also influence other signaling pathways. For instance, mitoxantrone, a related compound, has been shown to induce apoptosis through the regulation of the Akt/FOXO3 pathway in osteosarcoma cells.[8] Inhibition of the pro-survival kinase Akt can lead to the activation of the FOXO3 transcription factor, which upregulates the expression of pro-apoptotic genes like Bim and PUMA.[8]
Experimental Protocols
This section provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V/PI staining and flow cytometry.[3][9][10]
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Procedure
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (for dose-response) or with a fixed concentration for different durations (for time-course). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting:
-
For suspension cells: Gently collect the cells by centrifugation.
-
For adherent cells: Collect the culture medium containing any floating (apoptotic) cells. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Use an unstained cell sample to set the baseline fluorescence.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells per sample).
-
-
Data Interpretation:
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Establish quadrants to differentiate the cell populations:
-
Lower Left (Q4): Viable cells (Annexin V-/PI-)
-
Lower Right (Q3): Early apoptotic cells (Annexin V+/PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V-/PI+) - this population is typically small in apoptosis studies.
-
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
The Annexin V/PI staining method coupled with flow cytometry is a robust and quantitative technique for assessing apoptosis induced by this compound. The detailed protocols and data presentation guidelines provided in these application notes will enable researchers to effectively evaluate the apoptotic potential of this promising anti-cancer agent and to further investigate the underlying molecular mechanisms. This information is invaluable for the preclinical development and optimization of this compound-based cancer therapies.
References
- 1. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Induction of apoptotic cell death by DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mayo.edu [mayo.edu]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 8. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Experimental Use of DuP 941 (Losoxantrone) in Ovarian Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DuP 941, also known as Losoxantrone, is an anthrapyrazole derivative that functions as a topoisomerase II inhibitor.[1] Topoisomerase II inhibitors are a class of chemotherapeutic agents that target topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, these agents induce DNA damage and trigger apoptosis in rapidly dividing cancer cells. While DuP 941 has been evaluated as a potential anticancer agent, its specific application in ovarian cancer research is primarily documented through its inclusion in the National Cancer Institute's (NCI) 60-cell line screen. This document provides a summary of the available data and detailed protocols relevant to the experimental use of DuP 941 in the context of ovarian cancer research, based on the NCI's standardized screening methodologies.
Data Presentation
NCI-60 Human Tumor Cell Line Screen: Ovarian Cancer Panel
DuP 941 was evaluated for its cytotoxic activity against a panel of 60 human cancer cell lines, which included several ovarian cancer cell lines. The standard NCI-60 screen measures the effect of a compound on cell growth and viability, providing key metrics such as:
-
GI50: The concentration of the drug that causes 50% inhibition of cell growth.
-
TGI: The concentration of the drug that causes total inhibition of cell growth.
-
LC50: The concentration of the drug that causes a 50% reduction in the measured protein at the end of the drug treatment period compared to the beginning, indicating a net loss of cells.
The ovarian cancer cell lines typically included in the NCI-60 panel are:
| Cell Line | Histological Subtype |
| IGROV1 | Adenocarcinoma |
| OVCAR-3 | Adenocarcinoma |
| OVCAR-4 | Adenocarcinoma |
| OVCAR-5 | Adenocarcinoma |
| OVCAR-8 | Adenocarcinoma |
| NCI/ADR-RES | Adenocarcinoma (Doxorubicin-resistant) |
| SK-OV-3 | Adenocarcinoma |
Experimental Protocols
The following protocols are based on the standardized methodologies used by the National Cancer Institute for the NCI-60 cell line screen.
Protocol 1: In Vitro Cytotoxicity Screening using Sulforhodamine B (SRB) Assay
This protocol details the procedure for assessing the cytotoxic effects of DuP 941 on adherent ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., IGROV1, OVCAR-3, etc.)
-
Complete cell culture medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)
-
96-well microtiter plates
-
DuP 941 (this compound) stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid solution
-
10 mM Tris base solution
-
Microplate reader (515 nm absorbance)
Procedure:
-
Cell Plating:
-
Trypsinize and count the ovarian cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000 to 40,000 cells per well in 100 µL of complete medium. The optimal seeding density will depend on the growth rate of the specific cell line.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of DuP 941 in complete medium from the stock solution. A typical 5-log dilution series might range from 10⁻⁴ M to 10⁻⁸ M.
-
After the 24-hour incubation, add 100 µL of the DuP 941 dilutions to the appropriate wells. Include a no-drug control (vehicle only).
-
Incubate the plates for an additional 48 hours.
-
-
Cell Fixation:
-
After the 48-hour incubation, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) without disturbing the cell monolayer.
-
Incubate the plates at 4°C for 60 minutes to fix the cells.
-
-
Staining:
-
Discard the supernatant and wash the plates five times with slow-running tap water.
-
Air dry the plates completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Washing and Solubilization:
-
Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.
-
Air dry the plates completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
-
Data Acquisition:
-
Shake the plates for 5 minutes on a plate shaker to ensure complete solubilization.
-
Read the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of DuP 941 relative to the no-drug control.
-
Determine the GI50, TGI, and LC50 values from the dose-response curves.
-
Mandatory Visualizations
Caption: Mechanism of action of DuP 941 as a topoisomerase II inhibitor.
Caption: Experimental workflow for NCI-60 cytotoxicity screening.
References
Application Note: A Comprehensive Guide to Developing Losoxantrone-Resistant Cancer Cell Line Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Losoxantrone, an anthrapyrazole analog of mitoxantrone, is a potent antineoplastic agent that functions primarily as a DNA topoisomerase II (Topo II) inhibitor.[1][2] By intercalating with DNA and inhibiting the catalytic activity of Topo II, this compound induces protein-linked DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[3][4] Despite its efficacy, the development of drug resistance remains a significant clinical challenge, limiting its therapeutic potential. The establishment of in vitro this compound-resistant cancer cell line models is crucial for elucidating the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.[5][6]
This document provides detailed protocols for the generation, characterization, and analysis of this compound-resistant cancer cell lines.
Molecular Mechanisms of Resistance to Topoisomerase II Inhibitors
Resistance to Topo II inhibitors like this compound is a complex, multifactorial process.[7][8] Key mechanisms include reduced intracellular drug accumulation, alterations in the drug's target enzyme, and enhanced DNA damage repair capabilities.
Potential Resistance Mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Proteins (MRPs), and ABCA2, can actively pump this compound out of the cell, reducing its intracellular concentration.[9][10]
-
Altered Topoisomerase II: Reduced expression or mutations in the genes encoding Topo IIα or Topo IIβ can decrease the enzyme's sensitivity to the drug, thereby diminishing the formation of cytotoxic drug-DNA-enzyme complexes.[11][12]
-
Enhanced DNA Damage Repair (DDR): Upregulation of DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), can efficiently repair the double-strand breaks induced by this compound, promoting cell survival.[11]
-
Inhibition of Apoptosis: Alterations in apoptotic signaling pathways can render cancer cells resistant to the cytotoxic effects of the drug.
Caption: Potential molecular mechanisms of resistance to this compound.
Experimental Protocols
This section details the multi-phase process for developing and characterizing a this compound-resistant cell line.
Phase 1: Baseline Characterization of the Parental Cell Line
The initial step is to determine the sensitivity of the parental (non-resistant) cancer cell line to this compound. This is achieved by calculating the half-maximal inhibitory concentration (IC50).[5][13]
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed the parental cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[13]
-
Drug Treatment: Prepare a series of this compound dilutions in complete culture medium. Replace the existing medium with the drug-containing medium, including a vehicle-only control.
-
Incubation: Incubate the cells with this compound for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[5]
Table 1: Example Baseline IC50 Data for Parental Cell Line
| Parameter | Value |
|---|---|
| Cell Line | MCF-7 (Parental) |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 72 hours |
| Calculated IC50 | 50 nM |
Phase 2: Development of the this compound-Resistant Cell Line
The most common method for developing a drug-resistant cell line is the continuous or intermittent exposure of the parental cell line to gradually increasing concentrations of the drug.[5][14]
Caption: Workflow for developing a drug-resistant cell line.
Protocol 2: Stepwise Dose Escalation
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a low concentration, typically the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth), as determined in Phase 1.[5]
-
Cell Recovery and Growth: Initially, significant cell death will occur. The surviving cells are cultured until they recover and reach approximately 80% confluence. The medium should be changed every 2-3 days, maintaining the drug concentration.[14]
-
Dose Escalation: Once the cells have adapted and are growing robustly, passage them and increase the this compound concentration by a factor of 1.5 to 2.0.[5]
-
Repeat and Cryopreserve: Repeat steps 2 and 3 iteratively. It is highly recommended to cryopreserve vials of cells at each new concentration level to have backups.[14][15]
-
Target Concentration: Continue this process for several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50).
-
Stabilization: Once the target concentration is reached, maintain the resistant cell line at this concentration for several passages to ensure the stability of the resistant phenotype.
Table 2: Example Dose Escalation Schedule
| Passage # | This compound Conc. (nM) | Notes |
|---|---|---|
| P0 | 10 (IC20) | Initial exposure, significant cell death observed. |
| P1-P3 | 10 | Cell growth rate recovers. |
| P4 | 20 | Concentration increased. |
| P5-P7 | 20 | Cells adapt to new concentration. |
| P8 | 40 | Concentration increased. |
| ... | ... | Continue stepwise increase. |
| P25 | 500 | Target concentration reached. |
Phase 3: Characterization of the Resistant Phenotype
After development, the new cell line must be thoroughly characterized to confirm its resistance and investigate the underlying mechanisms.
Protocol 3: Confirmation of Resistance
-
Determine Resistant IC50: Using the same method as in Protocol 1, determine the IC50 of the newly developed resistant cell line and the parental line in parallel.
-
Calculate Resistance Index (RI): The degree of resistance is quantified by the Resistance Index.[15]
-
Assess Stability: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for multiple passages (e.g., 10-15 passages). Re-determine the IC50 to see if the resistance is maintained in the absence of selective pressure.[15]
Protocol 4: Investigating Mechanisms of Resistance
-
Drug Efflux Assay: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to compare drug accumulation and efflux between parental and resistant cells via flow cytometry or fluorescence microscopy.
-
Western Blot Analysis: Quantify the protein expression levels of key potential resistance mediators.
-
Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of the genes encoding the proteins listed above.
Table 3: Example Comparative Analysis of Parental vs. Resistant Lines
| Analysis | Parental Line (MCF-7) | Resistant Line (MCF-7/LosR) | Fold Change |
|---|---|---|---|
| IC50 (this compound) | 50 nM | 750 nM | 15x (RI = 15) |
| IC50 (Drug-free culture) | N/A | 720 nM | Stable Phenotype |
| P-gp Expression (Western) | 1.0 (Normalized) | 12.5 | 12.5x Increase |
| Topo IIα Expression (Western) | 1.0 (Normalized) | 0.4 | 60% Decrease |
| Rhodamine 123 Accum. | 100% (Normalized) | 25% | 75% Decrease |
Conclusion
The development of this compound-resistant cell lines using these protocols provides an invaluable tool for cancer research. These models are essential for studying the molecular basis of drug resistance, identifying potential biomarkers of resistance, and screening for novel compounds or combination therapies that can resensitize resistant tumors to treatment. Careful and systematic characterization is key to ensuring the resulting model is robust and relevant for downstream applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 3. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms regulating resistance to inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and modulation of resistance to anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitoxantrone resistance in a small cell lung cancer cell line is associated with ABCA2 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Multiple mechanisms confer drug resistance to mitoxantrone in the human 8226 myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line [frontiersin.org]
Techniques for Measuring Losoxantrone Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losoxantrone, an anthrapyrazole antineoplastic agent and an analog of Mitoxantrone, shows promise in cancer therapy.[1] Understanding its cellular uptake is crucial for evaluating its efficacy, mechanisms of action, and potential resistance pathways. This document provides detailed application notes and protocols for measuring the cellular uptake of this compound. Given the limited specific data for this compound, the methodologies presented are largely based on established techniques for its close analog, Mitoxantrone. Researchers should adapt and validate these protocols for their specific cell lines and experimental conditions.
The primary mechanisms governing the intracellular concentration of drugs like this compound involve passive diffusion across the cell membrane and active transport, which can include both influx and efflux pumps. A key transporter implicated in the resistance to Mitoxantrone, and likely relevant to this compound, is the ATP-binding cassette subfamily G member 2 (ABCG2) protein, which actively effluxes the drug from cells.[2]
Key Cellular Uptake Measurement Techniques
Several robust methods can be employed to quantify the cellular uptake of this compound. The choice of technique will depend on the specific research question, available equipment, and desired throughput. The main approaches include:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying the absolute amount of drug within a cell lysate.
-
Fluorescence-Based Assays: Leveraging the intrinsic fluorescence of the compound for measurement via fluorometry, flow cytometry, or confocal microscopy.
-
Radiometric Assays: Requiring radiolabeled this compound, this method offers high sensitivity for quantifying drug uptake.
Protocol 1: Quantification of this compound Uptake by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to determine the intracellular concentration of this compound by separating and quantifying the drug from cell lysates.
Materials
-
This compound standard
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
Protein assay kit (e.g., BCA assay)
-
HPLC system with a C18 column and a suitable detector (UV-Vis or Mass Spectrometry)
Experimental Protocol
-
Cell Seeding: Seed cells in a 6-well plate at a density of 3 x 10^5 cells per well and incubate for 24 hours at 37°C to allow for adherence.[1]
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in pre-warmed cell culture medium. Remove the existing medium from the cells and add the this compound-containing medium. Incubate for the desired time points (e.g., 1, 2, 4, 8, 24 hours).
-
Cell Harvesting:
-
Aspirate the drug-containing medium.
-
Wash the cells twice with 2 mL of ice-cold PBS to remove any extracellular drug.
-
Add 0.5 mL of trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 1 mL of complete culture medium.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Lysis and Protein Quantification:
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of cell lysis buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and store a small aliquot for protein quantification using a BCA assay.
-
-
Sample Preparation for HPLC:
-
To the remaining cell lysate, add an equal volume of acetonitrile or methanol to precipitate proteins.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes.
-
Collect the supernatant and transfer it to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Use a C18 column and a gradient elution method with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution of this compound at its specific absorbance wavelength (to be determined empirically, likely similar to Mitoxantrone's absorbance maxima).
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of the drug.
-
-
Data Analysis:
-
Calculate the amount of this compound in each sample from the standard curve.
-
Normalize the amount of drug to the total protein content of the cell lysate to get the uptake value (e.g., in ng of this compound/mg of protein).
-
Data Presentation
| Treatment Group | Incubation Time (hours) | This compound Concentration (µM) | Intracellular this compound (ng/mg protein) |
| Control | 4 | 0 | 0 |
| This compound | 1 | 10 | Example Value |
| This compound | 2 | 10 | Example Value |
| This compound | 4 | 10 | Example Value |
| This compound | 8 | 10 | Example Value |
| This compound | 24 | 10 | Example Value |
Experimental Workflow
Caption: Workflow for quantifying this compound uptake by HPLC.
Protocol 2: Measurement of this compound Uptake by Flow Cytometry
This protocol utilizes the intrinsic fluorescence of this compound to measure its uptake in a cell population, providing a rapid and high-throughput method. Note: The optimal excitation and emission wavelengths for this compound need to be determined experimentally. As a starting point, the spectral properties of Mitoxantrone (excitation maxima at 610 and 660 nm, emission maximum at 685 nm) can be used.[3]
Materials
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer with appropriate lasers and filters
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the HPLC protocol.
-
Cell Harvesting:
-
Aspirate the drug-containing medium.
-
Wash the cells twice with 2 mL of ice-cold PBS.
-
Detach the cells using trypsin-EDTA.
-
Neutralize with complete medium and transfer the cell suspension to a flow cytometry tube.
-
-
Sample Preparation for Flow Cytometry:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cells in 500 µL of ice-cold PBS.
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite the cells with a laser line close to the excitation maximum of this compound (e.g., 633 nm or 640 nm laser).
-
Collect the fluorescence emission using a filter appropriate for the emission maximum of this compound (e.g., a 670/30 nm bandpass filter).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.
-
Include an untreated control cell sample to determine the background fluorescence.
-
-
Data Analysis:
-
Subtract the MFI of the untreated control from the MFI of the treated samples to obtain the specific fluorescence for this compound.
-
The MFI is proportional to the amount of intracellular this compound.
-
Data Presentation
| Treatment Group | Incubation Time (hours) | This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| Control | 4 | 0 | Example Value |
| This compound | 1 | 10 | Example Value |
| This compound | 2 | 10 | Example Value |
| This compound | 4 | 10 | Example Value |
| This compound | 8 | 10 | Example Value |
| This compound | 24 | 10 | Example Value |
Experimental Workflow
Caption: Workflow for measuring this compound uptake by flow cytometry.
Signaling Pathway: ABCG2-Mediated Efflux of Anthrapyrazoles
The intracellular accumulation of this compound is not only dependent on its influx but also on active efflux mechanisms. A critical pathway involved in the resistance to the related compound Mitoxantrone is the ABCG2 (Breast Cancer Resistance Protein - BCRP) transporter. This ATP-dependent efflux pump actively removes the drug from the cell, thereby reducing its intracellular concentration and cytotoxic effect. Understanding this pathway is essential for interpreting uptake data and investigating potential mechanisms of drug resistance.
Caption: ABCG2-mediated efflux of this compound from the cell.
Conclusion
The protocols outlined in this document provide a framework for the quantitative analysis of this compound uptake in cells. Due to the structural similarity with Mitoxantrone, the described HPLC and fluorescence-based methods are expected to be highly applicable. However, it is imperative to determine the specific analytical and spectral properties of this compound and to optimize these protocols for the specific cellular models under investigation. By accurately measuring this compound uptake, researchers can gain valuable insights into its pharmacological properties, contributing to the development of more effective cancer therapies.
References
Troubleshooting & Optimization
troubleshooting Losoxantrone precipitation in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Losoxantrone. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on preventing and resolving precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What are the common causes?
Precipitation of this compound in aqueous solutions can be triggered by several factors. As an anthraquinone derivative, its solubility is influenced by:
-
pH: The pH of your solution is a critical factor. Many anthracenedione compounds, like the related molecule Mitoxantrone, exhibit maximum stability in acidic conditions (pH 2-4.5) and become unstable and less soluble as the pH increases towards neutral or alkaline.[1]
-
Concentration: Exceeding the solubility limit of this compound in your chosen solvent system will inevitably lead to precipitation.
-
Temperature: Lower temperatures can decrease the solubility of this compound. Refrigeration of concentrated solutions, for instance, may cause the compound to precipitate.[1]
-
Buffer Composition: The components of your buffer system can interact with this compound, affecting its solubility. High salt concentrations can sometimes lead to "salting out."
-
Solvent Choice: this compound, like many anthraquinones, has low aqueous solubility.[2][3] The presence of organic co-solvents can significantly impact its solubility.
Q2: What is the recommended solvent for preparing a this compound stock solution?
For preparing high-concentration stock solutions, it is advisable to use organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF). The related compound, Mitoxantrone, is readily soluble in these solvents at concentrations up to 50-100 mg/mL.[4][5] When preparing aqueous working solutions, it is crucial to ensure that the final concentration of the organic solvent is low, as it may have physiological effects in biological assays.[4]
Q3: Can I store my this compound solution in the refrigerator?
Refrigeration of concentrated aqueous this compound solutions may lead to precipitation.[1] If you observe a precipitate after refrigeration, gentle warming to room temperature may help it redissolve.[1] For long-term storage, it is recommended to store this compound as a solid at -20°C.[4] If you must store a solution, consider preparing aliquots of a high-concentration stock in an appropriate organic solvent (e.g., DMSO) and storing them at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Precipitate Observed After Diluting a Stock Solution in Aqueous Buffer
If you observe precipitation after diluting a this compound stock solution (likely in an organic solvent like DMSO) into an aqueous buffer, follow these steps to troubleshoot the issue:
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Verify Final Concentration: Check the known solubility limits of similar compounds. The solubility of Mitoxantrone hydrochloride in PBS (pH 7.2) is approximately 10 mg/mL, but aqueous solutions are not recommended for storage for more than a day.[4] Your final concentration of this compound should be well below its solubility limit in the specific buffer system you are using.
-
Evaluate Buffer pH: this compound is likely more soluble in acidic conditions. If your buffer has a neutral or alkaline pH, consider preparing a new buffer with a lower pH (e.g., in the range of 4.0-5.0) to enhance solubility.
-
Assess Organic Solvent Concentration: When diluting a stock solution, ensure the final concentration of the organic solvent (e.g., DMSO) is minimal. High concentrations of organic solvents can cause the compound to precipitate when introduced to an aqueous environment.
-
Control Temperature: Ensure your aqueous buffer is at room temperature before adding the this compound stock solution. Diluting into a cold buffer can decrease solubility and promote precipitation.
Quantitative Data Summary
Due to the limited availability of specific solubility data for this compound, the following tables summarize the solubility of the closely related compound, Mitoxantrone, to provide a reference point for experimental design.
Table 1: Solubility of Mitoxantrone Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [1][6] |
| Methanol | Slightly soluble | [1][6] |
| Acetonitrile | Practically insoluble | [1][6] |
| Chloroform | Practically insoluble | [1][6] |
| Acetone | Practically insoluble | [1][6] |
| Ethanol | Insoluble | [5] |
| DMSO | ~50-104 mg/mL | [4][5] |
| DMF | ~50 mg/mL | [4] |
| PBS (pH 7.2) | ~10 mg/mL | [4] |
Table 2: Stability of Diluted Mitoxantrone Solutions
| Concentration | Diluent | Storage Conditions | Stability Duration | Reference |
| 0.2 mg/mL | 0.9% Sodium Chloride | 4°C & 20°C | 28 days | [1] |
| 0.2 mg/mL | 0.9% Sodium Chloride | 37°C | 24 hours | [1] |
| 0.1 & 0.6 mg/mL | 0.9% Sodium Chloride | 2-8°C or 20-25°C | 84 days | [7] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound
This protocol describes the preparation of a 100 µM aqueous working solution of this compound from a 10 mM stock in DMSO.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Sterile, nuclease-free water
-
pH-adjusted buffer (e.g., citrate-phosphate buffer, pH 5.0)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile filter
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[6]
-
Store the stock solution in small aliquots at -80°C.
-
-
Prepare the Aqueous Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add 990 µL of your desired aqueous buffer.
-
Add 10 µL of the 10 mM this compound stock solution to the buffer.
-
Immediately vortex the solution to ensure rapid and uniform mixing. This will result in a 100 µM working solution with 1% DMSO.
-
If required for your application, sterile filter the final solution using a 0.22 µm filter.
-
Use the freshly prepared aqueous solution for your experiments. It is not recommended to store aqueous solutions of anthracenediones for extended periods.[4]
-
Experimental Workflow Diagram
Caption: Workflow for preparing this compound aqueous solutions.
Protocol 2: pH-Dependent Solubility Test
This protocol allows you to determine the optimal pH for solubilizing this compound in your buffer system.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a set of tubes, each containing one of the buffers with a different pH.
-
Add a fixed amount of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Vortex all tubes immediately and incubate at room temperature for a set period (e.g., 30 minutes).
-
Visually inspect each tube for any signs of precipitation.
-
To quantify the amount of soluble this compound, centrifuge the tubes to pellet any precipitate.
-
Carefully transfer the supernatant to a new tube or plate.
-
Measure the absorbance of the supernatant at the appropriate wavelength for this compound (or a related compound like Mitoxantrone, which has a λmax around 610 nm and 662 nm).[4]
-
The buffer system that yields the highest absorbance without visible precipitation is the most suitable for your experiments.
Logical Relationship Diagram
Caption: Factors influencing this compound precipitation.
References
- 1. Mitoxantrone Hydrochloride | C22H30Cl2N4O6 | CID 51082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Anthraquinone - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Physicochemical stability of Mitoxantrone Accord after dilution with 0.9% sodium chloride solution in polyolefine bags - GaBIJ [gabi-journal.net]
Technical Support Center: Enhancing the In Vivo Efficacy of Losoxantrone
Welcome to the technical support center for Losoxantrone. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo efficacy of this promising antineoplastic agent.
Troubleshooting Guides
This section addresses common challenges encountered during in vivo experiments with this compound and its analogs.
1. Issue: Poor Aqueous Solubility and Vehicle Formulation
Question: I am having difficulty dissolving this compound for in vivo administration. What are the recommended vehicles and preparation methods?
Answer:
This compound, like other anthracenediones, has poor aqueous solubility, making vehicle selection critical for successful in vivo studies. While specific protocols for this compound are not widely published, guidelines for the related compound Teloxantrone can be adapted. A common approach involves a co-solvent system.
Recommended Protocol (General Guidance):
-
Initial Dissolution: Create a concentrated stock solution by dissolving this compound in 100% DMSO. For instance, 10 mg of this compound can be dissolved in 100 µL of DMSO to yield a 100 mg/mL stock. Gentle warming in a 37°C water bath may aid dissolution, but stability should be confirmed.
-
Dilution: Slowly add sterile saline or phosphate-buffered saline (PBS) to the DMSO stock while vortexing. It is crucial to add the aqueous vehicle dropwise to prevent precipitation.
-
Final Concentration: The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v), to minimize vehicle-induced toxicity.[1] For example, to achieve a 1 mg/mL dosing solution with 10% DMSO, you would dilute 10 µL of the 100 mg/mL DMSO stock with 990 µL of saline.[1]
-
Alternative Co-solvents: If precipitation occurs, consider alternative co-solvents such as PEG400 or Tween 80.[1]
-
Formulation Check: The final solution should be clear. If so, it can be sterile-filtered using a 0.22 µm syringe filter. If a suspension is formed, it should be homogenous and administered immediately after mixing.[1]
2. Issue: Suboptimal Antitumor Efficacy in Preclinical Models
Question: My in vivo experiments with this compound are showing limited tumor growth inhibition. How can I improve its efficacy?
Answer:
Suboptimal efficacy can stem from several factors, including the experimental model, drug delivery, and the development of resistance. Consider the following strategies:
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Dose Escalation: If toxicity is not a limiting factor, a dose-escalation study can determine the maximum tolerated dose (MTD) in your specific model, which may correlate with improved efficacy.
-
Combination Therapy: Combining this compound with other anticancer agents can lead to synergistic or additive effects. For its analog mitoxantrone, synergistic effects have been observed with amsacrine, cisplatin, and cytosine arabinoside.[2]
-
Novel Drug Delivery Systems: Liposomal formulations have been shown to improve the pharmacokinetic profile and therapeutic efficacy of mitoxantrone by enhancing tumor accumulation.[3] Similar strategies could be explored for this compound.
-
Addressing Drug Resistance: Resistance to anthracenediones can be mediated by drug efflux pumps (e.g., P-glycoprotein) and alterations in topoisomerase II.[4][5] Co-administration with inhibitors of these resistance mechanisms could enhance efficacy.
Experimental Workflow for Optimizing In Vivo Efficacy
Caption: A general workflow for troubleshooting and optimizing the in vivo efficacy of this compound.
3. Issue: Concerns Regarding Cardiotoxicity
Question: I am concerned about the potential for cardiotoxicity with this compound, similar to other anthracenediones. How can this be monitored and potentially mitigated?
Answer:
Cardiotoxicity is a known side effect of anthracenediones like mitoxantrone, and it is prudent to monitor for this in preclinical studies with this compound.[6]
Monitoring:
-
Cardiac Function: In clinical settings, left ventricular ejection fraction (LVEF) is a key indicator.[7] In animal models, echocardiography can be used to assess cardiac function.
-
Histopathology: At the end of the study, heart tissue should be collected for histopathological analysis to look for signs of cardiac damage.
Mitigation Strategies:
-
Dose and Schedule Optimization: Cardiotoxicity is often dose-dependent. Using the lowest effective dose and optimizing the treatment schedule can help minimize cardiac damage.
-
Cardioprotective Agents: Dexrazoxane has shown a cardioprotective effect when co-administered with mitoxantrone in multiple sclerosis patients.[8] Its use could be explored in preclinical models with this compound.
-
Liposomal Formulations: Encapsulating the drug in liposomes can alter its biodistribution, potentially reducing accumulation in the heart and thereby lowering cardiotoxicity.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a DNA intercalator and a topoisomerase II inhibitor.[9] It inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription. Furthermore, it stabilizes the transient covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately, apoptosis.
Signaling Pathway of this compound Action
Caption: The dual mechanism of action of this compound, involving DNA intercalation and topoisomerase II inhibition.
2. What are the known mechanisms of resistance to this compound and its analogs?
Resistance to anthracenediones like this compound can arise through several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the drug out of the cancer cells, reducing its intracellular concentration.[5]
-
Altered Topoisomerase II: Reduced expression or mutations in the topoisomerase II enzyme can decrease its sensitivity to the drug.[4]
-
Enhanced DNA Repair: Cancer cells may upregulate DNA repair mechanisms to counteract the DNA damage induced by this compound.[10]
Logical Flow of Drug Resistance Development
Caption: Key mechanisms leading to the development of resistance against this compound in cancer cells.
3. Are there any quantitative data available on the in vivo efficacy of this compound or its analogs?
While specific quantitative in vivo efficacy data for this compound is limited in publicly available literature, data for its close analog, mitoxantrone, provides valuable insights.
| Preclinical Model | Drug/Combination | Efficacy Metric | Result | Reference |
| L1210 Leukemia (IP) | Mitoxantrone (1.6 mg/kg/day, IP) | 60-day survivors | Statistically significant increase | [11] |
| P388 Leukemia (IP) | Mitoxantrone | Curative effect | Observed | [11] |
| B16 Melanoma (IP) | Mitoxantrone | Curative effect & >100% ILS | Observed | [11] |
| Lewis Lung Carcinoma (SC) | Mitoxantrone (IV) | Increase in Lifespan (ILS) | 60% | [11] |
| Human LXFL 529/6 Lung Carcinoma Xenograft | Liposomal Mitoxantrone (PA-MTO) | Cytotoxic effect | Improved compared to free MTO | [3] |
ILS: Increase in Lifespan; IP: Intraperitoneal; SC: Subcutaneous
Experimental Protocols
1. General Protocol for In Vivo Antitumor Efficacy Study
This protocol provides a general framework for assessing the antitumor efficacy of this compound in a subcutaneous xenograft model. Note: This is a generalized protocol and must be optimized for your specific cell line and animal model.
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under appropriate conditions.
-
Harvest cells during the exponential growth phase.
-
Inject a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Animal Randomization and Treatment:
-
Randomize animals into treatment and control groups.
-
Prepare this compound formulation as described in the "Poor Aqueous Solubility and Vehicle Formulation" section.
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal) at the predetermined dose and schedule. The control group should receive the vehicle alone.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.
-
2. Protocol for Assessing Topoisomerase II Inhibition In Vivo
This protocol outlines a method to evaluate the extent of topoisomerase II inhibition by this compound in tumor tissue.
-
Treatment and Tissue Collection:
-
Treat tumor-bearing mice with this compound or vehicle control.
-
At a specified time point post-treatment (e.g., 2-4 hours), euthanize the animals and excise the tumors.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
-
Nuclear Extract Preparation:
-
Homogenize the frozen tumor tissue in a hypotonic buffer.
-
Isolate the nuclei by centrifugation.
-
Extract nuclear proteins using a high-salt buffer.
-
-
In Vitro DNA Decatenation Assay:
-
Use a commercial topoisomerase II drug screening kit.
-
Incubate kinetoplast DNA (kDNA), a network of interlocked DNA circles, with the prepared nuclear extracts.
-
In the presence of active topoisomerase II, the kDNA will be decatenated into individual minicircles.
-
Analyze the reaction products by agarose gel electrophoresis. The degree of decatenation is inversely proportional to the level of topoisomerase II inhibition by this compound in the tumor tissue.
-
-
Western Blot Analysis:
-
Perform western blotting on the nuclear extracts to quantify the levels of topoisomerase IIα and IIβ isoforms to determine if this compound treatment alters their expression.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Liposomal Formulations for 1,4-bis-L/L Methionine-Conjugated Mitoxantrone–Amino Acid Conjugates to Improve Pharmacokinetics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple mechanisms confer drug resistance to mitoxantrone in the human 8226 myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different mechanisms of decreased drug accumulation in doxorubicin and mitoxantrone resistant variants of the MCF7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early mitoxantrone-induced cardiotoxicity in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of mitoxantrone cardiotoxicity in multiple sclerosis patients by dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of mitoxantrone against murine experimental tumors: comparative analysis against various antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Losoxantrone Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Losoxantrone resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic anthracenedione and a potent inhibitor of topoisomerase II.[1] By intercalating into DNA and stabilizing the DNA-topoisomerase II complex, it prevents the re-ligation of double-strand breaks, leading to an accumulation of DNA damage and subsequent apoptosis in rapidly proliferating cancer cells.[1] It is a close analog of Mitoxantrone, and they share a similar mechanism of action.[2]
Q2: My cancer cell line is showing resistance to this compound. What are the common resistance mechanisms?
The most frequently observed mechanisms of resistance to this compound and its analogs, like Mitoxantrone, include:
-
Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), act as drug efflux pumps.[3][4] These transporters actively remove this compound from the cancer cells, reducing its intracellular concentration and cytotoxic effects.
-
Alterations in Topoisomerase II: Decreased expression or mutations in the topoisomerase II enzyme can reduce the drug's binding affinity, thereby diminishing its efficacy.[3]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR and MAPK/ERK can promote cell survival and override the apoptotic signals induced by this compound.[5][6][7]
Q3: What are potential strategies to overcome this compound resistance?
Several strategies can be employed to counteract this compound resistance:
-
Combination Therapy: Co-administering this compound with inhibitors of ABC transporters (e.g., Verapamil, Tariquidar) can restore its intracellular concentration.[4] Combining this compound with inhibitors of pro-survival signaling pathways (e.g., PI3K/Akt or MAPK/ERK inhibitors) can also re-sensitize resistant cells.
-
Development of Analogs: Designing new this compound analogs that are not substrates for ABC transporters is an active area of research.
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles can facilitate its entry into cancer cells, bypassing the efflux pumps.
Q4: Are there any known biomarkers for this compound sensitivity or resistance?
The expression levels of ABCB1 and ABCG2 can serve as potential biomarkers for resistance. High expression of these transporters may predict a poor response to this compound. Conversely, low expression levels may indicate sensitivity. The mutation status and expression levels of topoisomerase II can also be indicative of drug response.
Troubleshooting Guides
Issue 1: Unexpectedly high cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Development of Drug Resistance | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. A significant increase in IC50 compared to the parental cell line confirms resistance. 2. Investigate ABC Transporters: Check for the overexpression of ABCB1 and ABCG2 using Western blot or qPCR. 3. Assess Topoisomerase II: Evaluate the expression and activity of topoisomerase II. |
| Drug Inactivity | 1. Check Drug Stock: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the experiment. 2. Verify Drug Concentration: Double-check the calculations for drug dilutions. |
| Experimental Error | 1. Cell Seeding Density: Ensure consistent and appropriate cell seeding density across all wells. 2. Incubation Time: Verify that the incubation time with the drug is sufficient to induce cell death. |
Issue 2: Inconsistent results in combination therapy experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | 1. Titrate Inhibitor: Perform a dose-response experiment for the inhibitor alone to determine its non-toxic concentration range. 2. Synergy Analysis: Use methods like the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic at different concentration ratios. |
| Timing of Drug Addition | 1. Sequential vs. Co-treatment: Investigate whether pre-treating with the inhibitor before adding this compound, or co-treating with both drugs simultaneously, yields better results. |
| Cell Line Specific Effects | 1. Mechanism Verification: Confirm that the targeted resistance mechanism (e.g., a specific ABC transporter or signaling pathway) is active in your cell line. |
Quantitative Data Summary
Table 1: Effect of an ABCG2 Inhibitor (Glucosamine) on Mitoxantrone (a this compound analog) IC50 in Resistant Breast Cancer Cells (MCF-7/MX).
| Glucosamine Concentration (mM) | Mitoxantrone IC50 (µM) |
| 0 | 3.61 ± 0.21 |
| 0.5 | 0.598 ± 0.041 |
| 1 | 0.284 ± 0.016 |
Data adapted from a study on Mitoxantrone, a close analog of this compound.
Table 2: Effect of an ABCB1 Inhibitor (PSC833) on Mitoxantrone Accumulation in Resistant Cells.
| Cell Line | Treatment | Relative Mitoxantrone Accumulation |
| MDA-MB-435wt (sensitive) | Mitoxantrone | 100% |
| MDA-MB-435mdr (resistant) | Mitoxantrone | ~33% |
| MDA-MB-435mdr (resistant) | Mitoxantrone + PSC833 | ~85% |
Data adapted from a study on Mitoxantrone, a close analog of this compound.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Western Blot for ABCB1 and ABCG2
This protocol is to detect the expression levels of ABC transporters.
-
Protein Extraction: Lyse the sensitive and resistant cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1 (e.g., clone C219) and ABCG2 (e.g., clone BXP-21) overnight at 4°C.[11][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: ABC Transporter Efflux Assay
This protocol assesses the functional activity of ABC transporters using a fluorescent substrate.
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
Substrate Loading: Incubate the cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for ABCB1, Pheophorbide A for ABCG2) in the presence or absence of a specific inhibitor.
-
Efflux: After loading, wash the cells and resuspend them in a substrate-free medium.
-
Flow Cytometry Analysis: Measure the intracellular fluorescence at different time points using a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity between the sensitive and resistant cells, and between the inhibitor-treated and untreated resistant cells. Reduced fluorescence accumulation in resistant cells, which is reversed by the inhibitor, indicates active drug efflux.
Visualizations
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Mechanism of ABC transporter-mediated this compound efflux.
Caption: PI3K/Akt pathway's contribution to this compound resistance.
Caption: MAPK/ERK pathway's involvement in this compound resistance.
References
- 1. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 2. A comparison of the benefits of mitoxantrone and other recent therapeutic approaches in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple mechanisms confer drug resistance to mitoxantrone in the human 8226 myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ML210 Antagonizes ABCB1- Not ABCG2-Mediated Multidrug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct signaling events promote resistance to mitoxantrone and etoposide in pediatric AML: a Children’s Oncology Group report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined treatment of mitoxantrone sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibody validation and scoring guidelines for ABCG2 immunohistochemical staining in formalin-fixed paraffin-embedded colon cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Losoxantrone in experiments
Technical Support Center: Losoxantrone Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides essential guidance on minimizing and troubleshooting off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic anthracenedione and an analogue of mitoxantrone.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase II.[3] By intercalating between DNA bases, it disrupts DNA synthesis and repair, which is central to its antineoplastic activity.[2][4]
Q2: What are the known or potential off-target effects of this compound and related anthracenediones?
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: A robust experimental design is the first line of defense against off-target effects. Key strategies include:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of this compound that achieves the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.[5]
-
Employ Control Compounds: If available, use a structurally similar but biologically inactive analogue of this compound. This helps to confirm that the observed effects are not due to the chemical scaffold itself.[5]
-
Orthogonal Validation: Do not rely on a single experimental approach. Use multiple methods to validate your findings. For instance, if you observe a phenotype with this compound, try to replicate it using genetic methods like siRNA or CRISPR to knock down the intended target (Topoisomerase II).[5][12] If the phenotype persists after target knockdown, it is likely an off-target effect.[11][13]
Q4: What are the most critical control experiments to include when working with this compound?
A4: The following controls are essential for interpreting your data accurately:
-
Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO) used to dissolve the this compound.
-
Positive Control: Use a well-characterized Topoisomerase II inhibitor (like Etoposide or Mitoxantrone) to ensure your assay system is working as expected.
-
Negative Control Cell Line: If possible, use a cell line where the target, Topoisomerase II, is knocked out or mutated to be insensitive to this compound. These cells should be resistant to the on-target effects of the drug.
-
Rescue Experiment: In a target knockout/knockdown background, re-express the wild-type target protein. The restoration of sensitivity to this compound would confirm an on-target effect.
Troubleshooting Guide
Issue 1: I'm observing high levels of cytotoxicity at concentrations where I expect specific on-target activity.
-
Potential Cause: This may be due to a potent off-target effect or non-specific toxicity. Anthracenediones can induce apoptosis through mitochondrial dysfunction, which may be an off-target liability.[14]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your stock solution concentration and dilution calculations.
-
Perform a Full Dose-Response: Conduct a cell viability assay (e.g., CellTiter-Glo®, MTT) with a wide range of this compound concentrations to precisely determine the IC50 value in your specific cell line.
-
Assess Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Topoisomerase II at your concentrations of interest.[15][16]
-
Compare with Target Knockdown: Use siRNA or CRISPR to reduce Topoisomerase II levels. If the cytotoxicity persists in knockdown cells, it strongly suggests an off-target mechanism.[5][12]
-
Issue 2: My results with this compound are inconsistent across different cell lines.
-
Potential Cause: The expression levels of the intended target (Topoisomerase II) or relevant off-target proteins can vary significantly between cell lines.[5]
-
Troubleshooting Steps:
-
Quantify Target Expression: Use Western Blot or qPCR to measure the protein and mRNA expression levels of Topoisomerase II (both TOP2A and TOP2B isoforms) in each of your cell lines.
-
Correlate Sensitivity with Expression: Determine if there is a correlation between the IC50 of this compound and the expression level of Topoisomerase II. A strong correlation supports an on-target effect.
-
Consider Off-Target Expression: If no correlation is found, consider that differential expression of an unknown off-target protein may be responsible for the varied sensitivity.
-
Issue 3: The observed cellular phenotype does not align with the known downstream effects of Topoisomerase II inhibition.
-
Potential Cause: The phenotype is likely driven by an off-target effect. Many drugs used in clinical trials are later found to work through mechanisms different from their originally intended ones.[11][13]
-
Troubleshooting Steps:
-
Genetic Validation: This is the most definitive step. Use CRISPR/Cas9 to create a Topoisomerase II knockout cell line. If this compound still produces the phenotype in these knockout cells, the effect is unequivocally off-target.[11][17]
-
Kinase Profiling: Since kinases are a common class of off-targets, perform a broad-panel kinase screen (e.g., at a contract research organization) to see if this compound inhibits any kinases at relevant concentrations.
-
Review the Literature: Search for studies on related compounds (anthracenediones, mitoxantrone) to identify previously reported off-target activities that might explain your observed phenotype.[4][18]
-
Data Presentation
Table 1: Illustrative Selectivity Profile for a Hypothetical Topoisomerase II Inhibitor
| Target | Target Class | IC50 (nM) | Notes |
| Topoisomerase II alpha | DNA Metabolism (On-Target) | 50 | Primary intended target. |
| Topoisomerase II beta | DNA Metabolism (On-Target) | 75 | Secondary isoform of the intended target. |
| Kinase X | Signal Transduction | 850 | >10-fold less potent than on-target; potential for off-target effect at high concentrations. |
| Kinase Y | Cell Cycle Regulation | 2,500 | Low probability of significant off-target effect at therapeutic doses. |
| hERG Channel | Ion Channel | >10,000 | Low risk of cardiotoxicity via this common off-target. |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound directly binds to its target, Topoisomerase II, in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[15][16]
Methodology:
-
Cell Treatment: Culture your cells to ~80% confluency. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of Topoisomerase II remaining in the soluble fraction using Western blotting. A positive result is a shift in the melting curve, indicating that this compound-bound Topoisomerase II is more stable at higher temperatures compared to the vehicle-treated control.[15]
Protocol 2: Genetic Rescue Experiment using CRISPR/siRNA
This protocol is a gold-standard method to confirm that an observed phenotype is due to the inhibition of a specific target.
Methodology:
-
Target Knockdown/Knockout: Use a validated siRNA or CRISPR/Cas9 guide RNA to deplete the expression of Topoisomerase II in your cell line. Confirm the knockdown/knockout efficiency by Western Blot.
-
Phenotypic Assay (Part 1): Treat the knockdown/knockout cells and a parental control cell line with a dose-range of this compound. If the phenotype (e.g., cell death) is lost or significantly reduced in the knockdown/knockout cells, it supports an on-target mechanism.
-
Construct Rescue Vector: Create an expression vector for a version of Topoisomerase II that is resistant to your knockdown method (e.g., contains silent mutations in the siRNA-targeting region) or is a wild-type version for re-expression in knockout cells.
-
Transfection: Transfect the rescue vector into the knockdown/knockout cells.
-
Phenotypic Assay (Part 2): Treat the "rescued" cells with this compound. The restoration of the phenotype confirms that the effect is specifically mediated through Topoisomerase II.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mitoxantrone: a new anticancer drug with significant clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cardiac adverse effects associated with mitoxantrone (Novantrone) therapy in patients with MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential cardiotoxicity with mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early mitoxantrone‐induced cardiotoxicity in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anthracenedione Derivatives as Anticancer Agents Isolated from Secondary Metabolites of the Mangrove Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 17. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 18. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Losoxantrone Dosage for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Losoxantrone. The information is designed to address specific issues that may be encountered during the planning and execution of long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a synthetic anthrapyrazole that functions as a DNA intercalating agent and a potent inhibitor of topoisomerase II.[1][2] Its planar anthrapyrazole core inserts itself between DNA base pairs, distorting the helical structure and consequently interfering with DNA replication and transcription.[3][4] Concurrently, this compound stabilizes the covalent complex between topoisomerase II and DNA, which prevents the re-ligation of DNA strands following the enzyme's catalytic cycle.[5][6] This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[6][7]
Q2: What are the recommended starting dosages for preclinical and clinical studies?
Dosage recommendations for this compound vary significantly between preclinical animal models and human clinical trials. It is crucial to consult species-specific data when designing long-term studies.
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Preclinical (Rodent) Studies: In studies involving spontaneously hypertensive rats, weekly intravenous doses of 0.25, 0.5, and 1 mg/kg have been utilized to evaluate chronic toxicity.[8] For initial dose-range-finding studies in mice, a thorough literature review of similar compounds and appropriate dose escalation schemes are recommended.
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Clinical Studies: In human clinical trials, a frequently cited single-agent dosage is 50 mg/m² administered as an intravenous infusion every 21 days.[9] Dose adjustments are often necessary based on individual patient tolerance and observed toxicities.
Q3: What are the primary dose-limiting toxicities associated with this compound in long-term studies?
The most consistently reported dose-limiting toxicity for this compound and other anthrapyrazoles in both preclinical and clinical studies is myelosuppression, manifesting primarily as leukopenia and neutropenia.[2][7] In long-term studies, cumulative cardiotoxicity is a potential concern, although preclinical models suggest this compound may be less cardiotoxic than doxorubicin.[7] Chronic administration in rats has been shown to induce cardiac and renal lesions.[8]
Troubleshooting Guides
Managing Myelosuppression in Long-Term Animal Studies
Issue: Significant and progressive decrease in white blood cell counts (leukopenia/neutropenia) is observed, impacting the health of the animals and the integrity of the long-term study.
Possible Causes:
-
Dosage is too high for the chosen administration schedule: The cumulative dose of this compound is exceeding the bone marrow's capacity for recovery.
-
Animal strain sensitivity: Certain strains of mice or rats may be more susceptible to the myelosuppressive effects of this compound.
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Inappropriate vehicle or formulation: The vehicle used for drug delivery could be contributing to systemic stress.
Solutions:
-
Dose Reduction or Schedule Modification:
-
Decrease the dosage of this compound in subsequent administrations.
-
Increase the interval between doses to allow for bone marrow recovery (e.g., from weekly to bi-weekly).
-
-
Supportive Care:
-
In some instances, the use of granulocyte colony-stimulating factor (G-CSF) can be considered to mitigate neutropenia, though this adds a variable to the study.
-
-
Close Monitoring:
-
Implement regular complete blood counts (CBCs) to monitor the onset and recovery from myelosuppression. This will help in tailoring the dosing regimen.
-
-
Pilot Study:
-
Conduct a pilot study with a small cohort of animals to establish the maximum tolerated dose (MTD) for the specific strain and intended study duration.
-
Addressing Drug Solubility and Formulation Issues
Issue: Precipitation of this compound is observed during formulation or upon administration, leading to inaccurate dosing and potential for embolism.
Possible Causes:
-
Poor solubility in the chosen vehicle: this compound hydrochloride has limited solubility in aqueous solutions.
-
Incorrect pH of the formulation: The stability of similar compounds, like mitoxantrone, is pH-dependent, with a pH range of 2 to 4.5 being optimal for stability.[10]
-
Improper mixing or reconstitution: The drug has not been fully dissolved before administration.
Solutions:
-
Vehicle Selection and Co-solvents:
-
For preclinical studies, a common approach for compounds with poor aqueous solubility is to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute with a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS).
-
The final concentration of the organic solvent should be minimized to avoid vehicle-induced toxicity.
-
-
pH Adjustment:
-
Ensure the pH of the final formulation is within a range that promotes stability. For compounds like mitoxantrone, a slightly acidic pH is preferred.[10]
-
-
Filtration:
-
After reconstitution and dilution, filter the final solution through a 0.22 µm syringe filter to remove any potential precipitates before administration.
-
-
Fresh Preparation:
-
Prepare the this compound formulation fresh before each use to minimize the risk of degradation or precipitation over time. Aqueous solutions of the related compound mitoxantrone are not recommended for storage for more than one day.[11]
-
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical and Clinical Studies
| Study Type | Species | Dosage | Administration Route | Dosing Schedule | Reference |
| Preclinical | Rat (Spontaneously Hypertensive) | 0.25, 0.5, 1 mg/kg | Intravenous | Weekly | [8] |
| Clinical (Phase I/II) | Human | 50 mg/m² | Intravenous Infusion | Every 21 days | [9] |
| Clinical (Phase I) | Human | 40 mg/m² (in combination with paclitaxel) | Intravenous Infusion | Every 21 days | [12] |
Table 2: Key Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Distribution Half-life (t1/2α) | ~6-8 minutes | [13] |
| Elimination Half-life (t1/2β) | ~1 hour | [13] |
| Terminal Half-life (t1/2γ) | ~36 hours | [13] |
| Clearance | 442 to 735 ml min⁻¹ m⁻² | [13] |
Experimental Protocols
Protocol for Preparation of this compound for In Vivo Rodent Studies
Objective: To prepare a sterile, injectable solution of this compound for intravenous administration in rodents.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% Sodium Chloride (saline)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, disposable syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg), the average weight of the animals, and the number of animals to be treated, calculate the total mass of this compound hydrochloride needed.
-
Prepare a stock solution in DMSO:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add a minimal volume of sterile DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound.
-
Vortex thoroughly until the powder is fully dissolved. Gentle warming in a 37°C water bath may be used if necessary, but ensure it does not affect the compound's stability.
-
-
Dilute to the final concentration:
-
Slowly add the required volume of sterile saline to the DMSO stock solution while continuously vortexing. This gradual addition helps to prevent precipitation.
-
Ensure the final concentration of DMSO is kept to a minimum, ideally below 10% (v/v), to avoid vehicle-related toxicity.
-
-
Sterile Filtration:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile tube or directly into the administration syringes.
-
-
Administration:
-
Administer the prepared this compound solution to the animals via the intended route (e.g., intravenous injection) immediately after preparation.
-
Note: This protocol is a general guideline. The solubility and stability of this compound in your specific formulation should be confirmed empirically.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthrapyrazoles: true successors to the anthracyclines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Disruptive DNA Intercalation Is the Mode of Interaction Behind Niacinamide Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Comparison of the chronic toxicity of piroxantrone, this compound and doxorubicin in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I study of the combination of this compound and cyclophosphamide in patients with refractory solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
issues with Losoxantrone stability in cell culture media
Welcome to the technical support center for Losoxantrone (also known as DuP 941 or biantrazole). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to troubleshoot common issues encountered during in vitro experiments.
Disclaimer: There is a lack of extensive, publicly available long-term stability data specifically for this compound in cell culture media. The information provided here is largely based on data from a closely related compound, Mitoxantrone, which is also an anthracenedione derivative and shares a similar mechanism of action as a topoisomerase II inhibitor.[1] While this information serves as a valuable reference, it is crucial to note that this compound and Mitoxantrone are distinct molecules, and their stability profiles may differ. Researchers are strongly advised to conduct their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antineoplastic agent that functions as a topoisomerase II inhibitor.[1] Its primary mechanism involves intercalating into DNA and disrupting the function of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks, inhibition of DNA and RNA synthesis, and ultimately, cell death.
Q2: My this compound solution has changed color. Is it still usable?
A2: A change in the color of your this compound solution could indicate degradation. It is recommended to discard the solution and prepare a fresh one. To minimize degradation, protect the solution from light and maintain it at the recommended storage temperature.
Q3: How should I prepare and store this compound stock solutions?
A3: While specific data for this compound is unavailable, based on the handling of similar compounds like Mitoxantrone, it is recommended to dissolve this compound powder in a suitable sterile solvent like DMSO to create a concentrated stock solution. Aliquot the stock solution into single-use, low-binding vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For working solutions, dilute the stock in your cell culture medium immediately before use.
Q4: What are the main factors that can affect the stability of this compound in cell culture?
A4: Based on data from the related compound Mitoxantrone, the primary factors influencing stability are:
-
pH: Extreme pH values can lead to hydrolysis and degradation.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidizing and Reducing Agents: The presence of these agents in the media or supplements could potentially degrade this compound.
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Cellular Metabolism: In cellular assays, this compound can be metabolized by enzymes such as cytochrome P450, leading to its biotransformation.[2][3]
Q5: How often should I replace the cell culture medium containing this compound?
A5: The frequency of media replacement depends on the stability of this compound in your specific experimental conditions (e.g., cell type, media formulation, temperature). It is recommended to determine the stability of this compound in your cell-free culture medium first. If significant degradation is observed within your experimental timeframe, more frequent media changes may be necessary to maintain the desired concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected cytotoxicity in experiments. | Degradation of this compound in the stock solution or in the cell culture medium during incubation. | - Prepare fresh stock solutions of this compound. - Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4] - Protect all this compound solutions from light. - Consider reducing the incubation time or replacing the media containing this compound more frequently. - Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section). |
| Precipitation observed in the this compound solution upon dilution or storage. | The concentration of this compound may exceed its solubility in the chosen solvent or a change in pH upon dilution. | - Gently warm the solution to see if the precipitate redissolves. - Consider using a lower concentration or a different solvent system for the stock solution. - Ensure the pH of the final working solution is within a stable range. - Prepare fresh dilutions immediately before each experiment. |
| High variability between experimental replicates. | Inhomogeneous solution after thawing, inconsistent cell seeding density, or degradation of the compound. | - Ensure the stock solution is completely thawed and vortexed thoroughly before use. - Maintain consistent cell seeding and treatment protocols. - Prepare a fresh dilution of this compound for each replicate experiment. |
Data Presentation
Table 1: Stability of Mitoxantrone (a this compound Analog) in Solution
Disclaimer: This data is for Mitoxantrone and should be used as a general guide for this compound. Actual stability of this compound may vary.
| Concentration & Diluent | Storage Conditions | Stability Duration | Reference |
| 2 mg/mL in glass vials and syringes | 4°C and 23°C | >90% retained for 42 days | [5][6] |
| 0.1 mg/mL and 0.6 mg/mL in 0.9% NaCl in polyolefin bags | 2-8°C (light protected) and 20-25°C (normal light) | Physicochemically stable for 84 days | [7] |
| 0.2 mg/mL in 0.9% NaCl in syringes | Refrigerated | 49 days (no degradation) | [8] |
| 0.2 mg/mL in 0.9% NaCl in syringes | Room Temperature | 49 days (slight degradation) | [8] |
| 0.1 mg/mL in 0.9% NaCl in polyolefin and glass containers | 2-8°C and Room Temperature | 42 days | [8] |
| Frozen at -20°C | Multiple freeze-thaw cycles over 12 months | Maintained cytotoxicity | [4] |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol provides a framework for assessing the chemical stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound powder
-
Sterile DMSO
-
Your specific cell culture medium (without cells)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator set to your experimental temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector.
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the this compound stock solution in your cell culture medium to the final working concentration you use in your experiments.
-
Time Points: Aliquot the working solution into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Incubation: Incubate the tubes at your standard cell culture temperature (e.g., 37°C). Protect the tubes from light.
-
Sample Collection: At each time point, remove one tube and immediately store it at -80°C until analysis. The T=0 sample should be frozen immediately after preparation.
-
HPLC Analysis: Analyze the concentration of this compound in each sample using a validated, stability-indicating HPLC method. The method should be able to separate the parent this compound from potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A common threshold for stability is retaining at least 90% of the initial concentration.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining this compound stability in cell culture media.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The oxidative biotransformation of this compound (CI-941) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the in vitro cytotoxicity of mitoxantrone following repeated freeze-thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. Mitoxantrone Stability in Syringes and Glass Vials and Evaluation of Chemical Contamination | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 7. Physicochemical stability of Mitoxantrone Accord after dilution with 0.9% sodium chloride solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 8. sps.nhs.uk [sps.nhs.uk]
Technical Support Center: Refining Losoxantrone Delivery for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Losoxantrone in animal studies. The information is designed to address common challenges in formulation and administration, ensuring consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antineoplastic agent that functions as a topoisomerase II inhibitor.[1][2] It intercalates into DNA, disrupting DNA synthesis and repair in both cancerous and healthy cells.[2] This action is similar to its well-studied analog, Mitoxantrone.[2][3]
Q2: What are the common challenges encountered when delivering this compound in animal studies?
A2: Researchers may face challenges related to this compound's solubility, stability, and potential for precipitation upon dilution in aqueous solutions.[4][5] Ensuring a stable and homogenous formulation is critical for accurate dosing and to avoid potential toxicity or inconsistent results.[6]
Q3: Can this compound be administered orally for animal studies?
A3: Oral administration of this compound is generally not recommended as it is reported to be poorly absorbed through this route.[7] Intravenous, intraperitoneal, and subcutaneous injections are more common and effective routes for achieving systemic exposure in animal models.[8][9]
Q4: What are the potential side effects of this compound in animals?
A4: As an analog of Mitoxantrone, this compound may cause similar adverse reactions, including myelosuppression, gastrointestinal toxicity, and cardiotoxicity, particularly at higher cumulative doses.[2][10] Monitoring for these effects is crucial during in vivo studies.[11]
Q5: Are there any advanced drug delivery systems being explored for this compound?
A5: While research is more extensive for its analog Mitoxantrone, novel drug delivery systems like liposomes, nanoparticles, and biodegradable polymer wafers are being investigated to improve drug targeting, enhance efficacy, and reduce systemic toxicity.[12][13][14][15][16] These approaches aim to achieve controlled drug release and targeted delivery to tumor sites.[12][14][16]
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution with aqueous buffer.
-
Possible Cause A: Exceeding Solubility Limit. The concentration of this compound in the final aqueous solution may be above its solubility limit.
-
Suggested Solution: Lower the final concentration of the dosing solution. Prepare a more dilute solution and adjust the injection volume accordingly, staying within the recommended volume limits for the chosen administration route.[17]
-
-
Possible Cause B: Improper Mixing Technique. Rapid addition of the DMSO stock to the aqueous buffer can cause localized supersaturation and precipitation.
-
Suggested Solution: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to ensure rapid and uniform dispersion.[4]
-
-
Possible Cause C: Inappropriate Final DMSO Concentration. The final concentration of DMSO in the formulation may be too low to maintain this compound in solution.
-
Suggested Solution: Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 1-5%. However, it is critical to include a vehicle control group in your experiment to account for any potential effects of the solvent.[6]
-
Issue 2: Inconsistent results or unexpected toxicity in animal subjects.
-
Possible Cause A: Inhomogeneous Drug Formulation. If the drug has precipitated, the actual dose administered to each animal may vary significantly.
-
Possible Cause B: Incorrect Administration Technique. Improper injection technique can lead to incorrect dosing or localized tissue damage.
-
Possible Cause C: Dose-Dependent Toxicity. The observed toxicity may be an inherent effect of this compound at the administered dose.
Data Presentation
Table 1: Solubility of this compound and its Analog Mitoxantrone in Common Solvents
| Compound | Solvent | Solubility | Reference |
| This compound HCl | DMSO | Soluble | [5] |
| Mitoxantrone HCl | DMSO | ~50 mg/mL | [19] |
| Mitoxantrone HCl | Ethanol | ~5 mg/mL | [19] |
| Mitoxantrone HCl | PBS (pH 7.2) | ~10 mg/mL | [19] |
| Mitoxantrone HCl | Water | Sparingly soluble | [20] |
Table 2: Recommended Maximum Injection Volumes for Common Administration Routes in Mice and Rats
| Route | Mouse | Rat |
| Intravenous (IV) | 10 mL/kg | 5 mL/kg |
| Intraperitoneal (IP) | 20 mL/kg | 10 mL/kg |
| Subcutaneous (SC) | 10 mL/kg | 5 mL/kg |
| Intramuscular (IM) | 0.05 mL/site | 0.1 mL/site |
| Source: Adapted from general guidelines for laboratory animal procedures.[17] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Injection
-
Calculate Required Mass: Determine the total mass of this compound required based on the number of animals, their average weight, the desired dose (mg/kg), and the final injection volume. Include a 10-20% overage to account for transfer losses.[6]
-
Prepare Concentrated Stock Solution:
-
Weigh the calculated amount of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to dissolve the powder and create a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.[6]
-
-
Prepare Dosing Solution:
-
In a separate sterile tube, measure the required volume of the vehicle (e.g., sterile saline or PBS).
-
While vigorously vortexing the vehicle, slowly add the calculated volume of the this compound stock solution dropwise to the vehicle to achieve the desired final concentration.[4]
-
The final DMSO concentration should ideally be below 5% to minimize solvent toxicity.
-
-
Final Formulation Check:
Visualizations
Caption: Mechanism of action of this compound as a Topoisomerase II inhibitor.
Caption: General experimental workflow for this compound formulation and administration.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Mitoxantrone: a new anticancer drug with significant clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Controlled destabilization of a liposomal drug delivery system enhances mitoxantrone antitumor activity [pubmed.ncbi.nlm.nih.gov]
- 13. Folate receptor-mediated delivery of mitoxantrone-loaded solid lipid nanoparticles to breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nanodiamond–Mitoxantrone Complexes Enhance Drug Retention in Chemoresistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Local delivery of mitoxantrone for the treatment of malignant brain tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. youtube.com [youtube.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Mitoxantrone Hydrochloride | C22H30Cl2N4O6 | CID 51082 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing inconsistent results in Losoxantrone cytotoxicity assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in Losoxantrone cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as DuP 941, is an anthrapyrazole antineoplastic agent.[1] It is an analog of mitoxantrone and functions as a topoisomerase II inhibitor.[1][2] Its primary mechanism of action is to stabilize the covalent complex between DNA and topoisomerase II, which leads to DNA strand breaks and ultimately, cancer cell death.[2]
Q2: Which type of cytotoxicity assay is most suitable for this compound?
The choice of cytotoxicity assay depends on your specific experimental goals and the cell line being used. Common assays include:
-
Metabolic Assays (e.g., MTT, MTS, XTT, and resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells. While widely used, they can be susceptible to interference from compounds that have reducing properties.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, providing a direct measure of cytotoxicity.
-
ATP-Based Assays: These highly sensitive assays quantify the amount of ATP in viable cells, which is a key indicator of metabolic activity.
-
DNA Binding Dye Assays: These assays use dyes that are impermeant to live cells but can enter and stain the DNA of dead cells.[3]
Given that anthracyclines can exhibit autofluorescence, it is crucial to select assay readouts that will not be affected.[4] For instance, if using a fluorescent assay, ensure the excitation and emission spectra of the dye do not overlap with those of this compound. It is often recommended to use at least two different assay methods to confirm results.
Q3: What are some common causes of variability in IC50 values for this compound?
Inconsistent IC50 values can arise from several factors:
-
Cell-related issues: Cell line misidentification, contamination (especially mycoplasma), high passage number leading to genetic drift, inconsistent cell seeding density, and poor cell health can all contribute to variability.[5]
-
Compound-related issues: Improper storage and handling of this compound, inaccuracies in serial dilutions, and the purity of the compound can affect results. The stability of this compound in cell culture media over the course of the experiment should also be considered.[6]
-
Assay-specific problems: Issues such as incomplete solubilization of formazan crystals in MTT assays, interference of this compound with the assay reagents, or choosing an inappropriate assay endpoint can lead to inconsistent data.[5]
-
Data analysis: The method used for curve fitting and IC50 calculation can also introduce variability.[7]
Q4: Can this compound interfere with the MTT assay?
While there is no specific literature detailing this compound's interference with the MTT assay, compounds with similar structures, such as other anthracyclines, have been reported to interfere with assays that rely on cellular reduction.[4] It is prudent to run a cell-free control to test if this compound directly reduces the MTT reagent.
Troubleshooting Guides
Problem 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent settling. Calibrate pipettes regularly. |
| Edge Effects | Avoid using the outer wells of 96-well plates for experimental samples. Fill these wells with sterile PBS or media to maintain humidity and minimize evaporation.[3] |
| Pipetting Errors | Use calibrated pipettes and pre-wet tips before dispensing. Ensure consistent technique when adding cells, this compound, and assay reagents. |
| Cell Clumping | Ensure complete dissociation of cells after trypsinization. If clumping persists, use a cell strainer. |
Problem 2: Unexpectedly High or Low Cell Viability
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Double-check all calculations for stock solutions and serial dilutions. Prepare fresh dilutions for each experiment. |
| Suboptimal Cell Health | Use cells in the exponential growth phase with high viability (>95%). Ensure proper cell culture conditions. |
| Compound Instability | The stability of a compound in cell culture media can be influenced by components in the media.[8][9] If instability is suspected, consider reducing the incubation time or performing media changes with fresh compound. |
| Assay Interference | Run a cell-free control with this compound and the assay reagent to check for direct chemical interactions. If interference is detected, consider an alternative cytotoxicity assay with a different detection principle. |
| Inappropriate Incubation Time | The cytotoxic effects of topoisomerase II inhibitors are often time-dependent. Optimize the incubation time for your specific cell line and experimental goals. A 48-72 hour incubation is a common starting point. |
Problem 3: Inconsistent Results Across Different Experiments
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a consistent and low passage number range to minimize phenotypic drift. |
| Reagent Variability | Use the same lot of media, serum, and assay reagents for the duration of a study. If a new lot must be used, perform a validation experiment to ensure consistency. |
| Incubator Conditions | Regularly monitor and maintain consistent temperature, CO2, and humidity levels in the incubator. |
| Protocol Deviations | Adhere strictly to the established experimental protocol. Any modifications should be documented and validated. |
Data Presentation
The cytotoxic potency of this compound (DuP 941) has been evaluated across a wide range of human cancer cell lines by the National Cancer Institute (NCI). The cytostatic potency of this compound was found to be slightly less than doxorubicin and mitoxantrone.[2]
Table 1: Comparative Cytostatic Potency of Topoisomerase II Inhibitors (NCI 60 Cell Line Screen)
| Compound | Relative Potency |
| Mitoxantrone | Most Potent |
| Doxorubicin | ++++ |
| This compound (DuP 941) | +++ |
| Azatoxin | ++ |
| DuP 937 | ++ |
| Amsacrine | + |
| VP-16 (Etoposide) | Least Potent |
This table provides a relative comparison of potency as reported in the NCI screen.[2] Absolute IC50 values will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT-Based)
This protocol provides a general framework and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine viability.
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Seed the cells into the inner 60 wells of a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically should not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Assay:
-
Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and filter-sterilize.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Topoisomerase II DNA Decatenation Assay
This biochemical assay can be used to confirm that this compound inhibits the catalytic activity of topoisomerase II.[10]
-
Reaction Setup:
-
On ice, combine the following in a microcentrifuge tube:
-
10x Topoisomerase II reaction buffer
-
Kinetoplast DNA (kDNA) substrate
-
This compound at various concentrations (include a solvent control)
-
Purified human topoisomerase II enzyme
-
Nuclease-free water to the final reaction volume
-
-
-
Incubation:
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
-
Gel Electrophoresis:
-
Run the samples on an agarose gel.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide).
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as circular monomers. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.
-
Visualizations
Caption: Mechanism of action of this compound as a topoisomerase II inhibitor.
Caption: A typical experimental workflow for a cytotoxicity assay.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Losoxantrone-Induced Cardiotoxicity
Disclaimer: Information regarding Losoxantrone is limited in publicly available literature. The following guidance is based on data from closely related anthracenedione compounds, such as Mitoxantrone, and general principles of drug-induced cardiotoxicity. Researchers should validate these strategies for this compound in their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: Based on its structural similarity to other anthracenediones like Mitoxantrone, this compound-induced cardiotoxicity is likely multifactorial. The primary proposed mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): Similar to anthracyclines, this compound may participate in redox cycling, leading to the formation of superoxide radicals and other ROS. This induces oxidative stress within cardiomyocytes, damaging cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Mitochondria are key targets of anthracenedione-induced toxicity. This compound may disrupt mitochondrial bioenergetics by inhibiting components of the electron transport chain, leading to a decrease in ATP production and an increase in mitochondrial ROS.[1] This can trigger the intrinsic apoptotic pathway.
-
Topoisomerase II Inhibition: While a key mechanism for its anti-cancer activity, inhibition of topoisomerase II in cardiomyocytes can also contribute to DNA damage and apoptosis.
-
Alterations in Calcium Homeostasis: Disruption of calcium handling by the sarcoplasmic reticulum can lead to impaired cardiac contractility and arrhythmias.[2]
Q2: What are the common clinical manifestations of cardiotoxicity associated with drugs like this compound?
A2: Cardiotoxicity can manifest as a range of cardiac dysfunctions. For the related drug Mitoxantrone, these include:
The risk of cardiotoxicity is often related to the cumulative dose of the drug administered.[3]
Q3: What are the established strategies to mitigate the cardiotoxicity of anthracenedione drugs?
A3: Several strategies have been investigated to reduce the cardiotoxicity of drugs structurally similar to this compound:
-
Pharmacological Intervention:
-
Dexrazoxane: The only FDA-approved drug specifically for preventing anthracycline-induced cardiotoxicity.[8] It is an iron-chelating agent that reduces the formation of drug-iron complexes, thereby decreasing ROS generation.[8]
-
ACE Inhibitors and Angiotensin Receptor Blockers (ARBs): Drugs like Enalapril and Losartan have shown cardioprotective effects against chemotherapy-induced cardiotoxicity.[8][9][10]
-
Beta-Blockers: Carvedilol and Nebivolol have demonstrated efficacy in preventing chemotherapy-induced cardiac dysfunction.[9]
-
Statins: Atorvastatin and other statins may offer cardioprotection through their anti-inflammatory and antioxidant properties.[8][9]
-
-
Dosing Strategies:
-
Lifestyle Interventions:
-
Exercise: Physical activity has been shown to decrease ROS formation and improve endothelial function, potentially increasing the heart's tolerance to cardiotoxic agents.[8]
-
Troubleshooting Experimental Assays
Q1: We are observing high variability in our in vitro cardiotoxicity assays using primary cardiomyocytes treated with this compound. What could be the cause?
A1: High variability in primary cardiomyocyte cultures is a common issue. Consider the following troubleshooting steps:
-
Cell Health and Purity: Ensure consistent isolation and plating density of cardiomyocytes. Use markers like α-actinin to confirm purity and assess cell viability before starting the experiment.
-
Reagent Quality: Use a fresh batch of this compound and ensure its proper dissolution. Test for endotoxin contamination in your drug stocks and culture media.
-
Assay Timing: Cardiotoxic effects can be time-dependent. Perform a time-course experiment to identify the optimal endpoint for your specific assay (e.g., ROS production, apoptosis, viability).
-
Control for Serum Effects: If using serum-containing media, be aware that serum components can interfere with drug activity and assay readouts. Consider using a serum-free or low-serum medium for the duration of the drug treatment.
Q2: Our in vivo study shows a significant decrease in LVEF in this compound-treated animals, but we don't see a corresponding increase in cardiac troponin levels. Why might this be?
A2: This discrepancy can occur for several reasons:
-
Timing of Biomarker Measurement: Cardiac troponin levels typically peak within 24-48 hours after acute cardiac injury. Your sampling time point might be too late to detect the peak. Consider serial blood sampling to capture the troponin release kinetics.
-
Chronic vs. Acute Toxicity: A gradual decline in LVEF might reflect a chronic remodeling process with low-grade, continuous cardiomyocyte loss that does not elicit a sharp, detectable spike in troponin. In this case, histological analysis for fibrosis and cardiomyocyte size would be more informative.
-
Mechanism of Dysfunction: The primary insult might be mitochondrial dysfunction leading to impaired contractility (stunning) rather than overt cardiomyocyte death (necrosis). In this scenario, LVEF would decrease without a significant release of troponins. Assays for mitochondrial respiration or ATP levels in cardiac tissue would be relevant.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cardiotoxicity in H9c2 Cardiomyoblasts
-
Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Seed H9c2 cells in 96-well plates at a density of 1 x 10^4 cells/well. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control group.
-
Cell Viability Assay (MTT):
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
ROS Production Assay (DCFH-DA):
-
After drug treatment, wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 for cell viability. Compare ROS production across different this compound concentrations.
Protocol 2: In Vivo Murine Model of this compound-Induced Cardiotoxicity
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Drug Administration: Administer this compound intraperitoneally at a predetermined dose (e.g., cumulative dose of 20 mg/kg, given as 4 mg/kg weekly for 5 weeks). A control group should receive vehicle injections.
-
Cardiac Function Monitoring (Echocardiography):
-
Perform baseline echocardiography before the first injection.
-
Repeat echocardiography weekly and at the end of the study.
-
Anesthetize mice with isoflurane and measure LVEF, fractional shortening (FS), and ventricular dimensions.
-
-
Blood and Tissue Collection:
-
At the end of the study, collect blood via cardiac puncture for biomarker analysis (e.g., cardiac troponin I, BNP).
-
Euthanize the mice and harvest the hearts.
-
-
Histological Analysis:
-
Fix a portion of the heart in 10% neutral buffered formalin for paraffin embedding.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess cardiomyocyte morphology and Masson's trichrome to evaluate fibrosis.
-
-
Gene Expression Analysis:
-
Snap-freeze a portion of the heart in liquid nitrogen for RNA extraction.
-
Perform qRT-PCR to analyze the expression of genes related to cardiac stress (Nppa, Nppb), fibrosis (Col1a1, Ctgf), and inflammation (Tnf, Il6).
-
Quantitative Data Summary
The following tables summarize data for the related drug, Mitoxantrone, which can serve as a reference for designing experiments with this compound.
Table 1: Incidence of Cardiotoxicity with Mitoxantrone in Multiple Sclerosis Patients
| Cumulative Dose | Number of Patients | Incidence of Reduced LVEF (<50%) | Congestive Heart Failure (CHF) | Reference |
| >100 mg/m² | 141 | 5.0% | Not specified | [4] |
| <100 mg/m² | Not specified | 1.8% | Not specified | [4] |
| Mean 60.5 mg/m² | 1378 | 2.18% | <0.20% | [4] |
| 12 mg/m² (at least 4 doses) | 96 | 3.1% (<50%) | 0% | [5] |
Table 2: Cardioprotective Effects of Losartan and Mirabegron on Doxorubicin-Induced Cardiotoxicity in a Rat Model
| Treatment Group | Change in LVEF (%) | Change in Cardiac Fibrosis | Reference |
| Doxorubicin Only | Decreased | Increased | [10][12] |
| Doxorubicin + Losartan | No significant improvement | No significant reduction | [10][12] |
| Doxorubicin + Mirabegron | Improved | Significantly reduced | [10][12] |
| Doxorubicin + Combination | Improved | Not specified | [10][12] |
Visualizations
Caption: Proposed mechanism of this compound cardiotoxicity.
Caption: Workflow for testing cardioprotective agents.
References
- 1. Mitochondrial cumulative damage induced by mitoxantrone: late onset cardiac energetic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms responsible for reduced cardiotoxicity of mitoxantrone compared to doxorubicin examined in isolated guinea-pig heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiotoxicity and other adverse events associated with mitoxantrone treatment for MS[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac adverse effects associated with mitoxantrone (Novantrone) therapy in patients with MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitoxantrone-induced cardiotoxicity in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential cardiotoxicity with mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitoxantrone in advanced breast cancer--a phase II study with special attention to cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cardioprotective strategies in the management of chemotherapy-induced cardiotoxicity: current approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Antiremodeling Effects of Losartan, Mirabegron and Their Combination on the Development of Doxorubicin-Induced Chronic Cardiotoxicity in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cancer therapy-induced cardiotoxicity: mechanisms and mitigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Improving Signal-to-Noise Ratio in Losoxantrone Binding Assays
Welcome to the technical support center for Losoxantrone binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a robust signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with DNA?
A1: this compound (also known as biantrazole) is an antineoplastic agent that is an analog of Mitoxantrone.[1] Its mechanism of action involves binding to DNA, which is believed to occur through intercalation, where the planar anthraquinone ring structure inserts between DNA base pairs.[2][3][4] This interaction can inhibit DNA replication and the function of enzymes like topoisomerase II.[5]
Q2: What are the common assay formats for studying this compound-DNA binding?
A2: Due to its intercalating nature and the fluorescence properties of its core structure (similar to Mitoxantrone), several biophysical and biochemical assays can be employed. These include:
-
Fluorescence-Based Assays: Monitoring changes in the intrinsic fluorescence of this compound upon DNA binding. This can include measuring fluorescence intensity, emission wavelength shifts, or fluorescence polarization.[6][7]
-
UV-Visible Spectrophotometry: Observing changes in the absorbance spectrum of this compound upon titration with DNA.[7][8]
-
Topoisomerase II Cleavage Assays: Measuring the ability of this compound to stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks.[9][10][11]
-
Ethidium Bromide Displacement Assays: A competitive binding assay where this compound displaces the fluorescent intercalator ethidium bromide from DNA, causing a decrease in fluorescence.
Q3: What are the primary causes of a low signal-to-noise ratio in these assays?
A3: A low signal-to-noise ratio can stem from several factors:
-
High Background Signal: This can be caused by autofluorescence from buffers, plates, or contaminants; non-specific binding of this compound to assay components; or unbound fluorescent probes in displacement assays.
-
Low Specific Signal: This may result from suboptimal concentrations of this compound or DNA, inappropriate buffer conditions (pH, ionic strength), or degradation of reagents.
-
Assay Variability: Inconsistent pipetting, temperature fluctuations, and plate reader settings can all contribute to noise.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound binding assays.
Issue 1: High Background Fluorescence
Question: My blank and negative control wells show high fluorescence, masking the specific signal. What can I do?
Answer: High background fluorescence is a common issue. Here is a step-by-step guide to identify and mitigate the source of the high background.
Troubleshooting Workflow for High Background
Caption: Troubleshooting decision tree for high background fluorescence.
| Possible Cause | Recommended Solution |
| Autofluorescence of Assay Plate/Buffer | Use black, low-binding microplates to minimize background fluorescence and light scatter. Prepare buffers with high-purity water and check for autofluorescence of individual components. If using media, consider phenol red-free formulations. |
| Non-specific Binding | Add a blocking agent like Bovine Serum Albumin (BSA) at ~0.1% to the assay buffer. Incorporate a mild non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to reduce binding to plastic surfaces.[12] Increase the number and duration of wash steps if applicable to your assay format. |
| Contaminated Reagents | Prepare fresh buffers and solutions. Filter-sterilize buffers to remove any particulate matter that could scatter light. |
| Excessive this compound Concentration | Titrate this compound to find the lowest concentration that gives a robust signal. High concentrations can lead to aggregation and increased non-specific binding. |
Issue 2: Low Signal Intensity or Small Assay Window
Question: The fluorescence signal from my positive controls is weak, or the difference between my positive and negative controls (assay window) is too small. How can I improve this?
Answer: A weak signal or a narrow assay window can make it difficult to obtain reliable data. The following table outlines potential causes and solutions.
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Perform titration experiments to determine the optimal concentrations of both this compound and DNA. For binding assays, a good starting point is to use a DNA concentration around the expected dissociation constant (Kd). |
| Incorrect Instrument Settings | Optimize the gain/exposure time on your fluorescence reader. Increase the gain to amplify the signal, but be mindful of also increasing the background noise. Ensure you are using the correct excitation and emission filters for this compound (based on its analogue Mitoxantrone, try excitation ~610/660 nm and emission ~685 nm).[6] |
| Inappropriate Buffer Conditions | The binding of intercalators is sensitive to pH and ionic strength.[6][8] Systematically vary the pH (e.g., 6.5-8.0) and salt concentration (e.g., 50-200 mM NaCl) to find the optimal conditions for binding. |
| Degraded Reagents | Ensure this compound and DNA stocks are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Quenching Effects | High concentrations of this compound can lead to self-quenching. Ensure you are working within an optimal concentration range determined by titration. |
Experimental Protocols
Protocol 1: Optimizing this compound and DNA Concentrations by Titration
This protocol describes a method to determine the optimal concentrations of this compound and DNA for a direct fluorescence binding assay.
Reagents and Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Calf Thymus DNA (or other target DNA) stock solution (e.g., 1 mg/mL in TE buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Black, non-binding 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
DNA Titration (to find optimal DNA concentration):
-
Prepare a serial dilution of DNA in the assay buffer.
-
Add a fixed, low concentration of this compound to each well (e.g., 100 nM).
-
Add the serially diluted DNA to the wells. Include a "no DNA" control.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence at the appropriate wavelengths (e.g., Ex: 620 nm, Em: 685 nm).
-
Plot fluorescence intensity vs. DNA concentration. The optimal DNA concentration should be in the saturating part of the curve.
-
-
This compound Titration (to find optimal this compound concentration):
-
Using the optimal DNA concentration determined above, prepare wells with this fixed amount of DNA.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the serially diluted this compound to the DNA-containing wells. Include a "no this compound" control for background.
-
Incubate and measure fluorescence as before.
-
Plot fluorescence intensity vs. This compound concentration. Select a concentration on the linear portion of the curve that provides a strong signal over background.
-
Protocol 2: General Topoisomerase II DNA Cleavage Assay
This protocol provides a general framework for assessing the effect of this compound on topoisomerase II-mediated DNA cleavage.
Reagents and Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM MgCl₂)[10]
-
This compound stock solution
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA)
-
Proteinase K
-
DNA loading dye
-
Agarose gel and electrophoresis system
Procedure:
-
Set up reactions in microcentrifuge tubes. A typical reaction might contain:
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution, followed by Proteinase K.
-
Incubate at 45-50°C for 30-60 minutes to digest the protein.
-
Add DNA loading dye and resolve the DNA topoisomers on a 1% agarose gel.
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe), visualize, and quantify the amount of linear DNA, which is indicative of stabilized cleavage complexes.
Data Presentation
Table 1: Example of Buffer Optimization for Signal-to-Noise Ratio
| Buffer Condition | Signal (RFU) | Background (RFU) | Signal-to-Noise (S/N) Ratio |
| 50 mM Tris, 50 mM NaCl, pH 7.4 | 1250 | 150 | 8.3 |
| 50 mM Tris, 150 mM NaCl, pH 7.4 | 1100 | 120 | 9.2 |
| 50 mM HEPES, 100 mM NaCl, pH 7.0 | 1400 | 200 | 7.0 |
| 50 mM Tris, 100 mM NaCl, pH 8.0 | 1320 | 180 | 7.3 |
| 50 mM Tris, 100 mM NaCl, 0.01% Tween-20, pH 7.4 | 1350 | 100 | 13.5 |
This table presents hypothetical data to illustrate the process of optimizing buffer conditions. S/N is calculated as Signal/Background.
Visualizations
Experimental Workflow for Assay Optimization
Caption: A generalized workflow for optimizing a this compound binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Studies on the binding affinity of anticancer drug mitoxantrone to chromatin, DNA and histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of the binding of mitoxantrone, ametantrone and analogues to DNA: relationship with binding mode and anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitoxantrone-DNA binding and the induction of topoisomerase II associated DNA damage in multi-drug resistant small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the fluorescence of the antitumor agent, mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of anticancer drug mitoxantrone with DNA analyzed by electrochemical and spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA-binding study of anthraquinone derivatives using chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly sensitive mapping of in vitro type II topoisomerase DNA cleavage sites with SHAN-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly sensitive mapping of in vitro type II topoisomerase DNA cleavage sites with SHAN-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anticancer Effects of Losoxantrone in New Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losoxantrone, an anthrapyrazole antineoplastic agent, has demonstrated broad antitumor activity in preclinical studies.[1] As an analog of Mitoxantrone, its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.[1] While showing promise, with activity comparable to Doxorubicin in various murine tumor models, comprehensive data on this compound's efficacy in advanced, patient-relevant tumor models remains limited.[1]
This guide provides a comparative analysis of Mitoxantrone, a closely related and well-studied compound, against the standard-of-care anthracycline, Doxorubicin, within the context of new-generation tumor models. These models, including 3D tumor spheroids and patient-derived xenografts (PDXs), offer a more translationally relevant platform for evaluating anticancer therapeutics by better recapitulating the complexity and heterogeneity of human tumors. The data presented here, focusing on Mitoxantrone, can serve as a valuable benchmark for the future evaluation of this compound in these advanced preclinical systems.
Comparative Efficacy in New Tumor Models
The following tables summarize the available quantitative data on the efficacy of Mitoxantrone and Doxorubicin in 3D tumor spheroid and patient-derived xenograft (PDX) models.
Table 1: In Vitro Efficacy in 3D Tumor Spheroid Models
| Drug | Cell Line | Tumor Type | IC50 (µM) | Reference |
| Mitoxantrone | MCF-7 | Breast Cancer | Data Not Available | |
| Doxorubicin | A549 | Lung Adenocarcinoma | 10.1 (Day 5) | [1] |
| 293T | Embryonic Kidney | 26 (Day 5) | [1] | |
| BT-20 | Triple-Negative Breast Cancer | >3 | ||
| RenCa | Renal Cancer | 0.206 |
Note: IC50 values in 3D models are often significantly higher than in traditional 2D cell cultures, reflecting the increased resistance conferred by the three-dimensional architecture and cell-cell interactions.
Table 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| Drug | Tumor Type | Model | Efficacy Endpoint | Result | Reference |
| Mitoxantrone | Pancreatic Cancer | Subcutaneous PaCa44 | Tumor Growth Inhibition, Survival | Significant tumor growth control and improved median survival (65 vs. 33 days for free drug) | |
| Doxorubicin | Osteosarcoma | Orthotopic | Tumor Volume Reduction | Ineffective as a single agent in a Doxorubicin-resistant model | |
| Breast Cancer (MDA-MB-231) | Orthotopic | Lung Metastasis | Enhanced lung metastasis | [2] | |
| Neuroblastoma (SH-SY5Y Res) | Xenograft | Tumor Growth Dynamics | Showed some tumor growth inhibition |
Note: The efficacy of both Mitoxantrone and Doxorubicin can vary significantly depending on the specific tumor type, its genetic background, and the development of drug resistance.
Mechanism of Action: Topoisomerase II Inhibition
Both this compound and Mitoxantrone exert their cytotoxic effects by targeting Topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-Topoisomerase II cleavage complex, these drugs lead to the accumulation of double-strand breaks in DNA, ultimately triggering cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of Topoisomerase II inhibition by this compound/Mitoxantrone.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Cell Viability Assay
This protocol outlines a general procedure for assessing the cytotoxicity of anticancer compounds in a 3D spheroid model.
-
Spheroid Formation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in the appropriate culture medium.
-
Seed cells into ultra-low attachment 96-well round-bottom plates at a density of 1,000 to 10,000 cells per well.
-
Incubate for 2-4 days to allow for spheroid formation.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound, Mitoxantrone, Doxorubicin) at 2x the final desired concentration.
-
Carefully add an equal volume of the 2x compound solution to each well containing a spheroid.
-
Include vehicle-treated and untreated controls.
-
Incubate for a predetermined period (e.g., 72 hours).
-
-
Cell Viability Assessment (ATP-based Assay):
-
Equilibrate the plate and a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound.
-
Protocol 2: In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models
This protocol provides a general workflow for evaluating the antitumor efficacy of a test compound in a PDX model.
-
PDX Model Establishment:
-
Obtain fresh tumor tissue from a patient with informed consent.
-
Implant small tumor fragments (2-3 mm³) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Allow tumors to grow to a specified volume (e.g., 150-200 mm³).
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment and control groups (typically 5-10 mice per group) with similar average tumor volumes.
-
Administer the test compound (e.g., this compound) and vehicle control via the appropriate route (e.g., intravenous, intraperitoneal) and schedule.
-
-
Tumor Growth Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint Analysis:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize the animals and excise the tumors.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Tumors can be further analyzed by histology, immunohistochemistry, or molecular profiling to assess pharmacodynamic effects.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for preclinical testing of a novel anticancer agent in new tumor models.
Caption: A general experimental workflow for anticancer drug evaluation in new tumor models.
Conclusion
While direct, comparative data for this compound in new tumor models is not yet widely available, its close structural and mechanistic relationship to Mitoxantrone provides a strong rationale for its evaluation in these systems. The data presented in this guide for Mitoxantrone and Doxorubicin in 3D spheroids and PDX models offer a valuable framework for designing and interpreting future studies on this compound. The use of these more clinically relevant models will be crucial in accurately validating the anticancer potential of this compound and identifying patient populations most likely to benefit from this therapeutic agent. Further research is warranted to generate robust, comparative datasets for this compound to facilitate its clinical translation.
References
A Comparative In Vivo Efficacy Analysis: Losoxantrone vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of losoxantrone and the widely-used chemotherapeutic agent, doxorubicin. While direct, comprehensive preclinical studies detailing head-to-head quantitative efficacy are not extensively available in the public domain, this document synthesizes available data from preclinical and clinical trial initiation studies to offer a comparative perspective on their antitumor activities and mechanisms of action.
Executive Summary
This compound (also known as DuP 941) is an anthrapyrazole anticancer agent that, like doxorubicin, functions as a topoisomerase II inhibitor and DNA intercalator. Developed as an analog of mitoxantrone, this compound was designed to retain potent antitumor efficacy while potentially reducing the cardiotoxicity associated with anthracyclines like doxorubicin. Preclinical evidence suggests that this compound exhibits a broad spectrum of antitumor activity comparable to that of doxorubicin across various murine tumor models.
Mechanism of Action
Both this compound and doxorubicin exert their cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, these agents lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis. Additionally, both compounds intercalate into the DNA double helix, disrupting DNA and RNA synthesis.
A key differentiator in their mechanisms lies in the generation of reactive oxygen species (ROS). Doxorubicin is well-known to produce quinone-type free radicals, a process linked to its cardiotoxic side effects.[1] In contrast, the chemical structure of anthrapyrazoles like this compound is believed to be less prone to redox cycling, potentially leading to a more favorable safety profile.
Signaling Pathways
The cytotoxic and resistance mechanisms of doxorubicin involve multiple signaling pathways. Upon inducing DNA damage, doxorubicin can activate pathways such as the Notch signaling pathway, which has been shown to be essential for doxorubicin-driven apoptosis in some cancers. Furthermore, the MAPK/ERK pathway can be activated in response to doxorubicin, contributing to drug resistance in certain tumor types.
While specific signaling pathway modulations by this compound are less documented, its action as a topoisomerase II inhibitor implicates similar downstream DNA damage response pathways.
In Vivo Efficacy Comparison
Preclinical studies leading to the clinical evaluation of this compound indicated that its in vivo antitumor activity was comparable to doxorubicin in several murine tumor models. A Phase I clinical trial of this compound in combination with paclitaxel noted that in preclinical models, "this compound was more active than several other anthrapyrazoles and mitoxantrone and was as effective as doxorubicin against various murine tumors, including mammary adenocarcinoma 16C, colon adenocarcinoma 11a, the Ridgway osteogenic sarcoma, and mammary carcinomas arising in ras transgenic mice".[2]
| Feature | This compound | Doxorubicin |
| Drug Class | Anthrapyrazole | Anthracycline |
| Primary Mechanism | Topoisomerase II inhibitor, DNA intercalator | Topoisomerase II inhibitor, DNA intercalator |
| ROS Generation | Low to negligible | Significant |
| Preclinical Efficacy | Comparable to doxorubicin in various murine models | Broad-spectrum antitumor activity |
| Reported Active Models | Mammary Adenocarcinoma 16C, Colon Adenocarcinoma 11a, Ridgway Osteogenic Sarcoma | Wide range of leukemias, lymphomas, and solid tumors |
| Potential Advantage | Reduced cardiotoxicity | Extensive clinical history and established protocols |
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and doxorubicin are not publicly available. However, based on standard methodologies for evaluating anticancer agents in murine tumor models, a general protocol can be outlined.
General In Vivo Efficacy Study Protocol
-
Animal Models: Studies would typically employ immunocompromised (e.g., nude) or syngeneic mouse models (e.g., Balb/c, C57BL/6) depending on the tumor cell line's origin.
-
Tumor Cell Lines: Relevant murine or human cancer cell lines such as mammary adenocarcinoma 16C, colon adenocarcinoma 11a, or Ridgway osteogenic sarcoma would be used.
-
Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10^6 cells) are typically injected subcutaneously or orthotopically into the mice.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100 mm³), animals are randomized into treatment groups, including a vehicle control, a doxorubicin group, and a this compound group.
-
Drug Administration: Drugs are administered at various dose levels and schedules (e.g., intraperitoneally or intravenously, once weekly for three weeks). Dosages would be determined from prior maximum tolerated dose studies.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured periodically (e.g., twice weekly) using calipers. The percentage of tumor growth inhibition is calculated relative to the control group.
-
Survival: The lifespan of the animals in each group is monitored, and survival curves are generated.
-
-
Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. Clinical signs of distress are also observed and recorded.
-
Statistical Analysis: Statistical methods such as ANOVA and Kaplan-Meier survival analysis are used to determine the significance of the observed differences between treatment groups.
Conclusion
Based on the available preclinical data, this compound demonstrates in vivo antitumor efficacy comparable to doxorubicin across a range of murine tumor models. The primary rationale for its development was the potential for an improved safety profile, particularly with respect to cardiotoxicity. While detailed quantitative comparisons and specific experimental protocols are not widely published, the existing evidence positions this compound as a potent anticancer agent with a mechanism of action centered on topoisomerase II inhibition. Further research and public dissemination of detailed preclinical data would be invaluable for a more definitive comparison.
References
A Cross-Validated Comparison of Losoxantrone's Mechanism of Action Against a Panel of Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanism of action and performance of Losoxantrone, a potent anthrapyrazole antineoplastic agent, with its structural and functional analogs, Mitoxantrone and Pixantrone. The information herein is supported by experimental data from peer-reviewed literature to facilitate a comprehensive understanding of their therapeutic potential and toxicological profiles.
Core Mechanism of Action: Topoisomerase II Inhibition and DNA Intercalation
This compound, Mitoxantrone, and Pixantrone share a primary mechanism of action as potent inhibitors of topoisomerase II, a critical enzyme in DNA replication and repair.[1][2][3] These agents function as "topoisomerase II poisons" by intercalating into DNA and stabilizing the transient covalent complex formed between topoisomerase II and DNA.[4] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks.[4] These DNA lesions trigger cell cycle arrest and apoptosis, the programmed cell death of cancer cells.[4][5]
While all three compounds act on topoisomerase II, there is evidence to suggest that Pixantrone exhibits a degree of selectivity for the topoisomerase IIα isoform, which is more highly expressed in proliferating cancer cells compared to the topoisomerase IIβ isoform that is predominant in cardiomyocytes.[6] This selectivity is a key factor in its potentially reduced cardiotoxicity profile.[6] this compound, being an anthrapyrazole like Mitoxantrone, is also a potent topoisomerase II inhibitor, with a cytotoxic profile closely related to that of Mitoxantrone.[7]
Comparative Performance Data
The following tables summarize key quantitative data for this compound, Mitoxantrone, and Pixantrone, focusing on their cytotoxic activity and cardiotoxicity profiles.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (DuP 941) | - | - | Potency described as slightly less than Doxorubicin and similar to Mitoxantrone | [7] |
| Mitoxantrone | K562 | Chronic Myelogenous Leukemia | 0.42 | [6] |
| B-CLL | B-Chronic Lymphocytic Leukemia | 0.7 - 1.4 (µg/mL) | [8] | |
| MDA-MB-231 | Breast Adenocarcinoma | 0.018 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 0.196 | [3] | |
| MOLT-16 | Acute Lymphoblastic Leukemia | 0.004146 | [9] | |
| SU-DHL-5 | Diffuse Large B-cell Lymphoma | 0.004788 | [9] | |
| Pixantrone | K562 | Chronic Myelogenous Leukemia | 0.10 | [6] |
| H9c2 (non-differentiated) | Rat Cardiomyoblasts | >10 (MTT assay, 48h) | [10][11] | |
| H9c2 (differentiated) | Rat Cardiomyocytes | >10 (MTT assay, 48h) | [10] |
Table 2: Comparative Cardiotoxicity Profile
| Compound | Key Findings | Reference |
| This compound | Developed as an analog of Mitoxantrone with a design intended to reduce cardiotoxicity.[7] | [7] |
| Mitoxantrone | Associated with cardiotoxicity, including decreases in Left Ventricular Ejection Fraction (LVEF) and congestive heart failure.[2][12][13][14] In some studies, a decrease in LVEF of ≥10% was observed in a significant portion of patients.[13][15] | [2][12][13][14][15] |
| Pixantrone | Preclinical studies in mice demonstrated reduced cardiotoxic potential compared to doxorubicin and mitoxantrone.[16] Some clinical data suggests a lower incidence of severe cardiac toxicity compared to doxorubicin.[17] However, other studies indicate that Pixantrone can still exhibit cardiotoxicity, with decreased ejection fraction observed in some patients.[10] | [10][16][17] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Topoisomerase II Inhibition Pathway
Caption: Mechanism of action of this compound and its analogs.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining drug cytotoxicity using an MTS/MTT assay.
Detailed Experimental Protocols
Topoisomerase II Inhibition Assay (kDNA Decatenation)
Objective: To determine the inhibitory effect of the test compounds on the decatenation activity of topoisomerase II.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 10 mM DTT, 300 µg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
Test compounds (this compound, Mitoxantrone, Pixantrone) dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in 1x TAE or TBE buffer
-
Ethidium Bromide or other DNA stain
-
Proteinase K
Procedure:
-
On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 200 ng)
-
1 µL of test compound at various concentrations (or DMSO for control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase IIα enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL) and incubate at 37°C for another 30 minutes.
-
Add 2.5 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Stain the gel with Ethidium Bromide and visualize the DNA bands under a UV transilluminator.
-
Analysis: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in fast-migrating minicircles. An effective inhibitor will prevent decatenation, leaving the kDNA as a high molecular weight band at the top of the gel.
DNA Intercalation Assay (Ethidium Bromide Displacement)
Objective: To assess the ability of the test compounds to intercalate into DNA by measuring the displacement of a fluorescent intercalator, ethidium bromide.
Materials:
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr)
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
Test compounds (this compound, Mitoxantrone, Pixantrone)
-
Fluorometer
Procedure:
-
Prepare a solution of ctDNA and EtBr in Tris-HCl buffer. The concentrations should be optimized to give a stable and measurable fluorescence signal.
-
Place the ctDNA-EtBr solution in a quartz cuvette and measure the initial fluorescence intensity (Excitation ~520 nm, Emission ~600 nm).
-
Add increasing concentrations of the test compound to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before measuring the fluorescence intensity.
-
Analysis: DNA intercalation by the test compound will displace the bound EtBr, leading to a quenching of the fluorescence signal. The degree of quenching is proportional to the extent of intercalation.
Cytotoxicity Assay (MTS Assay)
Objective: To determine the concentration of the test compounds that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds (this compound, Mitoxantrone, Pixantrone)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Preclinical Cardiotoxicity Assessment
Objective: To evaluate the potential cardiotoxic effects of the test compounds in an in vivo model.
Methodology Overview:
-
Animal Model: Typically, rodents (mice or rats) or rabbits are used.
-
Dosing Regimen: The test compounds are administered intravenously over a period of several weeks to mimic clinical exposure.
-
Cardiac Function Monitoring:
-
Echocardiography: Left Ventricular Ejection Fraction (LVEF), fractional shortening, and other cardiac parameters are measured non-invasively at baseline and at various time points during and after treatment.
-
Electrocardiography (ECG): To detect any drug-induced arrhythmias or changes in cardiac electrical activity.
-
-
Histopathology: At the end of the study, hearts are collected for histopathological examination to assess for any structural damage, such as cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.
-
Biomarkers: Blood samples can be collected to measure cardiac biomarkers such as troponins, which are indicative of myocardial injury.
This guide provides a foundational understanding of the comparative pharmacology of this compound and its key alternatives. The provided data and protocols are intended to aid researchers in the design and interpretation of their own studies in the pursuit of more effective and safer cancer therapeutics.
References
- 1. Cardiotoxicity evaluation in patients treated with a mitoxantrone combination as adjuvant chemotherapy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitoxantrone-Induced Cardiotoxicity in Acute Myeloid Leukemia-A Velocity Vector Imaging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. Topoisomerase II is required for mitoxantrone to signal nuclear factor kappa B activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Late cardiac toxicity of doxorubicin, epirubicin, and mitoxantrone therapy for Hodgkin's disease in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug: Mitoxantrone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiotoxicity of mitozantrone assessed by stress and resting nuclear ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Early mitoxantrone-induced cardiotoxicity in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of mitoxantrone cardiac toxicity by nuclear angiography and endomyocardial biopsy: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. Pixantrone (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biospace.com [biospace.com]
A Comparative Analysis of Losoxantrone and Other Topoisomerase II Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Losoxantrone and other prominent topoisomerase II inhibitors, namely Doxorubicin and Etoposide. As an anthrapyrazole analog of Mitoxantrone, this compound represents a significant compound of interest in the landscape of anticancer agents targeting topoisomerase II, an enzyme critical for DNA replication and repair.[1] This document synthesizes preclinical and clinical data to offer an objective evaluation of their mechanisms of action, in vitro cytotoxicity, in vivo efficacy, and toxicity profiles. All experimental data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided to support further research.
Mechanism of Action: Targeting DNA Integrity
Topoisomerase II inhibitors function by disrupting the catalytic cycle of topoisomerase II, an enzyme responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. These inhibitors are broadly classified into two categories: topoisomerase II poisons and catalytic inhibitors.
Topoisomerase II poisons , such as Doxorubicin and Etoposide, stabilize the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.[2]
Catalytic inhibitors , on the other hand, interfere with the enzymatic activity of topoisomerase II without trapping the cleavage complex. They may act by preventing ATP binding or hydrolysis, which is essential for the enzyme's function. This class of inhibitors generally exhibits lower cytotoxicity compared to topoisomerase poisons.[3]
This compound, similar to its parent compound Mitoxantrone, is a topoisomerase II inhibitor that intercalates into DNA and disrupts DNA synthesis and repair.[4]
In Vitro Cytotoxicity: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic compound. The following table summarizes the reported IC50 values for this compound's analog Mitoxantrone, Doxorubicin, and Etoposide across a range of cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line and the experimental conditions used.
| Cell Line | Cancer Type | Mitoxantrone IC50 (µM) | Doxorubicin IC50 (µM) | Etoposide IC50 (µM) |
| MCF-7 | Breast Cancer | 0.196[5] | 2.50[6] | - |
| MDA-MB-231 | Breast Cancer | 0.018[5] | - | - |
| HepG2 | Hepatocellular Carcinoma | - | 12.18[6] | 30.16[7] |
| HL-60 | Promyelocytic Leukemia | 0.1[8] | - | - |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | - | - | 0.051[7] |
| A549 | Lung Cancer | - | >20[6] | 139.54[7] |
| HeLa | Cervical Cancer | - | 2.92[6] | 209.90[7] |
| BGC-823 | Gastric Cancer | - | - | 43.74[7] |
In Vivo Efficacy and Toxicity
Preclinical in vivo studies are crucial for evaluating the therapeutic potential and safety profile of novel drug candidates. While direct comparative in vivo efficacy studies for this compound are limited, data from its close analog, Mitoxantrone, and a chronic toxicity study involving this compound provide valuable insights.
A study in spontaneously hypertensive rats compared the chronic toxicity of this compound, Piroxantrone, and Doxorubicin administered weekly for 12 weeks. The cardiac lesions induced by this compound and Doxorubicin were found to be more severe than those caused by Piroxantrone. However, the renal and intestinal alterations induced by this compound and Piroxantrone were less severe than those observed with Doxorubicin.[9]
Clinical studies have compared Mitoxantrone with Doxorubicin and Etoposide in various cancer types. In patients with metastatic breast cancer, Mitoxantrone demonstrated comparable efficacy to Doxorubicin but with a more favorable toxicity profile, including less nausea, vomiting, and alopecia.[10] In refractory or relapsed acute myeloid leukemia, the combination of Mitoxantrone and Etoposide has been shown to be an effective salvage regimen.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of topoisomerase II inhibitors are mediated through complex signaling pathways, primarily the DNA Damage Response (DDR) and subsequent apoptotic pathways. The experimental workflows to assess the efficacy of these inhibitors typically involve in vitro cytotoxicity assays and in vivo tumor models.
DNA Damage Response and Apoptosis Signaling Pathway
Upon the induction of DNA double-strand breaks by topoisomerase II poisons, the DDR pathway is activated. This involves the recruitment and activation of sensor proteins like ATM and ATR, which then phosphorylate a cascade of downstream targets, including CHK1 and CHK2, leading to cell cycle arrest to allow for DNA repair. If the damage is too extensive, the apoptotic pathway is initiated. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases and execution of cell death.[2]
Experimental Workflow for In Vitro Cytotoxicity and In Vivo Efficacy Assessment
The evaluation of a novel topoisomerase II inhibitor typically follows a structured workflow, starting with in vitro assays to determine its cytotoxic potential and mechanism of action, followed by in vivo studies to assess its efficacy and safety in a more complex biological system.
Experimental Protocols
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
Test compound (e.g., this compound) and controls (e.g., Etoposide)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
1% Agarose gel in 1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For each reaction, combine 10x assay buffer, kDNA, and the test compound at various concentrations.
-
Add human Topoisomerase IIα to each tube to initiate the reaction. Include a "no enzyme" control and a "vehicle" control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with a DNA stain and visualize the bands under a UV transilluminator.
Data Analysis:
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into minicircles that can migrate into the gel.
-
An effective inhibitor will prevent decatenation, resulting in the kDNA remaining in the well. The degree of inhibition is determined by the reduction in the amount of decatenated DNA.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound, Doxorubicin, Etoposide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of topoisomerase II inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the human cancer cells (typically mixed with Matrigel) into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Plot the mean tumor volume over time for each group to visualize the treatment effect.
-
Analyze the body weight data to assess the systemic toxicity of the treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 3. Mitoxantrone-Loaded Nanoferritin Slows Tumor Growth and Improves the Overall Survival Rate in a Subcutaneous Pancreatic Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A comparison of mitoxantrone and doxorubicin in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the chronic toxicity of piroxantrone, this compound and doxorubicin in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Mitoxantrone as a TRAIL-sensitizing agent for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Losoxantrone's Antitumor Claims: A Comparative Analysis with Mitoxantrone and Doxorubicin
A comprehensive guide for researchers and drug development professionals objectively evaluating the performance of Losoxantrone and related anthracenediones against the established anthracycline, Doxorubicin. This guide provides a summary of available preclinical and clinical data, detailed experimental protocols for comparative studies, and visual representations of molecular mechanisms and experimental workflows.
This compound is an anthracenedione derivative with claimed antitumor properties. Due to the limited availability of direct independent verification studies for this compound, this guide leverages comparative data from its close analog, Mitoxantrone, to provide a robust evaluation against the widely used chemotherapeutic agent, Doxorubicin. Both this compound and Mitoxantrone belong to the anthracenedione class of antineoplastic agents and share a proposed mechanism of action involving DNA intercalation and inhibition of topoisomerase II.[1][2][3][4][5][6] This comparative analysis aims to equip researchers with the necessary information to design and interpret experiments for the independent verification of this compound's antitumor claims.
Comparative Efficacy: Mitoxantrone vs. Doxorubicin in Metastatic Breast Cancer
Clinical trials have been conducted to compare the efficacy of Mitoxantrone and Doxorubicin in patients with metastatic breast cancer. The following tables summarize the key findings from these studies, focusing on response rates, duration of response, and time to treatment failure.
| Table 1: Response Rates in Patients with Stage IV Breast Cancer | ||
| Treatment | Number of Patients | Overall Response Rate (%) |
| Mitoxantrone | 165 | 20.6% |
| Doxorubicin | 160 | 29.3% |
| p-value | 0.07 |
Data from a randomized clinical trial comparing Mitoxantrone and Doxorubicin in previously treated patients with metastatic breast cancer.[7]
| Table 2: Duration of Response and Time to Treatment Failure | ||
| Parameter | Mitoxantrone | Doxorubicin |
| Median Duration of Response | 151 days | 126 days |
| Median Time to Treatment Failure | 70 days | 104 days |
Data from the same randomized clinical trial as Table 1.[7]
In a study involving patients with breast cancer refractory to CMF (cyclophosphamide, methotrexate, and fluorouracil) chemotherapy, the response rates for Doxorubicin and Mitoxantrone were not statistically different.[8] Twelve of the 40 patients (30%) who initially received doxorubicin responded, whereas eight of the 47 (17%) who received mitoxantrone responded.[8] The duration of remission and time to disease progression were almost identical for the two treatment regimens.[8]
Another randomized trial comparing Mitoxantrone with Doxorubicin in patients with stage IV breast cancer found no statistically significant differences in response rates, time to treatment failure, or duration of response.[9]
Comparative Toxicity Profile
A significant aspect of evaluating antitumor agents is their toxicity profile. The following tables summarize the incidence of key adverse events observed in comparative studies of Mitoxantrone and Doxorubicin.
| Table 3: Incidence of Severe (Grade 3/4) Non-Hematologic Toxicities | ||
| Toxicity | Mitoxantrone (%) | Doxorubicin (%) |
| Nausea and Vomiting | 9.5% | 25.3% |
| Stomatitis/Mucositis | 0.6% | 8.4% |
| Alopecia | 5.1% | 61.0% |
Data from a randomized clinical trial comparing Mitoxantrone and Doxorubicin in previously treated patients with metastatic breast cancer.[7]
| Table 4: Cardiotoxicity | ||
| Drug | Incidence of Congestive Heart Failure | Notes |
| Mitoxantrone | None reported in one study[9] | Significantly less cardiotoxic than Doxorubicin in a life-table comparison of cumulative dose to the development of a cardiac event (p = 0.0005)[7]. |
| Doxorubicin | Four patients in one study[9] | Cardiotoxicity is a well-established and dose-limiting side effect[10]. |
A study on the chronic toxicity in rats found that cardiac lesions induced by this compound and doxorubicin were significantly more severe than those produced by piroxantrone.[11] However, the renal lesions induced by piroxantrone and this compound were less severe than those produced by doxorubicin.[11]
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The proposed antitumor mechanism of action for anthracenediones like this compound and Mitoxantrone involves two key processes: the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][3][4][6] This dual action leads to the disruption of DNA synthesis and repair in cancer cells, ultimately triggering cell death.[1]
Caption: Proposed mechanism of action for this compound/Mitoxantrone.
Experimental Workflow for Comparative Antitumor Studies
To independently verify the antitumor claims of a novel agent like this compound, a rigorous and well-controlled experimental workflow is essential. The following diagram illustrates a typical workflow for a comparative in vivo study.
References
- 1. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 2. Mitoxantrone: a new anticancer drug with significant clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitoxantrone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the chemotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncology [pharmacology2000.com]
- 5. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]
- 6. researchgate.net [researchgate.net]
- 7. Randomized clinical trial comparing mitoxantrone with doxorubicin in previously treated patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of mitoxantrone and doxorubicin in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized trial comparing mitoxantrone with doxorubicin in patients with stage IV breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitoxantrone: a replacement for doxorubicin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the chronic toxicity of piroxantrone, this compound and doxorubicin in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Published Losoxantrone Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published experimental data on Losoxantrone (also known as DuP 941), a potent anthrapyrazole anticancer agent. By summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways, this guide aims to facilitate an objective assessment of the reproducibility and efficacy of this compound in preclinical and clinical settings.
Introduction to this compound
This compound is a synthetic antineoplastic agent that functions as a topoisomerase II inhibitor.[1] Similar to the well-established anticancer drug Mitoxantrone, this compound exerts its cytotoxic effects by intercalating with DNA and stabilizing the topoisomerase II-DNA cleavage complex. This action leads to the accumulation of protein-linked DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells. Developed as an analog of Mitoxantrone, this compound was designed with the aim of reducing the cardiotoxicity associated with anthracycline-based chemotherapies.[1]
In Vitro Cytotoxicity: A Comparative Analysis
The in vitro cytotoxicity of this compound has been evaluated across various cancer cell lines, often in direct comparison with Mitoxantrone. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these studies.
NCI-60 Human Cancer Cell Line Screen
A pivotal study by Leteurtre et al. (1994) compared the cytotoxic profiles of this compound and Mitoxantrone in the National Cancer Institute's 60 human cancer cell line screen (NCI-60). The results demonstrated that Mitoxantrone was, on average, more potent than this compound. However, the cytotoxic patterns of the two drugs were highly similar, suggesting a shared mechanism of action.[1]
| Drug | Mean GI50 (µM) across NCI-60 Panel |
| Mitoxantrone | 0.059 |
| This compound (DuP 941) | Data not explicitly provided as a mean value in the primary source, but was found to be less potent than Mitoxantrone. |
Table 1: Comparative Mean Growth Inhibition (GI50) of Mitoxantrone in the NCI-60 Cell Line Panel. Data for Mitoxantrone is sourced from the NCI DTP database.[2]
Specific Cell Line IC50 Values
| Cell Line | Cancer Type | Mitoxantrone IC50 | This compound (DuP 941) IC50 | Reference |
| HL-60 | Leukemia | 0.1 µM (as 52 ng/mL) | Not explicitly found | [3] |
| MDA-MB-231 | Breast Cancer | 18 nM | Not explicitly found | [4] |
| MCF-7 | Breast Cancer | 196 nM | Not explicitly found | [4] |
| THP-1 | Leukemia | See source for dose-response curve | Not explicitly found | [5] |
Table 2: Published IC50 Values for Mitoxantrone in Various Human Cancer Cell Lines. The lack of readily available, directly comparable IC50 values for this compound highlights a gap in the published literature, making a direct reproducibility assessment challenging.
Experimental Protocols
To facilitate the replication of key experiments, the following are generalized protocols based on standard methodologies for assessing topoisomerase II inhibitors.
In Vitro Cytotoxicity Assay (MTT/SRB Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, Mitoxantrone, or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the crystals and measure the absorbance at a specific wavelength.
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the bound dye. Measure the absorbance to determine cell density.
-
-
Data Analysis: Calculate the IC50 values by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Topoisomerase II-Mediated DNA Cleavage Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II enzyme, and reaction buffer.
-
Drug Addition: Add varying concentrations of this compound or a control compound to the reaction tubes.
-
Enzyme Reaction: Initiate the reaction by adding topoisomerase II and incubate at 37°C for a defined time (e.g., 30 minutes).
-
Complex Trapping: Stop the reaction and trap the cleavage complexes by adding SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA species (supercoiled, nicked, and linear) on an agarose gel.
-
Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. The amount of linear DNA is proportional to the topoisomerase II-mediated DNA cleavage.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of topoisomerase II, which leads to the formation of DNA double-strand breaks. This DNA damage triggers a cascade of cellular signaling events, ultimately culminating in apoptosis.
Topoisomerase II Inhibition and Downstream Signaling
Caption: this compound inhibits topoisomerase II, leading to DNA damage and apoptosis.
Experimental Workflow for Assessing this compound's Efficacy
References
- 1. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
side-by-side comparison of DuP 941 and mitoxantrone cytotoxicity
In the landscape of anti-cancer drug development, a thorough understanding of a compound's cytotoxic profile is paramount. This guide provides a detailed side-by-side comparison of the cytotoxic properties of DuP 941 (losoxantrone) and mitoxantrone, two potent antineoplastic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their performance, mechanisms of action, and impact on cellular signaling pathways.
Executive Summary
DuP 941 and mitoxantrone are structurally related anthrapyrazole and anthracenedione compounds, respectively, that exhibit potent cytotoxic activity against a range of cancer cell lines. Both agents primarily function as DNA topoisomerase II inhibitors, leading to DNA damage and the induction of apoptosis. Experimental data from comparative studies indicate that DuP 941 and mitoxantrone share remarkably similar cytotoxic profiles in terms of potency and cellular response. However, subtle differences in their chemical structures may influence their biological activity and potential for side effects, such as cardiotoxicity.
Data Presentation: A Quantitative Look at Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic potency of DuP 941 and mitoxantrone, primarily focusing on their half-maximal inhibitory concentrations (IC50) in various cancer cell lines. It is important to note that direct, side-by-side IC50 values for DuP 941 are less abundant in publicly available literature compared to the well-established agent, mitoxantrone.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| DuP 941 (this compound) | Breast Cancer | MCF-7 | Not explicitly stated, but potency is slightly less than doxorubicin and comparable to mitoxantrone. | [1][2] |
| Mitoxantrone | Acute Promyelocytic Leukemia | HL-60 | 0.1 | [3] |
| Breast Carcinoma | MDA-MB-231 | 0.018 | [3] | |
| Breast Carcinoma | MCF-7 | 0.196 | [3] |
A pivotal study conducted by the National Cancer Institute compared the cytotoxic profiles of DuP 941 and mitoxantrone across 60 different human cancer cell lines. The study found a high correlation between the cytotoxic patterns of the two drugs, suggesting a similar mechanism of action. In terms of cytostatic potency among topoisomerase II inhibitors, the order was determined to be: mitoxantrone > doxorubicin (slightly greater than DuP 941) > DuP 937 > amsacrine > VP-16.[1][2]
Mechanism of Action: Targeting Topoisomerase II
Both DuP 941 and mitoxantrone exert their cytotoxic effects primarily by targeting DNA topoisomerase II, a critical enzyme involved in DNA replication, transcription, and repair.[1][4]
Topoisomerase II Inhibition: These drugs intercalate into DNA and stabilize the "cleavable complex," a transient intermediate state where topoisomerase II creates double-strand breaks in the DNA to allow for strand passage. By preventing the re-ligation of these breaks, DuP 941 and mitoxantrone lead to the accumulation of permanent DNA double-strand breaks.[1][4] This triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis (programmed cell death).
References
- 1. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (this compound) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Mitoxantrone - Wikipedia [en.wikipedia.org]
Comparative Analysis of Gene Expression Changes Induced by Mitoxantrone and Pixantrone
A notable scarcity of publicly available research on the gene expression effects of Losoxantrone necessitates a comparative analysis of its closely related analogues, Mitoxantrone and Pixantrone. Both are anthracenedione derivatives employed in cancer chemotherapy, primarily functioning as topoisomerase II inhibitors. Understanding their distinct impacts on gene expression is crucial for researchers, scientists, and drug development professionals in optimizing cancer therapies and mitigating adverse effects.
This guide provides a comparative overview of the gene expression changes induced by Mitoxantrone and Pixantrone, supported by available experimental data. While direct comparative studies on their global gene expression profiles are limited, this analysis synthesizes findings from separate studies to offer insights into their molecular mechanisms and differential effects.
Overview of Mitoxantrone and Pixantrone
Mitoxantrone is a well-established chemotherapeutic agent used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme essential for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, Mitoxantrone leads to double-strand breaks in DNA, ultimately triggering apoptosis in cancer cells.
Pixantrone is a newer aza-anthracenedione analogue of Mitoxantrone, developed with the aim of reducing the cardiotoxicity associated with older anthracenediones.[1] It has received conditional approval for the treatment of relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma.[2] Like Mitoxantrone, Pixantrone acts as a topoisomerase II inhibitor.[1] However, subtle structural differences may lead to variations in their biological activities and gene expression signatures.
Comparative Gene Expression Analysis
A study on Mitoxantrone-resistant prostate cancer xenografts identified a significant number of differentially expressed genes (DEGs).[3] In the DU145R and PC3R xenograft models, 1849 and 2123 genes were differentially expressed, respectively.[3] The top 20 up- and down-regulated genes from this study provide a snapshot of the cellular response to Mitoxantrone treatment.
Information on the specific genes regulated by Pixantrone is less detailed in the public domain. However, studies have indicated that both Mitoxantrone and Pixantrone can act as antagonists of Toll-like receptor 4 (TLR4) and inhibit the activation of the NF-κB signaling pathway.[3][4] This suggests a potential overlap in their effects on inflammatory and immune response genes. The inhibition of NF-κB activation can lead to the downregulation of genes involved in cell survival, proliferation, and inflammation.[3][4]
The following table summarizes the top differentially expressed genes in Mitoxantrone-resistant prostate cancer xenografts, providing an example of the type of data required for a direct comparison. A similar dataset for Pixantrone is needed for a complete comparative analysis.
Table 1: Top 20 Differentially Expressed Genes in Mitoxantrone-Resistant Prostate Cancer Xenografts (DU145R and PC3R) [3]
| Gene Symbol | Regulation in DU145R | Regulation in PC3R | Potential Function |
| Top 20 Up-regulated Genes | |||
| Gene 1 | Up | Up | ... |
| Gene 2 | Up | Up | ... |
| ... | ... | ... | ... |
| Gene 20 | Up | Up | ... |
| Top 20 Down-regulated Genes | |||
| Gene 21 | Down | Down | ... |
| Gene 22 | Down | Down | ... |
| ... | ... | ... | ... |
| Gene 40 | Down | Down | ... |
Note: The specific gene names and their precise fold-change values from the referenced study would be required to populate this table fully.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both Mitoxantrone and Pixantrone involves the inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest. This triggers a cascade of downstream signaling events, including the activation of DNA damage response pathways and, in many cases, apoptosis. Furthermore, their ability to modulate the NF-κB pathway indicates an impact on inflammatory and immune signaling.
The following diagrams, generated using the DOT language, illustrate the topoisomerase II inhibition pathway and a general experimental workflow for analyzing gene expression changes induced by these drugs.
Figure 1: Simplified signaling pathway of Topoisomerase II inhibition by Mitoxantrone and Pixantrone.
Figure 2: General experimental workflow for comparative gene expression analysis.
Experimental Protocols
The following section outlines a general methodology for conducting a comparative gene expression analysis of Mitoxantrone and Pixantrone.
Cell Culture and Drug Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines relevant to the therapeutic indications of the drugs (e.g., prostate cancer, non-Hodgkin's lymphoma).
-
Cell Seeding: Plate cells at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Drug Preparation: Prepare stock solutions of Mitoxantrone and Pixantrone in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture medium.
-
Treatment: Treat cells with a range of concentrations of each drug, including a vehicle control (medium with solvent). The treatment duration should be optimized based on the cell line and experimental goals (e.g., 24, 48, or 72 hours).
RNA Extraction and Quality Control
-
RNA Isolation: Following drug treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Purity: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be between 1.8 and 2.1.
-
RNA Integrity: Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent 2100 Bioanalyzer). High-quality RNA will have an RNA Integrity Number (RIN) of ≥ 8.
Gene Expression Profiling (Microarray or RNA-Sequencing)
Microarray Analysis:
-
cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the total RNA and then generate biotin-labeled cRNA using an in vitro transcription (IVT) reaction.
-
Hybridization: Hybridize the labeled cRNA to a suitable microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) overnight in a hybridization oven.
-
Washing and Staining: Wash the microarray chips to remove non-specifically bound cRNA and then stain with a streptavidin-phycoerythrin conjugate.
-
Scanning: Scan the microarray chips using a high-resolution scanner to detect the fluorescent signals.
RNA-Sequencing (RNA-Seq) Analysis:
-
Library Preparation: Prepare sequencing libraries from the total RNA, which typically involves rRNA depletion or poly(A) selection, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, and quantify gene expression levels.
Data Analysis and Validation
-
Data Normalization: Normalize the raw gene expression data to correct for technical variations between samples.
-
Differentially Expressed Gene (DEG) Identification: Identify genes that are significantly up- or down-regulated in the drug-treated groups compared to the control group using appropriate statistical tests (e.g., t-test or ANOVA with multiple testing correction).
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs to identify the biological processes and signaling pathways affected by the drugs.
-
Quantitative Real-Time PCR (RT-qPCR) Validation: Validate the expression changes of a subset of key DEGs using RT-qPCR to confirm the results from the microarray or RNA-Seq analysis.
Conclusion
While a direct, comprehensive comparison of the gene expression profiles induced by this compound, Mitoxantrone, and Pixantrone is hampered by the limited availability of data for this compound and a lack of head-to-head studies for Mitoxantrone and Pixantrone, this guide provides a framework for such an analysis. The available evidence suggests that both Mitoxantrone and Pixantrone, as topoisomerase II inhibitors, likely induce significant changes in genes related to DNA damage response, cell cycle control, and apoptosis. Furthermore, their shared ability to inhibit the NF-κB pathway points to a common impact on inflammatory and immune-related gene expression.
Future research employing high-throughput transcriptomic technologies to directly compare the effects of these drugs in relevant cancer models is essential. Such studies will provide a more complete understanding of their distinct and overlapping mechanisms of action, paving the way for more personalized and effective cancer therapies. The experimental protocols and analytical workflows outlined in this guide provide a robust foundation for conducting such valuable comparative studies.
References
- 1. Pixantrone - Wikipedia [en.wikipedia.org]
- 2. Pixantrone: a novel aza-anthracenedione in the treatment of non-Hodgkin's lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitoxantrone, pixantrone and mitoxantrone (2-hydroxyethyl)piperazine are toll-like receptor 4 antagonists, inhibit NF-κB activation, and decrease TNF-alpha secretion in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Losoxantrone: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any procedure involving losoxantrone, familiarity with essential safety measures is crucial. As an antineoplastic agent, this compound should be handled with caution to prevent exposure.[2][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
A disposable, solid-front gown with tight-fitting cuffs.[4]
-
Safety goggles or a face shield.[6]
-
A respirator if there is a risk of aerosol formation.[6]
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Type B2 biological safety cabinet that is externally vented.[4][6]
Contamination Prevention:
-
Avoid the formation of dust and aerosols.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly before and after handling the compound.[6]
Quantitative Data for this compound
While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key chemical identifiers.
| Property | Value | Source |
| Chemical Formula | C22H27N5O4 | [1] |
| Molar Mass | 425.489 g·mol−1 | [1] |
| CAS Number | 88303-60-0 | [2] |
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and any materials contaminated with it must be managed as cytotoxic and hazardous waste.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste: This includes unused or expired this compound, solutions containing the compound, and all contaminated labware (e.g., vials, pipette tips, culture dishes, and PPE).
-
Segregate from other waste streams: this compound waste must be kept separate from regular trash, sharps waste (unless the sharps are also contaminated with this compound), and other chemical waste streams to ensure proper handling and disposal.[5]
Step 2: Waste Containerization
-
Use designated containers: All this compound waste should be placed in rigid, leak-proof, and puncture-resistant containers specifically designated for chemotherapy or cytotoxic waste.[5][7] These containers are often color-coded (e.g., yellow or black) depending on institutional and regional regulations.[5]
-
Sharps: All sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be placed in a designated chemotherapy sharps container.[4]
-
Liquids: Liquid waste containing this compound should be collected in a sealed, leak-proof container. Avoid mixing with other chemical waste.
-
Solids: Solid waste, such as contaminated gloves, gowns, and labware, should be placed in a designated cytotoxic waste container. For added safety, consider double-bagging this waste before placing it in the container.
Step 3: Labeling
-
Clear and accurate labeling: All waste containers must be clearly labeled with a "Cytotoxic Waste" or "Chemotherapy Waste" warning, along with the universal biohazard symbol if applicable.[7]
-
Hazardous Waste Label: If required by your institution, a hazardous waste label detailing the contents (i.e., "this compound Waste") and the accumulation start date should be affixed to the container.
Step 4: Storage
-
Secure storage: Store sealed and labeled this compound waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation area.
-
Limited accumulation time: Adhere to institutional and regulatory limits on the amount of time hazardous waste can be stored on-site.
Step 5: Final Disposal
-
Arrange for professional disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.[5]
-
Licensed transporter: The waste must be transported by a licensed hazardous waste management company to a permitted treatment, storage, and disposal facility.
Spill Cleanup Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before beginning cleanup, put on a disposable gown, double gloves, safety goggles, and a respirator if there is a risk of aerosol formation.[4] A chemotherapy spill kit should be available in the laboratory.[4]
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads or other absorbent material from a chemotherapy spill kit.[4]
-
Solids: Gently cover the spill with damp absorbent pads to avoid raising dust.
-
-
Decontaminate the Area:
-
Carefully clean the spill area, working from the outer edge towards the center.
-
Use a detergent solution to clean the area, followed by a rinse with clean water.[4]
-
-
Dispose of Cleanup Materials: All materials used for the spill cleanup (absorbent pads, contaminated PPE, etc.) must be disposed of as this compound cytotoxic waste following the procedures outlined above.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Losoxantrone
This guide provides critical safety protocols and logistical plans for the handling and disposal of Losoxantrone, an anthraquinone anthrapyrazole antineoplastic agent.[1] Adherence to these procedures is imperative to minimize exposure risk and ensure a safe laboratory environment for all personnel. This compound, like other antineoplastic agents, is considered a hazardous drug and must be handled with appropriate caution.[2][3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure to this compound. Personnel must be trained on the proper donning, doffing, and disposal of all PPE.[4] Double gloving is a mandatory practice.[3][5]
| Task | Eye/Face Protection | Gloves | Gown | Respiratory Protection |
| Preparation & Compounding | Safety glasses with side-shields or face shield.[6][7] | Two pairs of chemotherapy-tested nitrile gloves.[5][8] Change every 30-60 minutes or when contaminated.[3] | Disposable, low-permeability gown with a solid front and tight-fitting cuffs.[3][6] | Required if not handled within a containment device (e.g., BSC, fume hood). Based on risk assessment.[6] |
| Administration | Safety glasses with side-shields.[9] | Two pairs of chemotherapy-tested nitrile gloves.[5] | Disposable, low-permeability gown.[3] | Generally not required if no aerosolization is expected. |
| Spill Cleanup | Face shield and safety goggles.[3][7] | Two pairs of heavy-duty chemotherapy-tested nitrile gloves.[3] | Disposable, low-permeability gown.[3] | NIOSH-approved respirator for aerosolized particles.[7] |
| Waste Disposal | Safety glasses with side-shields.[9] | Two pairs of chemotherapy-tested nitrile gloves.[5] | Disposable, low-permeability gown.[3] | Not generally required. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential to prevent contamination and exposure.
2.1. Preparation and Engineering Controls
-
Designated Area: All handling of this compound must occur in a designated area with restricted access.[9]
-
Ventilation: All manipulations that could generate aerosols or dust, such as weighing or reconstituting powder, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood that is externally vented.[6][10]
-
Surface Protection: Line the work surface with plastic-backed absorbent paper to contain any potential spills. This paper should be disposed of as trace chemotherapy waste after each procedure.[9]
-
Gather Supplies: Before starting, ensure all necessary PPE, spill kits, and waste disposal containers are readily available.[3]
2.2. Handling and Administration Procedures
-
Don PPE: Properly don all required PPE as specified in the table above before entering the designated handling area.
-
Aseptic Technique: Use Luer-Lok fittings for all syringes and IVs to prevent leakage.[10]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the handling area.[11] After handling, wash hands and arms thoroughly with soap and water.[6][9]
-
Transport: When transporting this compound, ensure it is in a sealed, labeled, and leak-proof secondary container.
2.3. Decontamination and Cleaning
-
Work Surface: At the end of each procedure, decontaminate all surfaces in the BSC or fume hood.
-
Equipment: All non-disposable equipment used for handling this compound must be decontaminated.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Dispose of all disposable PPE as trace chemotherapy waste.[8]
Waste Disposal Plan
Chemotherapy waste is categorized as either "trace" or "bulk" waste, and each must be disposed of in designated, clearly labeled containers to ensure compliance with hazardous waste regulations.[12][13]
| Waste Type | Description | Container Type | Disposal Method |
| Trace Waste | Items contaminated with less than 3% of the original drug amount by weight (e.g., empty vials, IV bags, tubing, gloves, gowns, absorbent pads).[12][13] | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste".[13] | Segregate from other waste streams.[8] Dispose of via a certified medical waste disposal service, typically by incineration.[13] |
| Bulk Waste | Items containing more than 3% of the original drug amount (e.g., partially used vials, IV bags), and materials used to clean up large spills.[12] | Black, puncture-resistant, leak-proof container labeled "Hazardous Waste" and "Bulk Chemotherapy Waste".[13] | Must be managed as RCRA hazardous waste.[12] Disposal requires a certified hazardous waste handler. Do not mix with trace waste.[8] |
| Sharps Waste | Needles, syringes, and other sharp items contaminated with this compound. | Yellow, puncture-proof sharps container labeled "Chemotherapy Sharps Waste". | Place in the designated sharps container immediately after use. Do not recap needles.[8] |
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. A spill kit with all necessary supplies must be readily available in any area where this compound is handled.[3]
-
Secure the Area: Immediately alert others and restrict access to the spill area.[9]
-
Don PPE: Put on a full set of spill-response PPE, including a respirator, face shield, double gloves, and a gown.[3]
-
Contain the Spill:
-
Clean the Area: Working from the outside of the spill inward, carefully clean the area. Place all contaminated materials into a bulk chemotherapy waste (black) container.[12]
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by clean water.[3]
-
Dispose of Waste: Seal the waste container. Dispose of all cleanup materials as bulk chemotherapy waste.[12]
-
Report: Document the spill and report it to the Environmental Health & Safety (EH&S) department.[3]
Emergency First Aid for Exposure
In the event of an accidental exposure, immediate action is required.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. halyardhealth.eu [halyardhealth.eu]
- 5. pogo.ca [pogo.ca]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. web.uri.edu [web.uri.edu]
- 9. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. radiology.wisc.edu [radiology.wisc.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. medprodisposal.com [medprodisposal.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
